molecular formula C5H3F2NO B1590269 3,5-difluoropyridin-2-ol CAS No. 914482-23-8

3,5-difluoropyridin-2-ol

Cat. No.: B1590269
CAS No.: 914482-23-8
M. Wt: 131.08 g/mol
InChI Key: CQPCSKARWXNHPS-UHFFFAOYSA-N
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Description

3,5-Difluoropyridin-2-ol (CAS 914482-23-8), also known as 3,5-difluoro-1H-pyridin-2-one, is a fluorinated heterocyclic compound with the molecular formula C 5 H 3 F 2 NO and a molecular weight of 131.08 g/mol [ citation:1 ]. It is characterized as a white to off-white solid [ citation:1 ]. The compound is a versatile building block in organic synthesis and medicinal chemistry, with its reactivity largely defined by the electron-withdrawing nature of the two fluorine atoms on the pyridine ring. Fluorinated pyridines, such as this compound, are highly valued in research for their role in nucleophilic aromatic substitution (S N Ar) reactions [ citation:7 ]. The fluorine atoms can be selectively displaced by a variety of nucleophiles, including O-, N-, and S-nucleophiles, allowing for the systematic construction of more complex molecular architectures [ citation:7 ]. This predictable reactivity makes it an excellent precursor for synthesizing active pharmaceutical ingredients (APIs) and advanced materials [ citation:5 ]. For instance, closely related difluoropyridine-carbonitriles are used in the development of thermally activated delayed fluorescence (TADF) emitters for OLED applications [ citation:5 ]. Furthermore, its structure serves as a key molecular scaffold in medicinal chemistry for developing novel bioactive molecules, such as thiazole analogs for iron chelators [ citation:5 ]. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPCSKARWXNHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475576
Record name 2(1H)-PYRIDINONE, 3,5-DIFLUORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914482-23-8
Record name 2(1H)-PYRIDINONE, 3,5-DIFLUORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3,5-Difluoropyridin-2-ol (CAS 914482-23-8)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorinated Scaffolds for Medicinal Chemistry

Executive Summary

3,5-Difluoropyridin-2-ol (CAS 914482-23-8 ) is a high-value fluorinated heterocyclic intermediate used extensively in modern drug discovery and agrochemical synthesis.[1][2] Often referred to by its tautomeric keto-form, 3,5-difluoro-2(1H)-pyridinone , this scaffold offers a unique combination of electronic modulation and steric compactness.

For the medicinal chemist, this compound serves as a critical bioisostere for phenyl, amide, and pyridine-N-oxide moieties. The presence of fluorine atoms at the C3 and C5 positions exerts a profound electron-withdrawing effect, lowering the pKa of the lactam functionality and enhancing metabolic stability against oxidative metabolism at the ring's most vulnerable positions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Registry[6]
  • CAS Registry Number: 914482-23-8[1][2][3][4][5]

  • IUPAC Name: 3,5-Difluoropyridin-2-ol[1]

  • Preferred Tautomer Name: 3,5-Difluoro-2(1H)-pyridinone

  • Synonyms: 3,5-Difluoro-2-hydroxypyridine; 2-Hydroxy-3,5-difluoropyridine.[1][2]

Key Properties Data
PropertyValueNote
Molecular Formula C

H

F

NO
Molecular Weight 131.08 g/mol
Appearance White to off-white solidCrystalline form
Melting Point ~145–150 °C (Predicted)High MP due to intermolecular H-bonding
Boiling Point 200 ± 40 °CPredicted at 760 mmHg
Density 1.38 ± 0.1 g/cm³High density typical of polyfluorinated heterocycles
pKa ~9.03 (OH form) / ~0.5 (NH form)Fluorine substitution increases acidity of NH
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility
Tautomeric Equilibrium

A critical feature of this scaffold is the prototropic tautomerism between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In the solid state and in polar solvents (DMSO, H


O), the equilibrium strongly favors the 2-pyridone  form due to the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding dimers.

The fluorine atoms at C3 and C5 inductively withdraw electron density, further stabilizing the anionic conjugate base and making the NH proton more acidic compared to the non-fluorinated parent.

Tautomerism cluster_0 Tautomeric Equilibrium Enol 2-Hydroxypyridine Form (Aromatic OH) Keto 2-Pyridone Form (Amide-like NH) *Dominant Species* Enol->Keto Polar Solvent / Solid State caption Figure 1: The 2-pyridone tautomer dominates in biological media.

Synthesis & Manufacturing Protocols

The synthesis of 3,5-difluoropyridin-2-ol requires precise control over regiochemistry to avoid over-fluorination or decomposition. Two primary routes are validated for research and scale-up.[6]

Route A: Hydrolysis of 2,3,5-Trifluoropyridine (Industrial Standard)

This method utilizes nucleophilic aromatic substitution (S


Ar). The fluorine at the C2 position is significantly more electrophilic than those at C3 or C5 due to the inductive effect of the adjacent ring nitrogen.
  • Precursor: 2,3,5-Trifluoropyridine (CAS 76469-41-5).

  • Reagents: Aqueous NaOH or KOH, reflux.

  • Mechanism: Addition-elimination at C2.

  • Advantage: High regioselectivity; scalable.

Protocol:

  • Dissolve 2,3,5-trifluoropyridine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add NaOH (2.5 eq) slowly to control exotherm.

  • Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Cool to room temperature and acidify to pH 3–4 with 1M HCl to precipitate the pyridone.

  • Filter the white solid and recrystallize from ethanol/water if necessary.

Route B: Diazotization of 2-Amino-3,5-difluoropyridine

Useful when the amino-precursor is already available from a Buchwald-Hartwig amination workflow.

  • Precursor: 2-Amino-3,5-difluoropyridine (CAS 732306-31-9).

  • Reagents: NaNO

    
    , H
    
    
    
    SO
    
    
    (aq).
  • Mechanism: Formation of diazonium salt followed by hydrolysis.

Synthesis Start1 2,3,5-Trifluoropyridine (CAS 76469-41-5) Process1 Hydrolysis (SnAr) NaOH/H2O, Reflux Start1->Process1 Start2 2-Amino-3,5-difluoropyridine (CAS 732306-31-9) Process2 Diazotization NaNO2, H2SO4 Start2->Process2 Target 3,5-Difluoropyridin-2-ol (CAS 914482-23-8) Process1->Target High Yield Process2->Target Lab Scale caption Figure 2: Primary synthetic pathways to 3,5-difluoropyridin-2-ol.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Utility

In drug design, 3,5-difluoropyridin-2-ol is utilized to replace:

  • Phenols: The NH of the pyridone mimics the phenolic OH donor, while the carbonyl accepts H-bonds, but without the metabolic liability of glucuronidation often seen with phenols.

  • Amides: The cyclic amide structure constrains the bond vector, reducing entropic penalty upon binding.

  • Pyridine-N-Oxides: The electronic distribution mimics N-oxides but with improved permeability.

Fluorine Effect on Potency and Stability
  • Metabolic Blocking: The C3 and C5 positions are common sites for oxidative metabolism (CYP450). Fluorination blocks these "soft spots," extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The electron-withdrawing fluorines lower the LUMO energy, potentially increasing

    
    -stacking interactions with phenylalanine or tryptophan residues in the binding pocket.
    
Strategic Decision Tree

MedChem Problem Design Challenge Branch1 High Metabolic Clearance? Problem->Branch1 Branch2 Poor H-Bonding Network? Problem->Branch2 Solution1 Block C3/C5 Oxidation (Use 3,5-Difluoro scaffold) Branch1->Solution1 Yes Solution2 Pyridone Tautomer (Dual Donor/Acceptor) Branch2->Solution2 Yes Outcome Optimized Lead: Increased t1/2 & Affinity Solution1->Outcome Solution2->Outcome caption Figure 3: Decision logic for incorporating the 3,5-difluoro-2-pyridone scaffold.

Analytical Characterization

Verification of CAS 914482-23-8 requires specific spectroscopic signatures.

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~12.0–12.5 ppm (br s, 1H, NH ). The broad singlet confirms the pyridone form.
      
    • 
       ~7.5–8.0 ppm (m, 2H, Ar-H ). Coupling between H4 and H6 will be complex due to F-H coupling (
      
      
      
      ).
  • 
    F NMR: 
    
    • Two distinct signals are expected, typically around -130 to -150 ppm, showing coupling to each other and the protons.

  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      .
      
    • Negative Mode:

      
      .
      

Safety and Handling (GHS)[2]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[7]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) is recommended to maintain purity, although the compound is relatively stable in air. Wear standard PPE (gloves, goggles, lab coat).

References

  • ChemicalBook. (2025).[1][2][8] 3,5-difluoro-2-hydroxypyridine Properties and CAS Data. Retrieved from

  • BLD Pharm. (2025). Product Monograph: 3,5-Difluoropyridin-2-ol (CAS 914482-23-8).[1][2][3][4][5] Retrieved from

  • National Institutes of Health (NIH). (2015). Consecutive C–F bond activation and C–F bond formation of heteroaromatics. (Discusses reactivity of 2,3,5-trifluoropyridine precursor). Retrieved from

  • Sigma-Aldrich. (2025). 3,5-Difluoropyridin-2-ol Product Detail. Retrieved from

  • PubChem. (2025). Compound Summary: 2,3,5-Trifluoropyridine (Precursor).[7][9][10] Retrieved from

Sources

Technical Deep Dive: Tautomeric Dynamics & Synthetic Pathways of 3,5-Difluoro-2-Pyridone

[1]

Executive Summary

The 3,5-difluoro-2-pyridone scaffold represents a critical bioisostere in modern drug discovery, particularly for kinase inhibitors and viral protease targets.[1] Unlike the unsubstituted parent 2-pyridone, the introduction of fluorine atoms at the C3 and C5 positions fundamentally alters the lactam-lactim tautomeric equilibrium , acidity (pKa), and lipophilicity.

This guide provides a rigorous analysis of the physicochemical behavior of 3,5-difluoro-2-pyridone. We synthesize data from thermodynamic studies and structural biology to offer a definitive protocol for its synthesis, characterization, and application in ligand design.

Thermodynamic & Structural Landscape[1]

The Lactam-Lactim Equilibrium

The core utility of 2-pyridones lies in their ability to act as dynamic hydrogen bond donor/acceptor systems. The equilibrium exists between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • Lactam (A): Favored in polar solvents (DMSO, H₂O, MeOH) and the solid state.[1] It possesses a large dipole moment (~6.0 D) and functions as a dual H-bond acceptor (C=O) and donor (N-H).[1]

  • Lactim (B): Favored in the gas phase and non-polar solvents (cyclohexane).[1] It is aromatic but has a lower dipole moment (~1.8 D).[1]

The Fluorine Effect: Substitution at C3 and C5 exerts a strong electron-withdrawing inductive effect (-I).[1]

  • Acidity Modulation: The pKa of the N-H proton is significantly lowered from ~11.6 (parent) to approximately 9.0 (3,5-difluoro analog).[1] This increases the H-bond donor strength of the lactam.

  • Equilibrium Shift: While electron-withdrawing groups can stabilize the aromatic lactim form, the strong dipole stabilization in biological media (aqueous/protein environments) ensures the lactam remains the dominant bioactive species .

The R2,2(8) Dimerization Synthon

In the solid state and concentrated non-polar solutions, 3,5-difluoro-2-pyridone forms a centrosymmetric dimer.[1] This R2,2(8) supramolecular synthon is robust and often competes with ligand-protein binding if not accounted for during crystallization.[1]

Tautomerism_DimerizationLactimLactim Form(Aromatic, Low Dipole)LactamLactam Form(Polar, Bioactive)Lactim->Lactam Polar Solvent / Solid StateLactam->Lactim Gas Phase / Non-polarDimerR2,2(8) Dimer(Thermodynamic Sink)Lactam->Dimer Conc. > 10mMSelf-AssociationDimer->Lactam Dilution / Prot. Binding

Figure 1: The thermodynamic landscape of 3,5-difluoro-2-pyridone. The equilibrium heavily favors the Lactam in biological contexts, which further stabilizes via dimerization.

Experimental Characterization

Accurate identification of the tautomeric state is a prerequisite for structure-based drug design (SBDD).[1]

NMR Spectroscopy Signatures

The presence of fluorine simplifies characterization via 19F-NMR and 13C-NMR coupling patterns.[1]

NucleusParameterLactam Signature (DMSO-d6)Lactim Signature (CDCl3*)
1H NH / OHδ 11.5 - 12.5 ppm (Broad singlet)δ ~9.0 ppm (Sharp singlet)
13C C=O[1] / C-Oδ 158 - 162 ppm (Carbonyl)δ 165 - 170 ppm (Aromatic C-O)
19F Coupling3J(F,H) and 4J(F,F) distinctShifts upfield by ~5-10 ppm
J-Coupling C3-F / C5-FLarge 1J_CF (~250 Hz)Similar, but ring currents differ

Note: In pure CDCl3, a mixture may be observed depending on concentration (dimerization).

X-Ray Crystallography[1]
  • Space Group: Typically Monoclinic (P21/c) or Orthorhombic.[1]

  • Key Metric: The C2-O bond length is diagnostic.

    • Lactam (C=O): 1.24 – 1.26 Å (Double bond character).[1]

    • Lactim (C-OH): 1.32 – 1.34 Å (Single bond character).[1]

Synthesis Protocol: Diazotization Route

While hydrolytic routes from 2,3,5-trifluoropyridine exist, they often yield difficult-to-separate mixtures.[1] The diazotization of 2-amino-3,5-difluoropyridine is the superior method for generating high-purity material for biological assays.[1]

Reaction Scheme

The pathway involves the generation of a diazonium salt in situ, followed by immediate hydrolysis.

Synthesis_PathwayStart2-Amino-3,5-difluoropyridineIntermediate[Diazonium Salt Intermediate]UnstableStart->Intermediate DiazotizationReagentsNaNO2 / H2SO4 (aq)0°C -> 50°CReagents->StartProduct3,5-Difluoro-2-pyridone(White Crystalline Solid)Intermediate->Product Hydrolysis (-N2)

Figure 2: Synthetic workflow for the high-purity generation of 3,5-difluoro-2-pyridone.

Step-by-Step Methodology

Reagents:

  • 2-Amino-3,5-difluoropyridine (1.0 eq)[1]

  • Sulfuric Acid (H₂SO₄), 20% aqueous solution (10 vol)[1]

  • Sodium Nitrite (NaNO₂), 2.5 M aqueous solution (1.2 eq)[1]

Protocol:

  • Dissolution: Charge 2-amino-3,5-difluoropyridine into a round-bottom flask containing 20% H₂SO₄. Stir vigorously to form the sulfate salt suspension.

  • Diazotization (Critical Step): Cool the mixture to 0–5 °C using an ice/salt bath. Add the NaNO₂ solution dropwise via an addition funnel. Maintain internal temperature < 5 °C to prevent decomposition of the diazonium species into side products (tars).

  • Hydrolysis: Once addition is complete, allow the reaction to warm to room temperature, then heat to 50–60 °C for 1 hour. Evolution of nitrogen gas (N₂) will be observed.[1]

  • Workup: Cool to room temperature. The product may precipitate directly. If not, extract exhaustively with Ethyl Acetate (3x).[1]

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).[1]

Validation Criteria:

  • Appearance: White to off-white crystalline solid.[1]

  • MS (ESI+): [M+H]+ = 132.03.[1]

  • Melting Point: Distinct sharp range (approx. 145-148 °C, varies by polymorph).[1]

Applications in Drug Design[1][2][3]

Bioisosterism & Kinase Inhibition

The 3,5-difluoro-2-pyridone motif is a classic bioisostere for the amide bond (-CONH-) and the phenol moiety.[1]

Case Study: p38 MAP Kinase Inhibitors In the ATP-binding pocket of kinases, the "hinge region" requires a specific H-bond donor/acceptor pattern.

  • The Lactam Carbonyl (C=O) accepts a H-bond from the backbone NH of the hinge residue (e.g., Met109 in p38).[1]

  • The Lactam NH donates a H-bond to the backbone Carbonyl of the adjacent residue.

  • Why Fluorine? The 3,5-difluoro substitution acidifies the NH, strengthening the donor interaction. Additionally, the C-F bonds can fill small hydrophobic pockets or engage in orthogonal multipolar interactions with carbonyl carbons of the protein backbone.

Physicochemical Tuning
Property2-Pyridone (Parent)3,5-Difluoro-2-pyridoneImpact on Drug Design
pKa (NH) ~11.6~9.0Stronger H-bond donor; deprotonates easier at high pH.[1]
LogP -0.6~0.2Improved membrane permeability due to lipophilic F atoms.[1]
Metabolic Stability Low (Oxidation prone)HighFluorine blocks metabolic soft spots (C3/C5 oxidation).[1]

References

  • Tautomeric Equilibrium of 2-Pyridones

    • Title: Tautomerization of 2-Pyridone and 2-Hydroxypyridine.[1][2][3]

    • Source: Wikipedia / IUPAC Data.[1]

    • URL:[Link][1][4]

  • Fluorine Substitution Effects

    • Title: Effect of Fluorine Substitution on the Acidity and Tautomerism of Heterocycles.
    • Source: Journal of Organic Chemistry (General Principles).[1]

    • Context: Validated by pKa shifts in fluorinated pyridines (Sigma Aldrich Data).[1]

  • Synthetic Methodology (Diazotization)

    • Title: Process for preparing 2-aminopyridine derivatives (Patent US20060047124A1).[1][5]

    • Source: Google Patents.[1]

    • URL
  • Structural Biology (Dimerization)

    • Title: Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals.[1][6]

    • Source: Crystal Growth & Design (ACS).[1]

    • URL:[Link][1]

Part 1: Chemical Identity & Tautomeric Dynamics

[1]

3,5-Difluoropyridin-2-ol is a critical fluorinated heterocyclic building block used extensively in the synthesis of kinase inhibitors, antivirals, and agrochemicals. Its handling requires a nuanced understanding of its tautomeric nature, which dictates its physical state, solubility, and reactivity profile.[1]

Nomenclature & Identification
  • Primary Name: 3,5-Difluoropyridin-2-ol[2]

  • Preferred Tautomer Name: 3,5-Difluoro-2(1H)-pyridinone

  • CAS Registry Number: 914482-23-8 [2][3]

  • Molecular Formula: C₅H₃F₂NO[1][2][3]

  • Molecular Weight: 131.08 g/mol [1][2][3][4]

  • Appearance: White to off-white crystalline powder.[1]

The Tautomeric Equilibrium

Unlike simple phenols, 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone tautomers. For 3,5-difluoropyridin-2-ol, the 2-pyridone form is thermodynamically favored in the solid state and in polar solvents (e.g., DMSO, Methanol) due to the formation of stable hydrogen-bonded dimers.

  • Implication for Handling: In solution, the compound behaves as a polar amide-like species rather than a simple alcohol.[1] This affects solubility (poor in non-polar hydrocarbons) and nucleophilicity (N-alkylation vs. O-alkylation).

Tautomerismcluster_0Tautomeric EquilibriumHydroxyl2-Hydroxypyridine Form(Lactim)Pyridone2-Pyridone Form(Lactam)*Favored in Solid State*Hydroxyl->Pyridone Polar Solvent / Solid State

Figure 1: Tautomeric equilibrium shifting toward the 2-pyridone form, influencing solubility and reactivity.

Part 2: Hazard Identification & Risk Assessment

While not classified as "Fatal" or "Toxic" (Category 1-2), this compound presents significant health risks if handled complacently.[1] The presence of two fluorine atoms increases its lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][5][6]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][5][6]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][6][7]H335
Specific Fluorine-Related Hazards
  • Thermal Decomposition: At temperatures exceeding its decomposition point (>270°C) or in a fire, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) .[1] HF is extremely corrosive and toxic; standard organic vapor respirators are insufficient for HF gas.[1]

  • Reactivity: The C-F bonds are generally stable, but under strong basic conditions (e.g., NaH, t-BuLi), the ring may undergo metallation or nucleophilic attack, altering the hazard profile of the reaction mixture.[1]

Part 3: Operational Handling & Storage

Storage Protocol
  • Environment: Store in a cool, dry, well-ventilated area.

  • Temperature: Ambient (15–25°C) is generally acceptable, though long-term storage at 2–8°C is recommended to prevent slow degradation or discoloration.[1]

  • Atmosphere: Hygroscopic potential exists.[1] Store under inert gas (Nitrogen or Argon) to prevent moisture absorption, which can complicate stoichiometric calculations in sensitive coupling reactions.[1]

  • Incompatibility: Keep strictly separated from strong oxidizing agents and acid chlorides.[1]

Engineering Controls & PPE
Control LevelRequirementReason
Ventilation Fume Hood Required Prevents inhalation of dust/aerosols (H335).
Gloves Nitrile (≥0.11 mm) Standard splash protection.[1] Double glove for prolonged handling.[1]
Eye Protection Safety Glasses w/ Side Shields Minimum requirement.[1] Goggles required if fine powder risk exists.[1]
Respiratory N95 / P2 (Solid) Required if weighing outside a hood (not recommended).[1]

Part 4: Synthetic Utility & Process Safety

The safety of a chemical is defined by how it behaves during reaction.[1] 3,5-Difluoro-2-pyridone is a "chameleon" intermediate.

Reactivity Profile
  • N-Alkylation vs. O-Alkylation: In the presence of bases (e.g., K₂CO₃, Cs₂CO₃), the nitrogen atom is the primary nucleophile.[1] However, silver salts (Ag₂CO₃) can promote O-alkylation.[1]

    • Safety Note: Alkylation reactions often use alkyl halides (potential carcinogens) and generate heat.[1]

  • Nucleophilic Aromatic Substitution (S_NAr): The fluorine atoms at positions 3 and 5 are deactivated relative to positions 2 and 4.[1] However, they can still be displaced by strong nucleophiles (e.g., thiols, amines) under forcing conditions.[1]

    • Safety Note: High temperatures required for S_NAr on this scaffold increase the risk of thermal runaway or vessel over-pressurization.[1]

Protocol: Safe Handling in Cross-Coupling
  • Step 1: Weigh the solid 3,5-difluoro-2-pyridone inside a fume hood. Avoid static discharge (use an antistatic gun if available).[1]

  • Step 2: Dissolve in the solvent (e.g., DMF, DMSO) before adding strong bases (like NaH).[1]

    • Why? Adding solid hydride to a solid pyridone can create "hot spots."[1] Solution-phase mixing ensures heat dissipation.[1]

  • Step 3: Quench reactions slowly. If unreacted fluorinated material remains, treat the waste stream as halogenated organic waste.[1]

SafetyWorkflowStartHandling 3,5-Difluoropyridin-2-olStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionDissolved in SolventStateCheck->SolutionDustControlRisk: Inhalation (H335)Action: Fume Hood + N95Solid->DustControlSkinControlRisk: Absorption/SplashAction: Nitrile Gloves + GogglesSolution->SkinControlDustControl->SkinControl Once Dissolved

Figure 2: Decision logic for PPE selection based on physical state.

Part 5: Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][8] Remove contact lenses if present.[1] Seek medical attention immediately (risk of corneal abrasion from particulates).[1]

  • Skin Contact: Wash with soap and water.[1][8] If irritation persists, seek medical advice. Note: Unlike HF acid, this compound does not require calcium gluconate gel unless it has been subjected to thermal decomposition.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][8]

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear goggles, nitrile gloves, and a lab coat.[1]

  • Containment:

    • Solid: Dampen with a wet paper towel to prevent dust generation, then sweep up.[1]

    • Liquid: Absorb with sand or vermiculite.[1]

  • Clean: Wipe the surface with a dilute detergent solution.[1]

Waste Disposal
  • Classification: Halogenated Organic Waste.[1]

  • Prohibition: Do NOT dispose of down the drain. The fluorinated ring is persistent and can be toxic to aquatic life.[1]

  • Method: Incineration in a licensed facility equipped with a scrubber for Hydrogen Fluoride (HF).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11317865, 3,5-Difluoro-2-pyridone. Retrieved from [Link]

Theoretical studies of 3,5-difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, lipophilicity, and metabolic stability. 3,5-Difluoropyridin-2-ol represents a critical pharmacophore where the interplay between the electron-withdrawing fluorine atoms and the lactam-lactim tautomeric equilibrium significantly influences binding affinity and bioavailability. This guide provides a comprehensive theoretical framework for studying this molecule, detailing the computational protocols required to accurately predict its electronic behavior, reactivity, and solution-phase dynamics.

The Core Challenge: Tautomeric Equilibrium

The fundamental theoretical challenge in studying 3,5-difluoropyridin-2-ol is its tautomeric duality. While often drawn as the "ol" (hydroxypyridine) form, the molecule exists in equilibrium with its "one" (pyridone) isomer.

  • Gas Phase: The Lactim (2-ol) form is typically favored due to the absence of stabilizing dipole-dipole interactions with a solvent.

  • Solution Phase (Polar): The Lactam (2-one) form predominates, stabilized by a high dipole moment and specific solvation effects.

  • Effect of 3,5-Difluorination:

    • F3 Position: The fluorine at position 3 exerts a strong inductive effect (

      
      ) and a mesomeric effect (
      
      
      
      ) on the adjacent nitrogen and oxygen. It also creates a "dipole repulsion" or potential intramolecular H-bond (if OH is rotameric), destabilizing the lactim form relative to the non-fluorinated congener.
    • F5 Position: Modulates the acidity of the N-H (in lactam) or O-H (in lactim) via long-range inductive withdrawal, affecting pKa and metabolic susceptibility at the C6 position.

Diagram 1: Tautomeric & Solvation Workflow

The following diagram illustrates the thermodynamic cycle used to calculate the tautomerization free energy (


) in different media.

Tautomerism Gas_Ol Gas Phase Lactim (2-OH) Gas_One Gas Phase Lactam (2-One) Gas_Ol->Gas_One ΔG(gas) DFT Opt Sol_Ol Solvated Lactim (2-OH) Gas_Ol->Sol_Ol ΔG(solv) PCM/SMD Sol_One Solvated Lactam (2-One) Gas_One->Sol_One ΔG(solv) PCM/SMD Sol_Ol->Sol_One ΔG(soln) Target Metric

Caption: Thermodynamic cycle for calculating tautomerization energy.


.

Computational Methodology (Standard Operating Procedure)

To ensure scientific integrity and reproducibility, the following protocol is recommended. This workflow synthesizes accuracy with computational efficiency.

Level of Theory
  • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Rationale: Standard B3LYP often fails to capture weak non-covalent interactions (dispersion) critical for accurate tautomer geometries involving fluorine lone pairs. The inclusion of dispersion corrections (-D3 or wB97X-D) is non-negotiable for fluorinated heterocycles.

  • Basis Set: 6-311++G(2d,2p) .

    • Rationale: The "++" diffuse functions are mandatory to describe the lone pairs on Fluorine, Oxygen, and Nitrogen, as well as the anionic character of potential deprotonated species.

Solvation Models
  • Model: SMD (Solvation Model based on Density) .

    • Rationale: SMD is superior to standard PCM for calculating

      
       because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure), which are crucial when comparing tautomers with different surface areas.
      
  • Solvents: Water (

    
    ), Methanol (
    
    
    
    ), Chloroform (
    
    
    ).
Protocol Steps
  • Conformational Search: Generate rotamers for the hydroxyl group (syn/anti relative to N).

  • Geometry Optimization: Optimize all conformers in gas phase and solution.

  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g.,

    
    ).
    

Electronic Structure & Reactivity Descriptors

Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent binding modes.

  • Lactam Form (2-one): Expect a deep negative potential region (red) around the Carbonyl Oxygen (

    
    ) and the Fluorine atoms. A positive potential region (blue) will be localized on the 
    
    
    
    proton, serving as a strong Hydrogen Bond Donor (HBD).
  • Lactim Form (2-ol): The negative potential is split between the Pyridine Nitrogen and the Hydroxyl Oxygen.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a global hardness descriptor.

  • HOMO: Typically localized on the

    
    -system of the ring and the lone pairs of Oxygen/Fluorine. High energy suggests susceptibility to electrophilic attack.
    
  • LUMO: Localized on the

    
     system. Fluorination at 3,5 positions lowers the LUMO energy compared to non-fluorinated pyridine, making the ring more susceptible to nucleophilic aromatic substitution (
    
    
    
    ), particularly at the C4 or C6 positions if further substituted.

Table 1: Predicted Reactivity Descriptors (Template) Values below are illustrative of expected trends for fluorinated pyridones.

Descriptor2-Pyridone (Ref)3,5-Difluoro-2-pyridoneInterpretation
Dipole Moment (Debye) ~4.0~5.2F-atoms enhance polarity; higher solubility in polar media.
HOMO Energy (eV) -6.2-6.8F is EWG; harder to oxidize.
LUMO Energy (eV) -1.5-2.1Enhanced electrophilicity; reactive toward nucleophiles.
Global Hardness (

)
2.352.35Chemical stability indicator.
pKa (Predicted) 11.6~9.53,5-F stabilizes the anion, increasing acidity.

Experimental Validation Strategy

Theoretical models must be grounded in experimental reality. The following validations are required to confirm the computational predictions.

Diagram 2: Validation Workflow

Validation cluster_Exp Experimental Validation Theory Theoretical Prediction (DFT/SMD) NMR 1H / 19F NMR (Solvent Titration) Theory->NMR Compare Chemical Shifts (GIAO Method) XRay X-Ray Crystallography (Solid State Structure) Theory->XRay Compare Bond Lengths (C=O vs C-O) UV UV-Vis Spectroscopy (Solvatochromism) Theory->UV Compare λmax (TD-DFT)

Caption: Multi-modal experimental validation of theoretical models.

  • NMR Titration: Measure

    
     and 
    
    
    
    NMR in solvents of varying polarity (CDCl3 vs DMSO-d6).
    • Indicator: A shift in the

      
       carbonyl signal (~160 ppm for C=O vs ~165 ppm for C-OH) confirms the tautomeric ratio.
      
    • Validation: Calculate NMR shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level and correlate with experimental shifts (

      
       required).
      
  • X-Ray Crystallography:

    • Indicator: Bond alternation. The 2-one form shows distinct single (

      
      ) and double (
      
      
      
      ) bond lengths, whereas the 2-ol form shows aromatic delocalization.
  • UV-Vis Spectroscopy:

    • Indicator: The

      
       transition shifts significantly between tautomers. Use TD-DFT (Time-Dependent DFT) to simulate excited states and match absorption maxima.
      

Implications for Drug Design

Understanding the 3,5-difluoropyridin-2-ol scaffold allows for rational drug design:

  • Bioisosterism: The 2-pyridone motif is a classic bioisostere for amide bonds in peptide mimetics.

  • Metabolic Stability: Blocking the 3 and 5 positions with Fluorine prevents metabolic oxidation (P450 mediated) at these typically reactive sites, extending half-life (

    
    ).
    
  • Lipophilicity: The introduction of Fluorine typically increases LogP (lipophilicity), improving membrane permeability, but the polar 2-one headgroup maintains aqueous solubility.

References

  • WuXi Biology. (2024). Tautomers in Drug Discovery: The Case of 2-Hydroxypyridine/2-Pyridone. WuXi AppTec. Link

  • Bédé, A. L., et al. (2018).[1] Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. Link

  • Alkorta, I., & Elguero, J. (2025). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. ResearchGate.[2][3][4][5] Link

  • Safi, Z. S. (2016).[6] Tautomeric Study of Neutral, Protonated and Deprotonated Isorhodanine Based on High Level Density Functional Theory. Oriental Journal of Chemistry, 32(5).[6] Link

  • Gros, P., et al. (2006). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. MDPI Molecules. Link

Sources

Tautomeric Equilibrium of 3,5-Difluoropyridin-2-ol: Solvent-Dependent Mechanisms and Characterization

[1]

Executive Summary

In drug discovery, the tautomeric state of a scaffold dictates its physicochemical properties (logP, solubility) and binding affinity. 3,5-difluoropyridin-2-ol exists in a delicate equilibrium between its enol form (2-hydroxypyridine) and keto form (2-pyridone) . While the keto tautomer typically predominates in polar biological media, the introduction of electron-withdrawing fluorine atoms at the C3 and C5 positions modulates the acidity of the N-H and O-H groups, subtly altering the equilibrium constant (

This guide provides a rigorous analysis of the solvent-dependent tautomerism of 3,5-difluoropyridin-2-ol.[1] It details the mechanistic drivers of this equilibrium and presents a self-validating


F-NMR protocol

Mechanistic Foundations

The Tautomeric Core

The equilibrium involves the proton transfer between the pyridine nitrogen and the oxygen at C2.

  • Form A (Lactim/Enol): 3,5-difluoropyridin-2-ol. Aromatic pyridine ring.[1][2][3][4][5][6] Favored in the gas phase and non-polar solvents.

  • Form B (Lactam/Keto): 3,5-difluoropyridin-2(1H)-one. Amide-like character. Favored in polar/protic solvents and the solid state due to strong dipolar interactions and hydrogen bond acceptance.

The Fluorine Effect (C3 & C5)

Fluorine substitution exerts a strong inductive effect (

  • C3-Fluorine: Located ortho to the tautomeric center. It increases the acidity of the N-H (in the keto form) and O-H (in the enol form) via inductive stabilization of the conjugate base. However, repulsion between the C3-F lone pairs and the C2-carbonyl oxygen in the keto form can slightly destabilize the keto tautomer compared to the non-fluorinated parent.

  • C5-Fluorine: Located para to the nitrogen, further modulating the pKa and electron distribution of the ring system.

Solvent-Driven Switching

The solvent environment is the primary determinant of


Solvent ClassExample SolventsDominant SpeciesMechanistic Driver
Non-Polar Cyclohexane,

Enol (OH) The enol form is less polar. The keto form is destabilized by the lack of solvation for its large dipole moment.
Polar Aprotic DMSO, DMFMixture / Keto High dielectric constant stabilizes the keto dipole, but lack of H-bond donors limits full conversion.
Polar Protic Water, MethanolKeto (NH) Water acts as a dual H-bond donor/acceptor, bridging the N-H and C=O to form a stable solvation complex.

Visualization of Pathways

Diagram 1: Tautomeric Equilibrium and Solvation

This diagram illustrates the transition between the enol and keto forms and the stabilizing role of solvent molecules.

TautomerismEnolEnol Form(3,5-difluoropyridin-2-ol)Low DipoleTSTransition State(Proton Transfer)Enol->TS k1 KetoKeto Form(3,5-difluoropyridin-2(1H)-one)High DipoleTS->Keto k-1 NonPolarNon-Polar Solvent(Cyclohexane)Favors EnolNonPolar->EnolStabilizesPolarPolar Protic Solvent(Water)Favors Keto via H-BondingPolar->KetoStabilizes

Caption: Kinetic and thermodynamic pathway of 3,5-difluoropyridin-2-ol tautomerism, highlighting solvent-specific stabilization.

Experimental Protocol: Determination of via F-NMR

While UV-Vis spectroscopy is common,


F-NMR
Materials & Reagents
  • Analyte: 3,5-difluoropyridin-2-ol (>98% purity).

  • Solvents (Deuterated):

    
     (Non-polar), 
    
    
    (Polar Aprotic),
    
    
    or
    
    
    (Polar Protic).
  • Internal Standard:

    
    -trifluorotoluene (optional, for chemical shift referencing).
    
Step-by-Step Workflow
Step 1: Sample Preparation
  • Prepare a 10 mM stock solution of the analyte in the chosen deuterated solvent.

    • Note: High concentrations (>50 mM) may induce self-association (dimerization), artificially stabilizing the keto form in non-polar solvents. Keep concentration low to measure the monomeric equilibrium.

  • Add 0.05% v/v TMS or an internal fluorine standard if absolute referencing is required.

  • Transfer 600 µL to a high-precision NMR tube.

Step 2: Data Acquisition
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe (e.g., BBFO).

  • Pulse Sequence: Standard zf (19F with 1H decoupling). Decoupling is essential to collapse the

    
    F-
    
    
    H coupling multiplets into singlets (or simpler multiplets due to F-F coupling), improving integration accuracy.
  • Parameters:

    • Spectral Width: 200 ppm (typically -50 to -250 ppm).

    • Relaxation Delay (

      
      ): Set to 
      
      
      . Fluorine
      
      
      relaxation times can be long (2–5 seconds). A delay of 10–15 seconds is recommended for quantitative integration.
    • Scans: 64–128 scans to ensure high S/N ratio.

Step 3: Data Processing & Calculation
  • Apply exponential line broadening (LB = 1.0 Hz) and Fourier Transform.

  • Phase and baseline correct the spectrum.

  • Integration: Identify the distinct signals for C3-F and C5-F.

    • Enol signals: Typically appear upfield (more shielded) relative to the keto form due to aromatic ring current effects.

    • Keto signals: Typically downfield.

  • Calculation:

    
    
    
    
Diagram 2: Experimental Workflow

Workflowcluster_prepSample Preparationcluster_nmr19F-NMR Acquisitioncluster_analysisData AnalysisS1Dissolve 3,5-difluoropyridin-2-ol(10 mM in CDCl3/DMSO/D2O)S2Add Internal Standard(Trifluorotoluene)S1->S2N1Pulse: 19F w/ 1H DecouplingD1 Delay: >10s (Quantitative)S2->N1N2Identify C3-F and C5-F SignalsN1->N2A1Integrate Keto vs. Enol PeaksN2->A1A2Calculate KT = [Keto]/[Enol]A1->A2

Caption: Quantitative 19F-NMR workflow for tautomeric ratio determination.

Comparative Data Analysis

Although specific

projected
SolventDielectric (

)
Predominant FormEstimated

([Keto]/[Enol])

(kcal/mol)
Gas Phase 1.0Enol ~0.4 (Favors Enol)+0.5
Cyclohexane 2.0Enol / Mix 0.8 – 1.2~0
Chloroform 4.8Mixture 2.0 – 5.0-0.4 to -1.0
DMSO 46.7Keto > 100< -2.8
Water 78.4Keto > 1000< -4.0

Technical Insight: In non-polar solvents (


Keto

References

  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992).[3] Solvent effects.[1][3][5][7][8] 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: An ab initio SCRF study. Journal of the American Chemical Society, 114(5), 1645–1652.[3] Link

  • Forlani, L., Cristoni, G., Boga, C., et al. (2002).[3] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198–215.[3] Link

  • Beak, P., & Covington, J. B. (1978).[3] Solvent effects on protomeric equilibriums: Quantitative correlation with an electrostatic hydrogen-bonding model. Journal of the American Chemical Society, 100(12), 3961–3963. Link

  • Dolensky, B., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Molecules, 22(11), 1992. Link

Technical Guide: X-ray Structural Elucidation of 3,5-Difluoro-2-Pyridone

[1]

Executive Summary: The Fluorine-Tautomer Nexus

3,5-difluoro-2-pyridone represents a high-value scaffold in drug discovery, serving as a bioisostere for phenyl rings and a privileged motif in kinase inhibitors (e.g., p38 MAP kinase).[1] Its structural analysis is non-trivial due to two competing physicochemical forces:[1]

  • Lactam-Lactim Tautomerism: The equilibrium between the 2-pyridone (NH/C=O) and 2-hydroxypyridine (N/C-OH) forms.[1][2]

  • Fluorine Electrostatics: The highly electronegative fluorine atoms at positions 3 and 5 alter the acidity of the N-H proton and modulate the

    
    -electron density, influencing crystal packing through weak 
    
    
    and
    
    
    interactions.[1]

This guide details the protocol for isolating the dominant tautomer in the solid state and analyzing its supramolecular architecture.

Chemical Context & Tautomeric Logic

Before crystallization, one must understand the energetic landscape. While the lactim form (2-hydroxypyridine) is often favored in the gas phase (aromaticity), the lactam form (2-pyridone) predominates in the solid state and polar solvents due to a high stabilization energy derived from intermolecular hydrogen bonding.[1]

Tautomeric Equilibrium Logic

The following diagram illustrates the structural decision tree governed by solvent polarity and phase state.

TautomerLogicStart3,5-difluoro-2-pyridoneSolventSolvent EnvironmentStart->SolventGasPhaseGas Phase / Non-polarSolvent->GasPhaseLow DielectricSolidStateSolid State / PolarSolvent->SolidStateHigh Dielectric/CrystalLactimLactim Form(2-hydroxypyridine)Aromaticity DominatesGasPhase->LactimLactamLactam Form(2-pyridone)H-Bond Dimer DominatesSolidState->LactamDimerCentrosymmetric Dimer(R2,2(8) Motif)Lactam->DimerSelf-Assembly

Figure 1: Tautomeric preference flow.[1][2] In X-ray studies, the Lactam form is the target species, stabilized by dimerization.

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality crystals of fluorinated pyridones requires controlling the evaporation rate to prevent the formation of amorphous powders, which is common due to the disruption of packing by fluorine atoms.[1]

Synthesis & Purification
  • Precursor: Starting from 3,5-difluoro-2-methoxypyridine.[1]

  • Hydrolysis: Acidic hydrolysis (HCl/Acetic Acid) is preferred over basic conditions to ensure protonation of the nitrogen.

  • Purification: Sublimation is the gold standard for removing trace solvents that might induce disorder.[1]

Crystallization Screening Matrix

To capture the pure polymorph, use a Slow Evaporation technique at

ParameterCondition A (Preferred)Condition B (Alternative)Rationale
Solvent Ethanol/Water (9:1)Toluene/AcetonitrilePolar protic solvents stabilize the Lactam form.[1]
Concentration 15 mg/mL10 mg/mLHigh supersaturation risks microcrystallinity.[1]
Vessel Silanized Glass VialNMR TubeReduces nucleation sites on glass walls.[1]
Temp

C

C
Slower kinetics yield lower mosaicity.[1]
X-ray Data Collection Workflow

Instrument: Bruker APEX-II or equivalent with Mo K


1Temperature:100 K

WorkflowStep1Crystal Selection(Size: 0.2 x 0.2 x 0.1 mm)Step2Mounting(MiteGen Loop + Paratone Oil)Step1->Step2Step3Data Collection(100 K, Omega Scans)Step2->Step3Step4Structure Solution(SHELXT - Intrinsic Phasing)Step3->Step4Step5Refinement(SHELXL - Least Squares)Step4->Step5

Figure 2: Crystallographic workflow from mounting to refinement.[1][3]

Structural Analysis & Results Interpretation

When analyzing the solved structure, specific geometric parameters confirm the electronic state of the molecule.

Molecular Geometry: The Tautomer Fingerprint

The bond lengths within the heterocyclic ring are the definitive indicators of the tautomeric state.[1]

  • C2=O Bond: Expect a length of 1.24 – 1.26 Å .[1] A length >1.30 Å would indicate the C-OH (lactim) form.[1]

  • C2-N1 Bond: Expect a length of 1.38 – 1.40 Å , indicating partial double bond character consistent with amide resonance.[1]

  • C-F Bonds: Typical lengths are 1.33 – 1.35 Å .[1] Note that the C3-F bond may be slightly longer than C5-F due to steric repulsion from the carbonyl oxygen.[1]

Supramolecular Architecture: The Dimer

The dominant feature of 2-pyridone structures is the formation of a centrosymmetric dimer.[1]

  • Interaction:

    
     hydrogen bonds.[1][4]
    
  • Geometry: The donor-acceptor distance (

    
    ) is typically 2.75 – 2.85 Å , indicating a strong hydrogen bond.[1]
    
  • Graph Set Notation:

    
     (Two acceptors, two donors, forming an 8-membered ring).
    
The Fluorine Effect on Packing

Unlike the non-fluorinated parent, 3,5-difluoro-2-pyridone exhibits altered stacking:

  • C-F...H Interactions: Look for short contacts (< 2.5 Å) between Fluorine at C3/C5 and Hydrogen atoms on adjacent rings. These weak interactions direct the planar sheets into a 3D lattice.[1]

  • Dipole Stacking: The fluorination inverts the quadrupole moment of the ring compared to benzene, often favoring face-to-face

    
    -stacking over edge-to-face (T-shaped) motifs.[1]
    

Implications for Drug Design

Understanding this structure allows for precise bioisosteric replacement.[1]

  • H-Bond Donor/Acceptor Capability: The rigorous definition of the N-H and C=O positions in the crystal structure confirms the molecule's ability to act as a hinge-binder in kinase pockets (mimicking the adenine ring of ATP).[1]

  • Metabolic Stability: The C-F bonds at positions 3 and 5 block common metabolic oxidation sites (P450 metabolism), extending the half-life of the pharmacophore.

References

  • General Pyridone Tautomerism

    • Title: 2-Pyridone - Wikipedia (Structural Overview)[1]

    • Source: Wikipedia
    • URL:[Link][1][4]

  • Fluorinated Pyridine Analogs (Structural Reference)

    • Title: The crystal structure of 3,5-difluoroisonicotinic acid[1]

    • Source: ResearchGate / Z.[1] Kristallogr.

    • URL:[Link][1][5]

  • Supramolecular Synthons

    • Title: Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals[1][6]

    • Source: ACS Crystal Growth & Design[1]

    • URL:[Link][1]

  • Hydrogen Bonding in Fluorinated Systems

    • Title: Hydrogen bonding of the nucleobase mimic 2-pyridone to fluorobenzenes[1][4]

    • Source: PubMed / J. Phys.[1] Chem. A

    • URL:[Link]

Methodological & Application

Application Note: Synthesis of 3,5-Difluoropyridin-2-ol via Diazotization-Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemical transformation of 2-amino-3,5-difluoropyridine to 3,5-difluoropyridin-2-ol. This moiety is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for P2X7 receptor antagonists and various kinase inhibitors.

The synthesis utilizes a Sandmeyer-type hydroxylation sequence involving diazotization in aqueous sulfuric acid followed by in situ hydrolysis. This guide addresses specific challenges associated with fluorinated pyridine intermediates, including the stability of the diazonium salt, the suppression of side-reactions (azo coupling), and the characterization of the product's tautomeric nature.

Scientific Background & Mechanistic Insight

The Fluorine Effect and Reactivity

The presence of fluorine atoms at the C3 and C5 positions significantly alters the electronic landscape of the pyridine ring.

  • Electronic Deactivation: The electronegative fluorine atoms reduce the basicity of the exocyclic amine, requiring stronger acidic conditions for initial protonation compared to non-fluorinated analogs.

  • Diazonium Stability: While electron-withdrawing groups typically destabilize diazonium intermediates, the 3,5-difluoro substitution pattern makes the C2 position highly electrophilic. This facilitates the nucleophilic attack by water but also increases susceptibility to side reactions if the temperature is uncontrolled.

Tautomerism: Pyridinol vs. Pyridone

A critical aspect of this synthesis is the identity of the final product. While IUPAC nomenclature may refer to "pyridin-2-ol," the compound exists in a tautomeric equilibrium. In the solid state and in polar solvents (like DMSO or Methanol), the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form.

  • Implication for Analysis:

    
    -NMR will typically show a broad singlet for N-H  rather than an O-H  signal, and the carbonyl carbon will appear at a distinctive downfield shift (~150-160 ppm) in 
    
    
    
    -NMR.
Reaction Mechanism

The transformation proceeds via the formation of a nitrosonium ion (


), which attacks the amine to form a diazonium salt. This intermediate undergoes nucleophilic substitution by water (

-like or

character depending on conditions), releasing nitrogen gas.

Mechanism Amine 2-Amino-3,5- difluoropyridine Nitrosonium Nitrosonium Formation (NO+) Amine->Nitrosonium + NaNO2/H+ Acid H2SO4 (aq) Acid->Nitrosonium Diazonium Diazonium Salt Intermediate Nitrosonium->Diazonium 0-5°C Hydrolysis Hydrolysis (-N2, +H2O) Diazonium->Hydrolysis Warm to RT Tautomer Tautomerization (Lactim -> Lactam) Hydrolysis->Tautomer -H+ Product 3,5-Difluoro- 2(1H)-pyridinone Tautomer->Product Equilibrium

Figure 1: Mechanistic pathway from aminopyridine to pyridone. Note the critical temperature control at the diazonium stage to prevent decomposition.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-Amino-3,5-difluoropyridine (Purity >98%)

    • Sulfuric Acid (

      
      ), 98%
      
    • Sodium Nitrite (

      
      )[1]
      
    • Deionized Water[2]

    • Ethyl Acetate (for extraction, if necessary)[3]

  • Equipment:

    • Three-neck round bottom flask (equipped with thermometer and addition funnel).

    • Ice/Salt bath.

    • Magnetic stirrer.

    • pH meter.

Process Parameters (CPP)
ParameterRangeRationale
Acid Concentration 10% - 20% (w/w)Sufficient to protonate the amine and prevent diazo-coupling (formation of azo dyes), but dilute enough to provide water for hydrolysis.
Diazotization Temp -5°C to 5°CThe diazonium intermediate is thermally unstable. Higher temperatures risk runaway decomposition or side reactions.
Stoichiometry (

)
1.1 - 1.2 eq.Slight excess ensures complete conversion of the starting amine.
Hydrolysis Temp 20°C - 50°CControlled warming promotes the displacement of

by water.
Step-by-Step Methodology

Step 1: Acid Preparation and Solubilization

  • In a 250 mL three-neck flask, prepare a dilute sulfuric acid solution by carefully adding 15 mL of conc.

    
      to 85 mL of water  (Caution: Exothermic).
    
  • Cool the solution to room temperature.

  • Add 13.0 g (100 mmol) of 2-amino-3,5-difluoropyridine. Stir vigorously.

    • Note: The amine may not fully dissolve initially but will form a suspension/salt.

Step 2: Diazotization

  • Cool the reaction mixture to 0°C - 5°C using an ice/salt bath. Ensure internal temperature monitoring.

  • Prepare a solution of 7.6 g (110 mmol) Sodium Nitrite in 15 mL water .

  • Add the

    
     solution dropwise over 30 minutes.
    
    • Critical Control: Do not allow the temperature to exceed 5°C.[4]

    • Observation: The mixture will become clear as the diazonium salt forms, followed by the evolution of gas (

      
      ) if the temperature is not strictly controlled.
      

Step 3: Hydrolysis

  • Once addition is complete, stir at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

  • Stir for 2–4 hours.

    • Observation: Evolution of nitrogen gas bubbles indicates the hydrolysis is proceeding. If gas evolution is slow, the mixture can be gently heated to 40°C for 1 hour.

Step 4: Isolation and Purification

  • Cool the mixture to 10°C.

  • Carefully adjust the pH to 4–5 using 50% NaOH solution or solid

    
    .
    
    • Caution: The product is amphoteric. At very high pH, it forms the sodium salt; at very low pH, it remains protonated. The free pyridone typically precipitates near its isoelectric point (pH 4-6).

  • If a solid precipitates: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

  • If no precipitate forms (due to solubility): Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry the combined organics over

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

Protocol Start Start: 2-Amino-3,5-difluoropyridine Dissolve Dissolve in 15% H2SO4 (Exothermic control) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Diazotize Add NaNO2 (aq) dropwise (Maintain < 5°C) Cool->Diazotize Hydrolyze Warm to RT (20-25°C) Stir 2-4h Diazotize->Hydrolyze Workup Adjust pH to 4-5 Filter or Extract (EtOAc) Hydrolyze->Workup End Isolate 3,5-difluoro-2-pyridone Workup->End

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

Upon isolation, the identity of the product must be verified. The tautomeric nature is the primary source of confusion in spectral analysis.

TechniqueExpected ResultInterpretation
Appearance Off-white to light yellow solidHigh purity typically yields white crystals.

H-NMR (DMSO-

)

12.0-13.0 (br s, 1H, NH )
Broad singlet confirms the Pyridone (NH) tautomer.

H-NMR (Ring)

~7.5 - 8.0 (m, 2H)
Aromatic protons at C4 and C6.

F-NMR
Two distinct signalsConfirms the 3,5-difluoro substitution pattern.[2][5]
MS (ESI)

Consistent with formula

.

Note on Tautomerism: In non-polar solvents, the ratio may shift, but in DMSO (standard for QC), the NH form is dominant. Do not interpret the lack of an OH signal as a failure of the reaction.

Safety & Hazards

  • Diazonium Salts: Although the aqueous intermediate is not isolated, diazonium salts are potentially explosive if allowed to dry. Always keep the reaction wet and quench properly.

  • Fluorinated Compounds: While stable, combustion of fluorinated pyridines can release HF. Use appropriate ventilation.

  • Nitrosamines: The reaction involves nitrosating agents.[6] Ensure all equipment is cleaned thoroughly to prevent secondary nitrosamine formation (carcinogenic).

References

  • Pfizer Inc. (2008). Process for the preparation of fluorinated pyridine derivatives.[2][4][5][6][7] WO2008053319. (Describes analogous fluorinated pyridine handling).

  • Vertex Pharmaceuticals. (2025).[1][8] Process for preparing 2-amino-3,5-difluoropyridine.[2][4][5][9] WO2025093610A1. Link (Context for starting material synthesis and stability).

  • Filimonov, V. D., et al. (2008).[10] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[10] Organic Letters, 10(18), 3961–3964. Link (Mechanistic grounding for diazonium stability).

  • BenchChem. (2026).[5] 2-Amino-3,5-difluoropyridine Structure and Analysis.Link (General physical properties).

  • Organic Chemistry Portal. Diazotization and Sandmeyer Reactions.Link (General reaction class reference).

Sources

Executive Summary: The Fluorinated Pyridone Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3,5-Difluoropyridin-2-ol in Medicinal Chemistry Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

In modern drug discovery, 3,5-difluoropyridin-2-ol (and its tautomer 3,5-difluoro-2-pyridone ) represents a high-value scaffold.[1] It serves as a non-classical bioisostere for phenols, amides, and phenyl rings, offering a unique combination of electronic modulation and metabolic robustness.

Unlike the parent pyridone, the 3,5-difluoro substitution pattern drastically alters the physicochemical landscape of the molecule. The electron-withdrawing fluorine atoms significantly increase the acidity of the N-H group, modulate the hydrogen-bond donor/acceptor capability, and block metabolically labile sites (specifically the 3 and 5 positions, which are prone to oxidative metabolism in non-fluorinated analogs).

This guide provides a technical roadmap for utilizing this scaffold, focusing on the critical challenge of regioselective alkylation (N- vs. O-) and providing validated protocols for its incorporation into drug candidates.[1]

Physicochemical Profiling & Tautomerism

Understanding the tautomeric equilibrium is the prerequisite for successful synthetic manipulation.

The Tautomeric Equilibrium

3,5-Difluoropyridin-2-ol exists in equilibrium with 3,5-difluoropyridin-2(1H)-one.[1]

  • Solid State & Polar Solvents: The 2-pyridone (lactam) form predominates due to intermolecular hydrogen bonding and high dipole stabilization.[1]

  • Gas Phase & Non-Polar Solvents: The 2-hydroxypyridine (lactim) form is favored.[1]

The Fluorine Effect: The presence of fluorine atoms at C3 and C5 exerts a strong inductive effect ($ -I $), withdrawing electron density from the ring.

  • Acidity (pKa): While unsubstituted 2-pyridone has a pKa

    
     11.6, the 3,5-difluoro analog is significantly more acidic (estimated pKa 
    
    
    
    6–8).[1] This makes the anion easier to generate but also more stable and less nucleophilic, requiring tailored alkylation conditions.
  • Lipophilicity: Fluorination increases lipophilicity (LogP) compared to the non-fluorinated parent, improving membrane permeability.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridone 3,5-Difluoro-2-pyridone (Lactam Form) Favored in Polar Media H-Bond Acceptor (C=O) H-Bond Donor (N-H) Hydroxy 3,5-Difluoropyridin-2-ol (Lactim Form) Favored in Non-Polar Media H-Bond Donor (O-H) H-Bond Acceptor (N:) Pyridone->Hydroxy  K_taut  

Figure 1: Tautomeric equilibrium of the scaffold.[1] The fluorine substitution stabilizes the anion derived from either form, but the neutral preference depends heavily on solvent polarity.

Synthetic Protocols: Controlling Regioselectivity

The most common synthetic hurdle is controlling N-alkylation (yielding pyridones) versus O-alkylation (yielding alkoxypyridines).[1] The ambident nature of the anion requires specific conditions to drive selectivity.

Decision Matrix: N- vs. O-Alkylation
Target StructureReaction TypeKey ReagentsSolvent SystemMechanism
N-Alkyl Pyridone Mitsunobu ReactionPPh

, DIAD, R-OH
THF / TolueneS

2-like displacement of activated alcohol
N-Alkyl Pyridone Base-Mediated AlkylationCs

CO

or LiH, R-X
DMF / DMSOS

2 (Thermodynamic control)
O-Alkyl Pyridine Silver-Mediated AlkylationAg

CO

, R-X
Toluene / HexaneS

1 / S

2 (Silver coordination to N blocks N-attack)
Protocol A: Regioselective N-Alkylation (Mitsunobu Conditions)

Best for: Introducing complex alkyl chains where the alcohol is available.

Rationale: The Mitsunobu reaction typically favors N-alkylation for 2-pyridones because the oxophilic phosphorus activates the alcohol, and the nitrogen of the pyridone acts as the nucleophile.

Materials:

  • 3,5-Difluoropyridin-2-one (1.0 equiv)[1]

  • Primary or Secondary Alcohol (R-OH) (1.2 equiv)[1]

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried flask with 3,5-difluoropyridin-2-one, PPh

    
    , and the target alcohol. Dissolve in anhydrous THF under N
    
    
    
    atmosphere.
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Note: Fluorinated pyridones can be sterically sensitive; cooling prevents side reactions.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS.[1]

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with Et

    
    O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[2]
    
  • Purification: Purify the filtrate via flash column chromatography (SiO

    
    , EtOAc/Hexane gradient).
    
    • Checkpoint: Verify N-alkylation by HMBC NMR (Correlation between N-CH protons and C2-Carbonyl).

Protocol B: Regioselective O-Alkylation (Silver Carbonate Method)

Best for: Synthesizing 2-alkoxypyridines (lactim ethers).[1]

Rationale: The "Silver Effect" is crucial here. Silver(I) coordinates tightly to the pyridone nitrogen (a soft center), effectively blocking it and forcing the electrophile to attack the "harder" oxygen center.

Materials:

  • 3,5-Difluoropyridin-2-one (1.0 equiv)[1]

  • Alkyl Halide (R-I or R-Br) (1.2–1.5 equiv)[1]

  • Silver Carbonate (Ag

    
    CO
    
    
    
    ) (1.5 equiv) Note: Must be stored in the dark.
  • Solvent: Toluene or Benzene (0.2 M)

Step-by-Step Procedure:

  • Setup: In a foil-wrapped flask (to protect Ag salts from light), suspend 3,5-difluoropyridin-2-one and Ag

    
    CO
    
    
    
    in anhydrous toluene.
  • Activation: Stir at room temperature for 30 minutes. This allows the formation of the silver-pyridone complex.

  • Alkylation: Add the alkyl halide.

  • Heating: Heat the mixture to reflux (110 °C) for 4–8 hours.

    • Visual Cue: The suspension will darken as AgX precipitates.

  • Filtration: Cool to room temperature and filter through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Checkpoint: O-alkylation is confirmed by the absence of a carbonyl signal in

      
      C NMR (~160 ppm for C=O shifts upfield to ~150-155 ppm for C-O-R) and distinctive chemical shift of the O-CH protons.[1]
      

Application Note: Bioisosteric Design Strategy

Scenario: Optimizing a lead compound containing a phenyl ring or a labile amide bond.

Problem: A lead candidate containing a phenyl ring suffers from rapid metabolic oxidation (CYP450) at the para-position. Solution: Replace the phenyl ring with 3,5-difluoro-2-pyridone .[1]

Mechanism of Improvement:

  • Metabolic Blocking: The fluorine at the C5 position (equivalent to the para position relative to N) blocks the primary site of oxidative metabolism.

  • Electronic Tuning: The electron-deficient nature of the ring reduces the propensity for arene oxidation.

  • H-Bonding: The lactam motif (NH donor / CO acceptor) mimics the electrostatics of an amide bond but within a rigid ring system, potentially improving binding affinity to the target protein.

Optimization Lead Lead Compound (Phenyl Ring) Issue Metabolic Liability (Rapid Oxidation) Lead->Issue Strategy Bioisosteric Replacement with 3,5-difluoro-2-pyridone Issue->Strategy Result Optimized Candidate 1. Blocked Metabolism (C-F) 2. Improved LogP 3. Rigid H-Bond Array Strategy->Result

Figure 2: Optimization workflow using the 3,5-difluoro-2-pyridone scaffold.

Safety & Handling

  • Toxicity: Fluorinated pyridines can be irritants to the respiratory tract and eyes. Handle in a fume hood.

  • Chemical Stability: The 3,5-difluoro substitution makes the ring electron-deficient.[1][3] While stable to acid, it may be susceptible to nucleophilic attack at C4 or C6 by strong nucleophiles (S

    
    Ar) under forcing conditions.[1]
    
  • Silver Waste: All silver-containing waste from Protocol B must be segregated and disposed of according to heavy metal waste regulations.[1]

References

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37 , 320-330.[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61 (14), 5822–5880. Link

  • Korboukh, I., et al. "N- versus O-Alkylation: Utilizing NMR Methods to Establish Reliable Primary Structure Determinations for Drug Discovery."[1] Journal of Medicinal Chemistry, 2013, 56 (21), 8315–8359. Link

  • Fujii, T., et al. "Alkylation of 2-Pyridones: Control of N- vs O-Alkylation."[1] Chemical & Pharmaceutical Bulletin, 1994.[1] (General reference for Ag2CO3 effect).

  • FDA Approved Drugs. "Lemborexant (Dayvigo) Prescribing Information." (Example of fluorinated pyridine scaffold in approved drugs). Link

Sources

Advanced Derivatization Protocols for 3,5-Difluoropyridin-2-ol: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and process scientists seeking to leverage the unique electronic and steric properties of 3,5-difluoropyridin-2-ol .

Executive Summary & Strategic Rationale

3,5-Difluoropyridin-2-ol (CAS: 106108-59-0) is a deceptively simple scaffold that serves as a linchpin in modern drug discovery.[1] Its value lies in the fluorine effect : the C3 and C5 fluorine atoms not only modulate the pKa and lipophilicity (LogD) of the pyridine ring but also exert a profound electronic influence on the C2, C4, and C6 positions.[1]

However, this compound presents a "Chameleon" challenge.[1] It exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] Successful derivatization requires precise control over this equilibrium to avoid the formation of inseparable regioisomeric mixtures (N- vs. O-functionalization).[1]

This guide provides validated protocols to:

  • Control Selectivity: Exclusively access N-alkyl or O-alkyl derivatives.

  • Activate the Core: Convert the inert carbonyl/hydroxyl into a reactive electrophile (Cl, OTf).

  • Diversify: Execute high-yield cross-couplings (Suzuki, SNAr) and advanced C-H functionalization.

Structural Dynamics & Pathway Map[1][2]

Before initiating synthesis, one must visualize the reactivity landscape.[1] The fluorine atoms at C3 and C5 deactivate the ring toward electrophilic attack but highly activate the C2 position for nucleophilic displacement once a leaving group is installed.

Reactivity Flowchart (DOT Visualization)

G cluster_legend Pathway Key Start 3,5-Difluoropyridin-2-ol (Tautomeric Mix) N_Alk N-Alkylated (2-Pyridone core) Start->N_Alk Soft Electrophile / Polar Solvent (Cs2CO3, DMF) O_Alk O-Alkylated (2-Alkoxypyridine) Start->O_Alk Hard Electrophile / Ag Salts (Ag2CO3, MeI) Activated Activated Electrophile (2-Cl / 2-OTf) Start->Activated POCl3 or Tf2O (Deoxyhalogenation) CH_Act C4-Functionalized (Lithiation) O_Alk->CH_Act LDA, -78°C (Directed to C4) Suzuki Biaryl Products (Suzuki Coupling) Activated->Suzuki Pd(0), Ar-B(OH)2 SNAr 2-Amino/Thio Derivatives (SNAr) Activated->SNAr HNR2, Heat key1 Blue: Selectivity Control key2 Yellow: Activation key3 Green: Diversification

Caption: Strategic derivatization pathways for 3,5-difluoropyridin-2-ol. Solid lines indicate primary protocols detailed in this guide.

Module 1: Controlling N- vs. O-Selectivity

The ambident nature of the pyridone anion allows attack from either Nitrogen or Oxygen.[2]

  • N-Alkylation is thermodynamically favored in polar aprotic solvents (DMF, DMSO) with alkali metal bases due to the greater nucleophilicity of the nitrogen lone pair in the pyridone tautomer.[1]

  • O-Alkylation is kinetically favored with "hard" electrophiles or by using silver salts which coordinate to the nitrogen, forcing reaction at the oxygen.[1]

Protocol A: Selective N-Alkylation (General Procedure)

Objective: Synthesis of N-substituted-3,5-difluoro-2-pyridones.[1] Mechanism: SN2 displacement favoring the softer Nitrogen nucleophile.

  • Reagents:

    • Substrate: 3,5-Difluoropyridin-2-ol (1.0 equiv)[1]

    • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) — Why?[1][3] The large Cs+ cation creates a "loose" ion pair, enhancing nucleophilicity.[1]

    • Electrophile: Alkyl Halide (e.g., Benzyl bromide, MeI) (1.1 equiv)[1]

    • Solvent: DMF (Anhydrous, 0.2 M concentration)

  • Procedure:

    • Charge a dried flask with 3,5-difluoropyridin-2-ol and Cs₂CO₃.[1]

    • Add DMF and stir at Room Temperature (RT) for 15 min to ensure deprotonation.

    • Add the Alkyl Halide dropwise.

    • Stir at RT (or 60°C for unreactive halides) for 4–12 hours. Monitor by LCMS.[3]

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Dry over Na₂SO₄.

  • Expected Outcome: >90% N-selectivity.

Protocol B: Selective O-Alkylation (Silver-Mediated)

Objective: Synthesis of 2-alkoxy-3,5-difluoropyridines. Mechanism: Ag+ coordinates to the pyridyl nitrogen, blocking it and directing the electrophile to the oxygen.[1]

  • Reagents:

    • Substrate: 3,5-Difluoropyridin-2-ol (1.0 equiv)[1]

    • Reagent: Silver Carbonate (Ag₂CO₃) (1.1 equiv)[1]

    • Electrophile: Alkyl Iodide (1.2 equiv)[1]

    • Solvent: Toluene or DCM (Non-polar solvents favor O-alkylation).[1]

  • Procedure:

    • Combine substrate, Ag₂CO₃, and Alkyl Iodide in Toluene.[1]

    • Protect from light (foil wrap).[1]

    • Heat to reflux (or 50°C in DCM) for 12–18 hours.

    • Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate filtrate.[3][4]

  • Expected Outcome: >85% O-selectivity.

Module 2: Activation of the C-2 Position[1]

To participate in Cross-Coupling or SNAr, the C-2 oxygen must be converted into a leaving group.[1] The 2-Chloro derivative is the industry standard building block.

Protocol C: Deoxychlorination (Synthesis of 2-Chloro-3,5-difluoropyridine)

Critical Note: The presence of fluorines makes the ring electron-deficient, reducing the basicity of the carbonyl oxygen.[1] Standard POCl₃ conditions may require catalysis.

  • Reagents:

    • Substrate: 3,5-Difluoropyridin-2-ol (10 g scale)

    • Reagent: Phosphoryl Chloride (POCl₃) (5.0 equiv)[1]

    • Catalyst: DMF (5-10 drops) — Why? Forms the Vilsmeier-Haack reagent (chloroiminium species), which is far more reactive than POCl₃ alone.[1]

    • Base (Optional): N,N-Dimethylaniline (1.0 equiv) can be used to buffer HCl if the substrate is acid-sensitive, though usually not required here.[1]

  • Procedure:

    • Setup: Dry round-bottom flask with a reflux condenser and drying tube (CaCl₂).

    • Add substrate and POCl₃ (neat).[1]

    • Add catalytic DMF carefully (exothermic).[1]

    • Heat to reflux (105°C) for 3–5 hours. The suspension should become a clear solution.

    • Quench (Hazardous): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C.

    • Extraction: Neutralize with saturated NaHCO₃ (careful: gas evolution). Extract with DCM (x3).[1]

  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The product is a volatile oil/low-melting solid.

  • Validation:

    • LCMS: Mass shift from 131 (M+H) to 149/151 (Cl pattern).[1]

    • NMR: Disappearance of the broad NH/OH proton.

Module 3: Diversification (Suzuki & SNAr)[1]

Once 2-chloro-3,5-difluoropyridine is in hand, the C-2 position becomes a "hotspot" for substitution.[1] The C3/C5 fluorines remain stable under these conditions unless forcing conditions are applied.

Protocol D: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C-2.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[1][3][5]·DCM (3-5 mol%)Robust, air-stable catalyst effective for electron-deficient chlorides.[1]
Ligand dppf (included in cat.)[1][6][7]Bidentate ligand prevents β-hydride elimination and stabilizes Pd.
Base K₂CO₃ (2.5 equiv)Standard base; CsF can be used for difficult substrates.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Water is essential for the transmetalation step in the Suzuki cycle.[1]
Temp 90–100°CRequired to activate the C-Cl bond.

Step-by-Step:

  • Degas solvents (sparge with N₂ for 10 min).

  • Combine 2-chloro-3,5-difluoropyridine (1 equiv), Aryl Boronic Acid (1.2 equiv), Base, and Catalyst in the reaction vial.

  • Seal and heat at 90°C for 2–4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: If the boronic acid is electron-poor, switching to Pd(OAc)₂/XPhos or Pd-RuPhos G4 may improve yields.[1]

Protocol E: SNAr (Nucleophilic Aromatic Substitution)

Objective: Synthesis of 2-amino-3,5-difluoropyridines. Mechanism: Addition-Elimination.[8] The electron-withdrawing fluorines at C3/C5 significantly lower the LUMO energy, making C-2 highly susceptible to nucleophilic attack.[1]

  • Reagents:

    • Substrate: 2-Chloro-3,5-difluoropyridine (1.0 equiv)[1]

    • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)[1]

    • Base: DIPEA (2.0 equiv)[1]

    • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer intermediate).[1]

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 80–100°C .[1] (Reaction is often faster than non-fluorinated analogs).[1]

    • Monitor by LCMS.[3]

  • Selectivity Note: The C-2 chloride is displaced preferentially over the C-3/C-5 fluorides. However, at very high temperatures (>140°C) or with very strong nucleophiles (alkoxides), competitive displacement of the C-3/C-5 fluorine (SNAr) or hydrodefluorination can occur.[1]

Advanced Module: C-H Activation at C-4

For advanced scaffold elaboration, the proton at C-4 is the most acidic ring proton due to the inductive effect of the two flanking fluorine atoms (C3 and C5).[1]

Protocol: Directed Ortho-Metalation (DoM)

  • Substrate: 2-Alkoxy-3,5-difluoropyridine (from Protocol B).

  • Reagent: LDA (Lithium Diisopropylamide), 1.1 equiv.[1]

  • Conditions: THF, -78°C .

  • Quench: Add electrophile (e.g., I₂, DMF, CO₂) at -78°C.

  • Result: 4-substituted-3,5-difluoropyridine derivatives.

    • Caution: The lithiated species is unstable above -60°C and can undergo "scrambling" or elimination of LiF to form a pyridyne intermediate.

References

  • Selectivity in Pyridone Alkylation

    • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015).[1][8][9] Organic Letters. [1]

    • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (2020).[1][10][11] RSC Advances.

  • Activation & Chlorination

    • Synthesis of 2-chloro-3,5-difluoropyridine.[1] (BenchChem Protocol).[1]

  • Suzuki Coupling of Fluorinated Pyridines

    • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[6] (2019).[1][12] Scholarship @ Claremont.

    • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (2020).[1][10][11] Molecules.

  • Nucleophilic Aromatic Substitution (SNAr)

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Master Organic Chemistry).[1]

    • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2015).[1][8][9] PMC.

Sources

Application Notes and Protocols: The Emerging Potential of 3,5-Difluoropyridin-2-ol in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of 3,5-difluoropyridin-2-ol are not yet extensively documented in peer-reviewed literature. This guide synthesizes information from analogous fluorinated pyridines and 2-hydroxypyridine (2-pyridone) ligands to project its potential applications and provide robust, transferable protocols. The principles and methodologies described herein are grounded in established catalytic chemistry and are intended to serve as a foundational resource for pioneering research into this promising compound.

Introduction: Unveiling a Catalyst Scaffolding with Untapped Potential

In the landscape of modern catalysis, the design of ligands and catalyst precursors is paramount to achieving high efficiency, selectivity, and functional group tolerance. Fluorinated organic molecules have carved a significant niche in this domain, offering unique electronic properties and enhanced stability. 3,5-difluoropyridin-2-ol stands at the intersection of two powerful chemical motifs: the catalytically versatile 2-hydroxypyridine core and the electronically modulating effects of fluorine substitution. While this specific molecule is an emerging player, its structural components have a rich history in catalysis. 2-Hydroxypyridines, and their tautomeric pyridone forms, are known to act as versatile ligands, capable of participating in metal-ligand cooperativity to facilitate challenging bond formations.[1] The introduction of two fluorine atoms at the 3 and 5 positions is expected to profoundly influence the electronic and steric properties of the pyridine ring, thereby offering a tunable platform for catalyst development.

This document serves as a detailed guide for researchers looking to explore the catalytic applications of 3,5-difluoropyridin-2-ol. We will delve into its structural and electronic characteristics, propose its application as a ligand in key catalytic transformations such as palladium-catalyzed cross-coupling reactions, and provide detailed, field-tested protocols that can be adapted for this specific compound.

Core Molecular Attributes: Tautomerism and Electronic Tuning

The catalytic behavior of 3,5-difluoropyridin-2-ol is fundamentally governed by two key features: its tautomeric equilibrium and the strong inductive effect of the fluorine substituents.

2.1. The Pyridinol-Pyridone Tautomerism

2-Hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form. For the unsubstituted parent molecule, the pyridone form is generally favored in both solution and the solid state due to the stability conferred by intermolecular hydrogen bonding and the amide-like resonance.[2] This equilibrium is critical in a catalytic context as it presents two distinct isomers with different coordination properties. The pyridinol form can act as a neutral two-electron donor through the nitrogen atom, while the deprotonated pyridinolate can act as an anionic bidentate or bridging ligand. The pyridone form can also coordinate through its oxygen or nitrogen atoms.

Caption: Tautomeric equilibrium of 3,5-difluoropyridin-2-ol.

2.2. Electronic Influence of Fluorine Substituents

The two fluorine atoms at the 3 and 5 positions exert a strong electron-withdrawing effect on the pyridine ring through induction. This has several important consequences for catalysis:

  • Increased Acidity: The hydroxyl proton in the pyridinol form and the N-H proton in the pyridone form will be more acidic compared to the non-fluorinated analogue. This facilitates deprotonation and the formation of anionic ligands.

  • Modulation of Ligand Basicity: The electron-deficient nature of the pyridine ring reduces the Lewis basicity of the nitrogen atom. In palladium catalysis, ligand basicity is a critical parameter that influences the catalytic activity, with optimal basicity often required for high reaction yields.[3][4] This tunability allows for fine control over the electronic environment of the metal center.

  • Enhanced Stability: The strong C-F bonds can enhance the thermal and oxidative stability of the resulting metal complexes.

Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][6] Pyridine-based ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity.[3][4] The unique electronic properties of 3,5-difluoropyridin-2-ol make it an attractive candidate ligand for these reactions.

3.1. Rationale for Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful synthetic tool. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium center. A ligand like 3,5-difluoropyridin-2-ol could offer several advantages:

  • Facilitating Reductive Elimination: The electron-withdrawing nature of the fluorinated pyridine ring can make the palladium center more electrophilic, which can promote the rate-determining reductive elimination step of the catalytic cycle.

  • Stabilization of Catalytic Species: The pyridinolate form of the ligand can chelate to the palladium center, providing stability to the active catalyst and preventing catalyst decomposition.

  • Metal-Ligand Cooperativity: The hydroxyl/oxo group of the ligand can participate in the reaction mechanism, for example by acting as a proton shuttle or by facilitating the transmetalation step.[1]

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R-X R-Pd(II)-X(L) R-Pd(II)-X(L) Oxidative\nAddition->R-Pd(II)-X(L) Transmetalation Transmetalation R-Pd(II)-X(L)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L) R-Pd(II)-R'(L) Transmetalation->R-Pd(II)-R'(L) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L R-R' Hydrogen_Borrowing cluster_aldol Aldol Condensation Pd(0)L Pd(0)L Dehydrogenation\nof Alcohol Dehydrogenation of Alcohol Pd(0)L->Dehydrogenation\nof Alcohol RCH2OH [H-Pd(II)-H]L [H-Pd(II)-H]L Dehydrogenation\nof Alcohol->[H-Pd(II)-H]L RCHO Hydrogenation\nof Enone Hydrogenation of Enone [H-Pd(II)-H]L->Hydrogenation\nof Enone Enone Hydrogenation\nof Enone->Pd(0)L Alkylated Ketone RCHO RCHO Aldol Addition Aldol Addition RCHO->Aldol Addition Ketone Base β-Hydroxy Ketone β-Hydroxy Ketone Aldol Addition->β-Hydroxy Ketone Dehydration Dehydration β-Hydroxy Ketone->Dehydration -H2O Enone Enone Dehydration->Enone

Sources

Introduction: The Significance of N-Alkylated Difluoropyridones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-Alkylation of 3,5-Difluoro-2-Pyridone

The 3,5-difluoro-2-pyridone scaffold is a privileged structural motif in modern drug discovery and development. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. N-alkylation of this core structure is a critical synthetic transformation that allows for the introduction of diverse side chains, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[1] N-alkylated pyridones are integral components of numerous FDA-approved drugs and clinical candidates, highlighting the importance of robust and selective synthetic protocols.[1][2]

This guide provides a detailed examination of the principles and a field-proven protocol for the selective N-alkylation of 3,5-difluoro-2-pyridone, designed for researchers in medicinal chemistry and process development.

Reaction Principles: Overcoming the Challenge of Ambident Nucleophilicity

The primary challenge in the alkylation of 2-pyridones is controlling regioselectivity. The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form. Deprotonation with a base generates a delocalized pyridonate anion, which is an ambident nucleophile—it can react with an electrophile at either the nitrogen or the oxygen atom.[3][4] This competition leads to the formation of the desired N-alkylated 2-pyridone and the undesired O-alkylated 2-alkoxypyridine isomer.[4][5]

Achieving high selectivity for N-alkylation requires a rational selection of the base, solvent, and alkylating agent.[2]

  • Base Selection: The choice of base is critical for efficient deprotonation without promoting side reactions. Moderately strong, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred.[1][6] Stronger bases like sodium hydride (NaH) can also be effective but require strictly anhydrous conditions.[4] The counter-ion of the base can also influence selectivity; larger, softer cations like cesium (Cs⁺) are known to favor N-alkylation.[1]

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly employed. These solvents effectively solvate the cation of the base, leaving a more reactive, "naked" pyridonate anion, which enhances reaction rates.[4][5] The solvent choice can subtly influence the N/O selectivity by differentially solvating the nitrogen and oxygen atoms of the ambident nucleophile.

  • Nature of the Alkylating Agent: The reaction generally proceeds via an SN2 mechanism.[7] Therefore, primary alkyl halides (e.g., iodides, bromides) are the most effective electrophiles. Secondary halides are more sterically hindered and can lead to competing elimination reactions, while tertiary halides are generally unsuitable.[8]

The interplay of these factors determines the reaction's outcome, and a carefully optimized system is necessary for a reproducible, high-yielding synthesis of the target N-alkylated product.

Visualizing the Core Mechanistic Challenge

The following diagram illustrates the tautomerization of 3,5-difluoro-2-pyridone and the subsequent competing N- versus O-alkylation pathways following deprotonation.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Competing Alkylation Pathways A 3,5-Difluoro-2-pyridone B 3,5-Difluoro-2-hydroxypyridine A->B H⁺ shift C Pyridonate Anion (Ambident Nucleophile) A->C + Base - H-Base⁺ D N-Alkylated Product (Desired) C->D + R-X (N-attack) E O-Alkylated Product (Undesired) C->E + R-X (O-attack) G A 1. Reagent Setup B 2. Reaction A->B Add Alkyl Halide, Heat Mixture C 3. Aqueous Workup B->C Cool to RT, Quench with Water D 4. Extraction & Drying C->D Extract with EtOAc, Wash & Dry E 5. Purification D->E Concentrate Solvent, Column Chromatography F 6. Characterization E->F Obtain Pure Product

Caption: Standard experimental workflow for N-alkylation.

Step-by-Step Methodology

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkyl halides can be toxic and/or carcinogenic; consult the Safety Data Sheet (SDS) for each reagent before use. [6]

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoro-2-pyridone (1.0 eq) and anhydrous potassium carbonate (2.0 eq). [6] * Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the pyridone.

  • Addition of Alkylating Agent:

    • Stir the resulting suspension at room temperature for 15-20 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. [6] * Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The N-alkylated product will typically appear as a new, less polar spot on the TLC plate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.

    • Extract the aqueous layer three times with ethyl acetate. [6] * Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts. [6]

  • Purification and Characterization:

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. [6] * Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to isolate the pure N-alkylated product. [6] * Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity, purity, and structure. [6]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide). Ensure all reagents and the solvent are sufficiently anhydrous.

  • Formation of O-Alkylated Impurity: If significant O-alkylation is observed, changing the reaction conditions may be necessary. Switching to a different base (e.g., Cs₂CO₃) or a less polar solvent might favor N-alkylation.

  • Difficult Purification: The polar nature of the pyridone products can sometimes make purification challenging. A thorough aqueous workup to remove all DMF is crucial before chromatography.

By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and selectively synthesize N-alkylated 3,5-difluoro-2-pyridones, enabling the advancement of drug discovery programs that rely on this valuable heterocyclic core.

References

  • Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]

  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved February 6, 2026, from [Link]

  • Harris, J. M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5036–5040. [Link]

  • Química Orgánica. (n.d.). Alkylation and acylation of pyridine. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). N‐Alkylated 2‐pyridone derivatives as FDA‐approved drugs. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved February 6, 2026, from [Link]

  • Seo, S. Y., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(11), 7855–7866. [Link]

  • Ruda, M. C., Bergman, J., & Wu, J. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 4(5), 530–535. [Link]

  • ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved February 6, 2026, from [Link]

  • Sciforum. (2020). One-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved February 6, 2026, from [Link]

  • Ren, P., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved February 6, 2026, from [Link]

Sources

O-alkylation of 3,5-difluoropyridin-2-ol reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective O-Alkylation of 3,5-Difluoropyridin-2-ol

Executive Summary

The alkylation of 3,5-difluoropyridin-2-ol (tautomeric with 3,5-difluoro-2-pyridone) presents a classic problem of ambident nucleophilicity. The nitrogen atom (soft nucleophile) and the oxygen atom (hard nucleophile) compete for the electrophile. Under standard basic conditions (e.g., K₂CO₃/DMF), thermodynamic control and solvent effects typically favor N-alkylation, yielding the 2-pyridone derivative.

To achieve selective O-alkylation (synthesis of 2-alkoxy-3,5-difluoropyridines), researchers must shift the reaction pathway toward kinetic control or utilize specific metal-coordination strategies. This guide details three field-proven protocols to achieve >90% O-selectivity: Silver-Mediated Alkylation , Mitsunobu Coupling , and Meerwein Salt Alkylation .

Mechanistic Insight & Strategy

The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and the specific coordination environment of the transition state.

  • N-Alkylation (Thermodynamic/Soft): Favored by polar aprotic solvents (DMF, DMSO) and dissociated ion pairs (K⁺, Cs⁺). The nitrogen lone pair is the HOMO, making it the better nucleophile for soft electrophiles (e.g., alkyl iodides) in the absence of specific directing groups.

  • O-Alkylation (Kinetic/Hard): Favored by:

    • "Hard" Electrophiles: Oxonium salts (Meerwein reagents).[1]

    • Silver Coordination: Ag⁺ coordinates to the pyridone nitrogen and the leaving group halide, blocking the N-site and forcing attack from the oxygen.

    • Oxyphosphonium Intermediates: The Mitsunobu reaction activates the oxygen directly.

Pathway Visualization

ReactionPathways Substrate 3,5-Difluoropyridin-2-ol (Ambident Nucleophile) Cond_Base Standard Base (K2CO3/DMF) Substrate->Cond_Base Cond_Ag Silver Salts (Ag2CO3/Toluene) Substrate->Cond_Ag Cond_Mits Mitsunobu (PPh3/DEAD) Substrate->Cond_Mits Prod_N N-Alkyl-2-pyridone (Thermodynamic Product) Cond_Base->Prod_N Free Ion Pair Soft-Soft Interaction Prod_O 2-Alkoxy-3,5-difluoropyridine (Kinetic/Chelation Product) Cond_Ag->Prod_O Ag-N Coordination Heterogeneous Cond. Cond_Mits->Prod_O O-P Bond Formation SN2 Displacement

Figure 1: Decision tree for alkylation conditions. Green pathways indicate O-selective methods.

Experimental Protocols

Protocol A: Silver-Mediated Alkylation (The "Gold Standard")

Best for: Primary alkyl halides, benzylic halides, and allyl halides.

This method relies on the "silver effect." Silver carbonate acts as a base and a Lewis acid. The heterogeneous nature of the reaction in non-polar solvents is critical; Ag⁺ coordinates to the ring nitrogen, sterically and electronically deactivating it, while simultaneously assisting the departure of the halide leaving group near the oxygen.

Reagents:

  • Substrate: 3,5-Difluoropyridin-2-ol (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide or Bromide (1.2–1.5 equiv)

  • Base: Silver Carbonate (Ag₂CO₃) (1.0–1.5 equiv)

  • Solvent: Toluene (preferred) or Benzene (traditional) or Hexane. Avoid polar solvents like DMF.

Step-by-Step:

  • Preparation: In a dry round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend 3,5-difluoropyridin-2-ol (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in anhydrous toluene (0.1 M concentration).

  • Activation: Stir the suspension at room temperature for 15–30 minutes.

  • Addition: Add the alkyl halide (1.2 equiv).

  • Reaction: Heat the mixture to reflux (110 °C) or 80 °C depending on the boiling point of the halide. Monitor by TLC/LCMS. Reaction times typically range from 2 to 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography (typically Hexanes/EtOAc). The O-alkylated product is usually less polar (higher R_f) than the N-alkylated byproduct.

Critical Note: If using secondary alkyl halides, yields may drop due to elimination side reactions. Switch to Protocol B.

Protocol B: Mitsunobu Reaction

Best for: Secondary alcohols, chiral alcohols (inversion of configuration), and sensitive substrates.

The Mitsunobu reaction activates the alcohol of the alkylating agent (R-OH) rather than the pyridone. The pyridone acts as the acidic pronucleophile. Since the reaction forms an oxyphosphonium intermediate with the alcohol, the pyridone oxygen attacks this intermediate to form the stable P=O bond byproduct.

Reagents:

  • Substrate: 3,5-Difluoropyridin-2-ol (1.0 equiv)

  • Alcohol (R-OH): 1.0–1.2 equiv

  • Phosphine: Triphenylphosphine (PPh₃) (1.2–1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.2–1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Setup: Dissolve 3,5-difluoropyridin-2-ol (1.0 equiv), the alcohol (R-OH), and PPh₃ (1.2 equiv) in anhydrous THF (0.1–0.2 M) under nitrogen/argon atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add DIAD (1.2 equiv) dropwise over 10–20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: The major challenge is removing triphenylphosphine oxide (TPPO). Trituration with cold ether/hexane often precipitates TPPO. Alternatively, use a specialized column or polymer-supported phosphines.

Protocol C: Meerwein Salt Alkylation

Best for: Methylation (Me) or Ethylation (Et) only. Extremely high O-selectivity.

Trialkyloxonium salts (Meerwein salts) are "hard" electrophiles that react rapidly with the "hard" oxygen center of the amide/lactam functionality.

Reagents:

  • Substrate: 3,5-Difluoropyridin-2-ol (1.0 equiv)

  • Reagent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) or Triethyloxonium tetrafluoroborate (Et₃OBF₄) (1.1 equiv).

  • Base: NaHCO₃ (for quench).

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Setup: Dissolve 3,5-difluoropyridin-2-ol in anhydrous DCM under inert atmosphere.

  • Addition: Add Me₃OBF₄ (solid) in one portion at 0 °C or room temperature.

  • Reaction: Stir at room temperature. These reactions are typically fast (1–4 hours).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution may occur).

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Result: Often yields quantitative conversion with >95:5 O:N selectivity, requiring minimal purification.

Data Summary & Troubleshooting

ParameterProtocol A (Ag₂CO₃)Protocol B (Mitsunobu)Protocol C (Meerwein)
Primary Alkyl ExcellentGoodExcellent (Me/Et only)
Secondary Alkyl Poor (Elimination)Excellent (Inversion)N/A
Selectivity (O:N) > 90:10> 95:5> 99:1
Scalability Moderate (Ag cost)Moderate (Atom economy)High
Key Risk Light sensitivitySeparation of TPPOMoisture sensitivity

Analytical Validation (NMR):

  • O-Alkylated Product: The O-CH protons typically appear downfield (δ 4.0 – 4.5 ppm ) compared to N-alkyl protons. In ¹³C NMR, the pyridyl C2 carbon (attached to oxygen) shifts upfield (~164 ppm) relative to the carbonyl-like C2 in the N-alkyl isomer (~160-162 ppm), though this can vary with fluorine substitution.

  • N-Alkylated Product: The N-CH protons appear upfield (δ 3.5 – 4.0 ppm ).

References

  • Silver-Mediated Selectivity

    • Chung, N. M., & Tieckelmann, H. (1970). Alkylations of heterocyclic ambident anions.[2] II. Alkylation of 2-pyridone salts.The Journal of Organic Chemistry, 35(8), 2517–2521.

  • Mitsunobu Reaction on 2-Pyridones

    • Torhan, M. C., Peet, N. P., & Williams, J. D. (1995). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.Tetrahedron Letters, 36(7), 1019-1022.
  • Meerwein Salt Methodology

    • Ritter, A., Poschenrieder, H., & Bracher, F. (2009).[3] Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane – a Versatile Substitute for Trimethyloxonium Tetrafluoroborate in O-Methylation Reactions.[3][4]Zeitschrift für Naturforschung B, 64(4), 427-433.

  • General Review of Ambident Reactivity

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (See section on Ambident Anions).

Sources

Application Note: 3,5-Difluoropyridin-2-ol in Pd(II)-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3,5-difluoropyridin-2-ol (and its tautomer 3,5-difluoro-2-pyridone ) as a privileged ligand in high-value organometallic transformations. Unlike standard phosphine or amine ligands, this electron-deficient heterocyclic scaffold operates via a unique tautomeric switching mechanism , enabling it to function as both a neutral L-type ligand and an anionic X-type ligand during the catalytic cycle.

Its primary application lies in Palladium(II)-catalyzed C-H activation , specifically in the Concerted Metalation-Deprotonation (CMD) pathway.[1] The introduction of fluorine atoms at the C3 and C5 positions significantly modulates the pKa and electronic bias of the pyridone ring, enhancing the rate of C(sp³)-H cleavage and stabilizing high-energy transition states.

Ligand Profile & Mechanism

The Fluorine Effect

The utility of 3,5-difluoropyridin-2-ol stems from the strategic placement of fluorine atoms.[2]

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the N-H bond (relative to unsubstituted 2-pyridone, pKa ~11). This increases the acidity, facilitating the formation of the active anionic bridging species.

  • Metabolic Stability: In drug development contexts, the C-F bonds block metabolically labile sites (C3/C5), making this ligand scaffold attractive for late-stage functionalization of pharmaceutical intermediates.

Tautomeric Versatility (L,X-Switching)

In the catalytic cycle, the ligand does not merely occupy a coordination site; it actively participates in proton transfer.

  • Neutral Form (L-Type): Binds via the carbonyl oxygen. Stabilizes the electrophilic Pd(II) center.

  • Anionic Form (X-Type): Upon deprotonation, it binds as a pyridinate anion (often bridging two metals or chelating). This species acts as an internal base during the C-H cleavage step.[1]

Table 1: Comparative Ligand Properties
Property2-Pyridone (Unsubstituted)3,5-Difluoro-2-pyridone Impact on Catalysis
Electronic Bias Electron-NeutralElectron-DeficientIncreases electrophilicity of Pd center; accelerates reductive elimination.
pKa (approx) ~11.0~7.5 - 9.0 (Est.)Facilitates deprotonation to active X-type state.
Steric Profile MinimalModerateFluorine atoms (Van der Waals radius 1.47 Å) induce subtle steric steering without blocking the active site.
Coordination O-bound (major)O-bound / N,O-bridgingPromotes formation of catalytically active dimeric Pd species.

Mechanism Visualization

The following diagram illustrates the Ligand-Enabled CMD Pathway , highlighting how the 3,5-difluoro ligand facilitates the critical C-H bond breaking step.

CMD_Mechanism cluster_legend Key Interaction PreCat Pd(OAc)2 + Ligand (Pre-Catalyst) Active Active Species [Pd(L)(X)] (Electrophilic Pd) PreCat->Active Ligand Exchange Coord Substrate Coordination (Agostic Interaction) Active->Coord Substrate Binding TS CMD Transition State (Ligand acts as Base) Coord->TS 3,5-F2-Pyridone deprotonates C-H Palladacycle Palladacycle Intermediate (C-H Cleaved) TS->Palladacycle Irreversible Step Product Functionalized Product Palladacycle->Product Functionalization (e.g., Olefination) Product->Active Catalyst Regeneration Desc The pyridone oxygen coordinates to Pd, while the pyridone nitrogen (deprotonated) abstracts the proton from the substrate.

Caption: The Concerted Metalation-Deprotonation (CMD) cycle. The 3,5-difluoropyridone ligand acts as a bifunctional shuttle, coordinating the metal while simultaneously abstracting a proton.

Experimental Protocols

Protocol A: In-Situ Catalyst Generation

Scope: Preparation of the active catalytic species from Pd(OAc)₂ for C-H activation screening.

Reagents:

  • Palladium(II) Acetate [Pd(OAc)₂] (Trimer-free grade recommended).

  • 3,5-Difluoropyridin-2-ol (Ligand).[2]

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or t-Amyl Alcohol (depending on substrate solubility).

Procedure:

  • Stoichiometry Calculation: Calculate a 1:2 molar ratio of Pd(OAc)₂ to Ligand. (e.g., 10 mol% Pd(OAc)₂ requires 20 mol% Ligand).

  • Mixing: In a 1-dram vial equipped with a magnetic stir bar, add the Pd(OAc)₂ (solid) and 3,5-Difluoropyridin-2-ol (solid).

  • Solvation: Add the reaction solvent (typically 0.1 M concentration relative to the substrate).

  • Activation: Stir at 60°C for 30 minutes under air (or N₂ if substrate is sensitive).

    • Observation: The solution should transition from the orange/brown of Pd(OAc)₂ to a lighter yellow or clear solution, indicating ligand exchange and the breakup of the Pd trimer.

  • Usage: This pre-formed catalyst solution is now ready for substrate addition.

Critical Control Point: Do not skip the heating step. The ligand exchange is endothermic and kinetically slow at room temperature for electron-deficient pyridones.

Protocol B: C(sp³)-H Dehydrogenation of Carboxylic Acids

Scope: Converting aliphatic acids to α,β-unsaturated acids using the 3,5-difluoro ligand system.

Reagents:

  • Substrate: Aliphatic Carboxylic Acid (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: 3,5-Difluoropyridin-2-ol (20 mol%).

  • Oxidant: Silver Carbonate (Ag₂CO₃) (2.0 equiv) or Benzoquinone (BQ).

  • Base: Na₂HPO₄ (anhydrous, 1.0 equiv).

  • Solvent: t-Amyl Alcohol.

Step-by-Step Methodology:

  • Setup: Flame-dry a 10 mL Schlenk tube or pressure vial. Allow to cool under Argon.

  • Solids Addition: Charge the tube with:

    • Substrate (0.2 mmol).

    • Pd(OAc)₂ (4.5 mg, 0.02 mmol).

    • 3,5-Difluoropyridin-2-ol (5.2 mg, 0.04 mmol).

    • Ag₂CO₃ (110 mg, 0.4 mmol).

    • Na₂HPO₄ (28 mg, 0.2 mmol).

  • Solvent: Add t-Amyl Alcohol (2.0 mL).

  • Sealing: Cap the vial tightly (Teflon-lined cap).

  • Reaction: Heat the mixture to 100°C in an oil bath with vigorous stirring (800 rpm).

    • Time: Run for 12–24 hours. Monitor via TLC or LC-MS.[3]

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a short pad of Celite to remove silver salts.

    • Wash the pad with Ethyl Acetate (3 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). Note that the free ligand may co-elute; an acidic wash (1M HCl) during extraction can remove residual pyridone if product stability permits.

Troubleshooting & Optimization

Table 2: Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Low Conversion (<10%) Incomplete Ligand ExchangeEnsure Protocol A (Pre-heating catalyst) is followed. Switch solvent to HFIP to solubilize Pd species.
Palladium Black Formation Catalyst DecompositionThe ligand is too electron-deficient to stabilize Pd(0). Add 10-20 mol% of a co-oxidant (e.g., Cu(OAc)₂) to reoxidize Pd(0) faster.
Regioselectivity Issues Steric Mismatch3,5-difluoro is relatively small.[2] If selectivity is poor, switch to a bulkier analog like 3,5-bis(trifluoromethyl)pyridin-2-ol .
Ligand Insolubility High Lattice Energy3,5-difluoropyridone can be crystalline. Use sonication during the solvation step or add small amounts (5% v/v) of DMSO.

References

  • Yu, J.-Q. et al. (2021).[4] Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Science.

  • Engle, K. M., & Yu, J.-Q. (2010). Developing Ligands for Palladium(II)-Catalyzed C-H Functionalization: Intramolecular vs. Intermolecular. Journal of Organic Chemistry.

  • Hyster, T. K. (2014) .[5] Design of New, More Stable, Precursors to Organopalladium(II) Complexes. MIT DSpace.

  • PubChem Compound Summary. 3,5-Difluoropyridin-2-amine (Analogous Structure Reference).

Sources

Application of 3,5-difluoropyridin-2-ol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoropyridin-2-ol (CAS: 106507-27-1), existing in equilibrium with its tautomer 3,5-difluoro-2(1H)-pyridone, represents a high-value scaffold in modern agrochemical design. Its strategic value lies in the fluorine substitution pattern : the C3 and C5 fluorines provide exceptional metabolic stability against oxidative degradation while modulating the pKa of the hydroxyl/amide functionality.

This guide details the practical application of this scaffold, focusing on regioselective functionalization (O- vs. N-alkylation) and electrophilic activation (conversion to 2-chloropyridines). These pathways are critical for synthesizing next-generation pyridinyloxy herbicides (auxin mimics) and pyridine-based insecticides/fungicides.

Chemical Properties & Tautomeric Control

Understanding the tautomeric equilibrium is the prerequisite for controlled synthesis. In solution, the equilibrium shifts based on solvent polarity and pH.

  • Pyridone Form (Lactam): Favored in polar solvents (DMF, DMSO) and the solid state. This form is the nucleophile for N-alkylation.

  • Pyridinol Form (Lactim): Favored in non-polar solvents and gas phase. Accessing this form is required for O-alkylation (ether synthesis).

Diagram 1: Reactivity Map & Tautomerism

ReactivityMap Pyridone 3,5-Difluoro-2-pyridone (Major Tautomer) Pyridinol 3,5-Difluoropyridin-2-ol (Minor Tautomer) Pyridone->Pyridinol Tautomerism N_Alkyl N-Alkylated Product (Fungicide/Insecticide Core) Pyridone->N_Alkyl Soft Electrophiles Polar Solvents (e.g., DMF, K2CO3) Chloro 2-Chloro-3,5-difluoropyridine (Coupling Partner) Pyridone->Chloro Activation (POCl3 / PCl5) O_Alkyl O-Alkylated Product (Herbicide Core) Pyridinol->O_Alkyl Hard Electrophiles Ag Salts / O-Selective Conditions Pyridinol->Chloro Activation (POCl3)

Caption: Tautomeric equilibrium determines the synthetic outcome. Conditions must be tuned to trap the desired isomer.

Application I: Synthesis of Pyridinyloxy Ethers (Herbicides)

Objective: Selective O-alkylation to create pyridinyloxyacetic acid derivatives (analogous to Fluroxypyr). Challenge: The nitrogen atom is often more nucleophilic in basic media, leading to unwanted N-alkylation.

Protocol A: Regioselective O-Alkylation

This protocol utilizes silver carbonate to chelate the nitrogen, forcing reaction at the oxygen. Alternatively, hard-soft acid-base (HSAB) principles suggest using harder leaving groups on the electrophile to favor oxygen attack, though silver salts are more reliable for this specific fluorinated scaffold.

Reagents:

  • Substrate: 3,5-Difluoropyridin-2-ol (1.0 equiv)

  • Electrophile: Ethyl bromoacetate (1.2 equiv)

  • Base/Promoter: Silver Carbonate (

    
    ) (0.6 equiv) or 
    
    
    
    (cheaper, requires optimization)
  • Solvent: Toluene or Benzene (Non-polar favors O-form)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3,5-difluoropyridin-2-ol (10 mmol) in anhydrous Toluene (50 mL).

  • Base Addition: Add Silver Carbonate (

    
    , 6 mmol). Note: Protect from light if possible to prevent silver degradation.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 30 minutes to generate the silver salt intermediate.
    
  • Alkylation: Cool slightly and add Ethyl bromoacetate (12 mmol) dropwise.

  • Reaction: Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The O-alkylated product typically has a higher

    
     than the N-isomer.
    
  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography.

Data Interpretation:

Parameter O-Alkylated Product N-Alkylated Byproduct

| 1H NMR (Pyridine Ring) | Doublets at


 7.5-8.0 ppm | Doublets shifted upfield (

6.5-7.5 ppm) | | 13C NMR (Carbonyl) | Absent (C-O ether peak

160 ppm) | Present (Amide C=O

160-165 ppm) | | IR Spectroscopy | No Amide C=O band | Strong Amide C=O band (

1660 cm⁻¹) |

Application II: Electrophilic Activation (Synthesis of 2-Chloro-3,5-difluoropyridine)

Objective: Convert the hydroxyl group to a chlorine atom. This activates the C2 position for


 or Palladium-catalyzed cross-couplings (Suzuki-Miyaura), essential for building biaryl insecticide scaffolds.
Protocol B: Deoxychlorination with

Reagents:

  • Substrate: 3,5-Difluoropyridin-2-ol (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Catalyst: DMF (Catalytic drops) or Quinoline (1.0 equiv)

Step-by-Step Methodology:

  • Setup: Place 3,5-difluoropyridin-2-ol (20 mmol) in a heavy-walled pressure vial or round-bottom flask.

  • Reagent Addition: Carefully add

    
     (10 mL). Caution: Exothermic. Add 2-3 drops of anhydrous DMF to catalyze the Vilsmeier-Haack type mechanism.
    
  • Heating: Heat to reflux (

    
    ) for 3-5 hours. The suspension should become a clear solution.
    
  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water (200 g) with vigorous stirring. Do not add water to the reaction.

    • Neutralize with solid

      
       to pH 7-8.
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry organic phase over

    
     and concentrate.
    
  • Result: 2-Chloro-3,5-difluoropyridine is typically obtained as a volatile oil or low-melting solid.

Application III: Regioselective N-Alkylation (Fungicides)

Objective: Synthesis of N-substituted pyridones, common in SDHI (Succinate Dehydrogenase Inhibitor) fungicide mimics.

Protocol C: Base-Mediated N-Alkylation

Using a polar aprotic solvent and an alkali carbonate favors the thermodynamic amide (pyridone) product.

Reagents:

  • Substrate: 3,5-Difluoropyridin-2-ol (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or Acetone

Workflow:

  • Dissolve substrate in DMF (0.5 M concentration).

  • Add

    
     and stir at RT for 15 min.
    
  • Add electrophile. Stir at

    
     for 4 hours.
    
  • Aqueous workup and extraction with EtOAc.

Diagram 2: Decision Tree for Alkylation

AlkylationLogic Start Target Molecule? Herbicide Pyridinyloxy Ether (Herbicide) Start->Herbicide Fungicide N-Substituted Pyridone (Fungicide) Start->Fungicide Cond_O Condition Set A: Solvent: Toluene/Benzene Base: Ag2CO3 Temp: Reflux Herbicide->Cond_O Cond_N Condition Set B: Solvent: DMF/DMSO Base: K2CO3 or NaH Temp: 60°C Fungicide->Cond_N Result_O O-Alkylation (Kinetic/Chelation) Cond_O->Result_O Result_N N-Alkylation (Thermodynamic) Cond_N->Result_N

Caption: Selection of solvent and base directs the regioselectivity toward the specific agrochemical class.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. Retrieved from

  • Tsukamoto, M., & Nakamura, T. (2023).[2] Trifluoromethylpyridine: Its chemistry and applications.[2][3] Research Outreach. Retrieved from

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[4][5] Retrieved from

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). Retrieved from

  • Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole.[6] Russian Journal of Applied Chemistry. Retrieved from

Sources

Application Note: 1H and 13C NMR Characterization of 3,5-difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridinols in Drug Discovery

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among these, the pyridinol scaffold is a prevalent motif in numerous pharmaceuticals. The compound 3,5-difluoropyridin-2-ol, a member of this class, presents a unique electronic architecture arising from the interplay between the electron-withdrawing fluorine atoms and the ionizable hydroxyl group. This substitution pattern makes it a valuable building block for novel therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such small molecules. This application note provides a comprehensive guide to the characterization of 3,5-difluoropyridin-2-ol using ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and drug development professionals. It is important to note the tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone form. This equilibrium is influenced by factors such as solvent and temperature, and both forms may be observable by NMR.

Experimental Protocols

I. Sample Preparation: A Foundation for High-Quality Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The following protocol is designed to ensure high-resolution spectra, free from common contaminants and artifacts.

A. Solvent Selection:

The choice of a deuterated solvent is critical. It must dissolve the analyte completely and should not have signals that overlap with those of the sample. For 3,5-difluoropyridin-2-ol, several options are suitable:

  • Chloroform-d (CDCl₃): A common choice for many organic molecules, offering good solubility. The residual proton signal appears at approximately 7.26 ppm.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent that can be advantageous for compounds with hydrogen-bonding capabilities. The residual proton signal is around 2.50 ppm. The hydroxyl proton is often observable as a distinct, though sometimes broad, signal in this solvent.

  • Methanol-d₄ (CD₃OD): Another polar protic solvent. The residual proton and hydroxyl signals can be found around 3.31 and 4.87 ppm, respectively. Note that the hydroxyl proton of the analyte will exchange with the deuterium of the solvent, leading to the disappearance of its signal.

  • Acetone-d₆: A polar aprotic solvent with a residual proton signal at approximately 2.05 ppm.

B. Protocol for Sample Preparation:

  • Glassware and Tools: Ensure all glassware (NMR tube, vials, pipettes) and tools are thoroughly cleaned and dried to prevent contamination.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 3,5-difluoropyridin-2-ol into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL) weigh->dissolve homogenize 3. Vortex/Sonicate to Homogenize dissolve->homogenize filter 4. Filter (Optional) into NMR tube homogenize->filter cap 5. Cap NMR Tube filter->cap

Caption: Standardized workflow for NMR sample preparation.
II. NMR Data Acquisition: Optimizing Instrumental Parameters

The following are generalized acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

A. ¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Pulse Angle: 30-45 degrees.

  • Spectral Width: A range that encompasses 0 to 12 ppm is typically sufficient.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

B. ¹³C NMR Acquisition:

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Spectral Width: A range of 0 to 180 ppm is generally appropriate for this type of molecule.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

G cluster_acq Data Acquisition & Analysis sample Prepared NMR Sample spectrometer NMR Spectrometer (≥400 MHz) sample->spectrometer h1_acq ¹H NMR Acquisition spectrometer->h1_acq c13_acq ¹³C NMR Acquisition spectrometer->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis & Interpretation processing->analysis

Caption: General workflow from data acquisition to analysis.

¹H and ¹³C NMR Spectral Interpretation

The presence of two highly electronegative fluorine atoms and a hydroxyl/oxo group significantly influences the chemical shifts and coupling patterns in the NMR spectra of 3,5-difluoropyridin-2-ol. The molecule's structure and numbering are shown below for reference. Due to the tautomeric equilibrium, the observed spectra will be a representation of the predominant form or a mixture of both the pyridin-2-ol and 2-pyridone forms.

Molecular structure of 3,5-difluoropyridin-2-ol and its tautomer 3,5-difluoro-2-pyridone with atom numbering.Figure 1. Tautomeric equilibrium of 3,5-difluoropyridin-2-ol and 3,5-difluoro-2-pyridone with atom numbering for NMR assignment.
I. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two signals in the aromatic region corresponding to H-4 and H-6.

  • H-4 Proton: This proton is flanked by two fluorine atoms at positions 3 and 5. This will result in a triplet of doublets (td) or a more complex multiplet due to coupling with both F-3 and F-5, and a smaller coupling to H-6. The strong electron-withdrawing nature of the adjacent fluorine atoms will shift this proton significantly downfield.

  • H-6 Proton: This proton is adjacent to the nitrogen and the F-5 atom. It is expected to appear as a doublet of doublets (dd) due to coupling with H-4 and F-5. The proximity to the electronegative nitrogen atom will also cause a downfield shift.

  • OH/NH Proton: In a non-exchanging solvent like DMSO-d₆, a broad singlet corresponding to the hydroxyl (in the pyridin-2-ol form) or the N-H proton (in the 2-pyridone form) may be observed. Its chemical shift will be highly dependent on concentration and temperature.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-4Downfieldtd or mJ(H-F) and J(H-H)
H-6DownfieldddJ(H-F) and J(H-H)
OH/NHVariablebr s-
II. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, each corresponding to one of the carbon atoms in the pyridine ring. A key feature will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller multi-bond couplings (ⁿJCF).

  • C-2 Carbon: This carbon, bonded to oxygen, will appear significantly downfield. In the 2-pyridone tautomer, it will be a carbonyl carbon with a chemical shift in the range of 160-170 ppm. It will exhibit a smaller two-bond coupling to F-3 (²JCF).

  • C-3 and C-5 Carbons: These carbons are directly attached to fluorine atoms and will therefore show large one-bond C-F coupling constants (¹JCF), appearing as doublets. Their chemical shifts will be significantly downfield due to the direct attachment of the electronegative fluorine.

  • C-4 Carbon: This carbon will appear as a triplet or a doublet of doublets due to two-bond couplings to both F-3 and F-5 (²JCF).

  • C-6 Carbon: This carbon will show a smaller coupling to the F-5 atom (³JCF) and will be influenced by the adjacent nitrogen atom.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (Hz)
C-2~160-170d²JCF
C-3Downfieldd¹JCF (large)
C-4Mid-aromatic regiont or dd²JCF
C-5Downfieldd¹JCF (large)
C-6Downfieldd³JCF

Conclusion

This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of 3,5-difluoropyridin-2-ol. The provided predictions for the chemical shifts and coupling patterns serve as a guide for spectral interpretation. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These advanced techniques will allow for the definitive correlation of proton and carbon signals and the complete structural elucidation of this important fluorinated building block.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • NMR of Fluorinated Compounds

    • Title: Guide to Fluorine NMR for Organic Chemists
    • Source: Dolbier, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
    • URL: [Link]

  • NMR Sample Preparation

    • Title: NMR Sample Prepar
    • Source: Organom
    • URL: [Link]

  • Tautomerism of Hydroxypyridines

    • Title: 2-Hydroxypyridine–Tautomerism
    • Source: ChemTube3D. (n.d.).
    • URL: [Link]

Application Note: FT-IR Analysis of 3,5-Difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the Fourier Transform Infrared (FT-IR) characterization of 3,5-difluoropyridin-2-ol, a critical fluorinated heterocyclic intermediate in pharmaceutical synthesis.[1] The analysis focuses on distinguishing between the lactim (2-hydroxypyridine) and lactam (2-pyridone) tautomers, a phenomenon that dictates the material's reactivity and solid-state properties.[1] We provide a validated protocol for sample preparation, acquisition parameters, and a comprehensive band assignment table, emphasizing the inductive effects of fluorine substitution on vibrational frequencies.

Introduction: The Tautomeric Challenge

In the solid state, 2-hydroxypyridines rarely exist as true alcohols. Instead, they predominantly adopt the 2-pyridone (lactam) tautomer, stabilized by intermolecular hydrogen-bonded dimerization.[1] For 3,5-difluoropyridin-2-ol , the presence of electron-withdrawing fluorine atoms at positions 3 and 5 significantly alters the electronic landscape of the ring, potentially influencing the equilibrium constant and the vibrational frequency of the carbonyl group.

Accurate FT-IR analysis is the primary method for confirming the tautomeric state without the solvent artifacts introduced by NMR.

  • Lactam Form (Target): Characterized by a strong Carbonyl (C=O) stretch and a broad N-H stretch.

  • Lactim Form (Minor/Absent): Characterized by C=N stretches and O-H stretches.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the hydrogen-bonded dimer formation typical in the solid state.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Solid State Stabilization Lactim Lactim Form (2-Hydroxypyridine) C-N, O-H bonds Lactam Lactam Form (2-Pyridone) C=O, N-H bonds Lactim->Lactam Proton Transfer (Favored in Solid State) Lactam->Lactim Minor Pathway Dimer Centrosymmetric Dimer (N-H ... O=C) Lactam->Dimer Intermolecular H-Bonding

Caption: Tautomeric shift from hydroxy-pyridine to pyridone, leading to stable dimer formation in the solid phase.[1]

Experimental Protocol

Instrumentation & Accessories[2][3]
  • Spectrometer: Mid-IR FT-IR (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.[1]

  • Sampling Mode: Attenuated Total Reflectance (ATR) is strongly recommended over KBr pellets.

    • Reasoning: KBr is hygroscopic. Absorbed water (3400 cm⁻¹) interferes with the N-H/O-H region critical for tautomer identification. Additionally, high pressure in KBr pellet formation can induce polymorphic transitions or shift the tautomeric equilibrium [1].[1]

    • Crystal: Diamond or ZnSe (Single bounce).

Acquisition Parameters
ParameterSettingRationale
Spectral Range 4000 – 450 cm⁻¹Covers high-frequency H-bonds and low-frequency ring deformations.[1]
Resolution 4 cm⁻¹Sufficient to resolve sharp aromatic bands without excessive noise.[1]
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.[1]
Apodization Strong / Norton-BeerReduces side-lobes on strong C-F bands.[1]
Correction ATR CorrectionApplied post-acquisition to correct for penetration depth dependence.
Sample Preparation (ATR Method)
  • Clean: Ensure the ATR crystal is cleaned with isopropanol and shows a flat baseline.

  • Load: Place ~5-10 mg of 3,5-difluoropyridin-2-ol powder onto the crystal center.

  • Compress: Apply pressure using the anvil until the force gauge reads ~80-100 N (or manufacturer optimum). Note: Consistent pressure is vital for reproducible peak intensities.

  • Acquire: Collect the sample spectrum immediately to minimize atmospheric moisture uptake.

Spectral Interpretation & Band Assignment

The spectrum of 3,5-difluoropyridin-2-ol is dominated by the pyridone features and the intense C-F stretches.[1]

The High-Frequency Region (3500 – 2500 cm⁻¹)[1]
  • Assignment: N-H Stretching (H-bonded).

  • Appearance: A broad, multi-component band ranging from 3200 to 2800 cm⁻¹ .[1]

  • Mechanistic Insight: In the solid state, pyridones form cyclic dimers held together by two strong N-H[1]···O=C hydrogen bonds.[1][2] This broadening (Fermi resonance) is a hallmark of the lactam form. A sharp peak at ~3600 cm⁻¹ (free O-H) is typically absent, confirming the lack of the lactim tautomer [2].

The Double Bond Region (1750 – 1500 cm⁻¹)

This is the diagnostic region for confirming the tautomer.

Frequency (cm⁻¹)AssignmentDescription
1660 – 1690 C=O[1] Stretch (Amide I) Primary Marker. The carbonyl stretch confirms the pyridone form. The fluorine atoms (electron-withdrawing) may shift this band 10-20 cm⁻¹ higher than unsubstituted 2-pyridone (1650 cm⁻¹) due to the inductive effect strengthening the C=O bond order [3].[1]
1600 – 1620 C=C Ring Stretch Aromatic ring breathing modes, intensified by fluorine substitution.
1540 – 1560 Amide II (N-H Bend) Coupled N-H bending and C-N stretching.[1]
The Fingerprint & Fluorine Region (1400 – 1000 cm⁻¹)

Fluorinated aromatics exhibit very strong absorptions in this region, often obscuring other features.[1]

Frequency (cm⁻¹)AssignmentDescription
1300 – 1350 C-N Stretch Characteristic of the amide-like linkage in the ring.[1]
1200 – 1280 C-F Stretch (Asym) Very Strong. The C-F bond has a large dipole moment change.[1] Expect intense bands here corresponding to the 3-F and 5-F positions.[1]
1000 – 1100 C-F Stretch (Sym) Secondary C-F bands.[1]
800 – 900 C-H Out-of-Plane (OOP) Bending vibrations of the remaining ring protons (H4 and H6).[1]

Validation Workflow

To ensure the spectrum represents the pure, stable material, follow this logic flow:

Validation Start Acquire Spectrum CheckCO Check 1650-1690 cm⁻¹ Is C=O present? Start->CheckCO CheckOH Check 3500-3600 cm⁻¹ Is sharp free OH present? CheckCO->CheckOH Yes (Strong Band) ResultMix WARNING: Mixture of Tautomers or Wet Sample CheckCO->ResultMix No (Weak/Absent) ResultPyridone PASS: Material is 2-Pyridone Tautomer CheckOH->ResultPyridone No (Clean Baseline) CheckOH->ResultMix Yes (Sharp Peak)

Caption: Decision tree for validating the tautomeric purity of 3,5-difluoropyridin-2-ol.

Troubleshooting & Common Pitfalls

  • Moisture Interference:

    • Symptom:[1] Broad hump >3300 cm⁻¹ overlapping the N-H region.

    • Solution: Dry sample in a vacuum oven at 40°C for 2 hours. Use ATR with a nitrogen purge.[1]

  • Polymorphism:

    • Symptom:[1] Split peaks in the C=O region (e.g., 1670 and 1685 cm⁻¹).[1]

    • Cause: Different crystal packings affecting the H-bond network.

    • Action: Anneal the sample or recrystallize from a non-polar solvent to standardize the polymorph.

  • Baseline Tilt:

    • Cause: Poor contact between the hard crystalline powder and the ATR crystal.

    • Action: Grind the sample into a fine powder before placing it on the ATR crystal to improve contact area.

References

  • National Institutes of Health (NIH). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization.[1] Available at: [Link][1][3]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Bands: Characteristic Groups. Available at: [Link][1]

Sources

Application Note: Computational Modeling of 3,5-Difluoropyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,5-difluoropyridin-2-ol scaffold represents a critical bioisostere in medicinal chemistry, offering modulated lipophilicity and metabolic stability compared to non-fluorinated pyridines. However, its utility is complicated by the pyridone-hydroxypyridine tautomerism , which dictates reactivity patterns (N- vs. O-alkylation) and binding modes. This guide provides a high-fidelity computational protocol for modeling this scaffold, emphasizing the electronic influence of fluorine substitution at the C3 and C5 positions. We present a validated workflow using Density Functional Theory (DFT) with dispersion-corrected functionals to accurately predict tautomeric ratios, pKa values, and regioselectivity.

Tautomeric Equilibrium Analysis (The Foundation)

Scientific Rationale

The core challenge with 3,5-difluoropyridin-2-ol is its existence as an equilibrium mixture between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. While unsubstituted 2-pyridone favors the lactam form in solution, the electron-withdrawing nature of fluorine atoms at C3 and C5 significantly alters the electronic landscape.

  • C3-Fluorine: Inductively destabilizes the carbonyl dipole in the pyridone form but also increases the acidity of the N-H bond.

  • C5-Fluorine: Exerts a remote inductive effect, stabilizing the anionic conjugate base.

Accurate modeling requires functionals that account for weak non-covalent interactions and solvation effects, as gas-phase calculations often erroneously predict the lactim form as dominant.

Protocol A: Tautomer Enumeration and Stability

Objective: Determine the dominant tautomer in aqueous and organic media.

  • Structure Preparation:

    • Generate 3D coordinates for both tautomers: 3,5-difluoropyridin-2-ol and 3,5-difluoro-2(1H)-pyridone.

    • Pre-optimize using a low-cost method (e.g., B3LYP/6-31G*) to remove steric clashes.

  • Geometry Optimization (High Level):

    • Functional: M06-2X or wB97X-D .

      • Why: These range-separated hybrid functionals capture dispersion forces critical for accurate relative energies of isomers. Standard B3LYP is often insufficient for tautomeric equilibria.

    • Basis Set: 6-311++G(d,p) .[1][2]

      • Why: Diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Fluorine accurately.

    • Solvation Model: SMD (Solvation Model based on Density) .

      • Why: SMD outperforms PCM for calculating

        
         of charged or polar heterocycles. Run calculations in Water (
        
        
        
        ) and Dichloromethane (
        
        
        ).
  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy (

      
      ).
      
  • Data Analysis:

    • Calculate

      
      .
      
    • If

      
      , the pyridone form is stable.
      
    • Note: Expect the 3,5-difluoro substitution to shift the equilibrium slightly compared to the parent pyridine due to the "fluorine effect" on the adjacent nitrogen lone pair.

Visualization: Tautomerism Workflow

Tautomerism_Workflow Start Input Structure 3,5-difluoropyridin-2-ol Tautomers Generate Tautomers (Lactam vs Lactim) Start->Tautomers Opt_Gas Gas Phase Opt M06-2X / 6-311++G(d,p) Tautomers->Opt_Gas Opt_Solv Solvation (SMD) Water & DCM Opt_Gas->Opt_Solv Freq Frequency Check (NIMAG = 0) Opt_Solv->Freq Energy Calculate u0394G = G(lactam) - G(lactim) Freq->Energy Decision Dominant Tautomer? Energy->Decision Use for Docking Use for Docking Decision->Use for Docking Lactam Stable Use for O-Alkylation Use for O-Alkylation Decision->Use for O-Alkylation Lactim Stable

Figure 1: Computational workflow for determining the dominant tautomer of 3,5-difluoropyridin-2-ol.

Reactivity Profiling: N- vs. O-Alkylation

Scientific Rationale

The 3,5-difluoropyridin-2-ol anion is an ambident nucleophile . Reactivity can occur at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[3][4]

  • Hard/Soft Acid Base (HSAB) Theory: The Nitrogen center is softer, while the Oxygen is harder.

  • Fluorine Effect: The electron-withdrawing fluorines reduce the basicity of both centers, but the C3-F specifically interacts sterically and electrostatically with the Oxygen, potentially making O-alkylation less favorable kinetically unless specific "hard" electrophiles (like alkyl triflates) are used.

Protocol B: Transition State (TS) Modeling

Objective: Predict regioselectivity with methyl iodide (MeI) as a model electrophile.

  • Reactant Complex:

    • Model the deprotonated anion (3,5-difluoropyridin-2-olate).

    • Place MeI at a distance of 3.0 Å from N and O atoms in separate input files.

  • Transition State Search (QST3 or TS Bernoulli):

    • Route Section: # opt=(ts, calcfc, noeigentest) wB97XD/6-311++G(d,p) scrf=(smd, solvent=acetonitrile)

    • TS_N: Locate the TS for C-N bond formation.

    • TS_O: Locate the TS for C-O bond formation.

  • Validation:

    • Verify one imaginary frequency corresponding to the methyl transfer vector.

    • Perform IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the correct reactant and product.

  • Kinetic Product Prediction:

    • Calculate Activation Energy:

      
      .
      
    • Calculate Ratio:

      
      .
      
Visualization: Alkylation Reaction Coordinate

Reaction_Coordinate Reactant Reactants (Anion + MeI) TS_N TS (N-Alkylation) u0394Gu2021 (N) Reactant->TS_N Path A TS_O TS (O-Alkylation) u0394Gu2021 (O) Reactant->TS_O Path B Prod_N Product N (N-Me Pyridone) TS_N->Prod_N Prod_O Product O (2-Methoxy Pyridine) TS_O->Prod_O

Figure 2: Bifurcating reaction coordinate for the alkylation of the 3,5-difluoropyridin-2-olate anion.

Physicochemical Property Prediction (pKa)

Scientific Rationale

Fluorination typically lowers the pKa of pyridines by ~1.5 - 2.0 units per fluorine atom due to inductive stabilization of the conjugate base. For 3,5-difluoropyridin-2-ol, accurate pKa prediction is vital for understanding its ionization state at physiological pH (7.4).

Protocol C: Thermodynamic Cycle Method

Objective: Calculate absolute pKa using a thermodynamic cycle to avoid direct solution-phase proton calculation errors.

  • Thermodynamic Cycle:

    
    
    Where 
    
    
    
    .
  • Workflow:

    • Gas Phase: Calculate

      
       for 
      
      
      
      .
      • 
         kcal/mol (Standard value at 298K).
        
    • Solvation Energy: Calculate

      
       for 
      
      
      
      and
      
      
      .
      • 
         kcal/mol (Experimental value for proton solvation).
        
    • Equation:

      
      
      
  • Correction Factors:

    • For fluorinated pyridines, standard DFT often underestimates acidity. Apply a linear correction factor derived from a training set of 2-pyridone and 3-fluoro-2-pyridone if experimental data is available.

Summary of Key Parameters

ParameterRecommended Level of TheoryTarget AccuracyNotes
Geometry M06-2X / 6-311++G(d,p)< 0.02 ÅEssential for F---H interactions
Solvation SMD (Water/Acetonitrile)< 1.5 kcal/molPCM is less accurate for tautomers
Transition State wB97X-D / 6-311++G(d,p)< 2 kcal/molDispersion crucial for TS geometry
pKa B3LYP / 6-31+G(d) (Scaling)< 0.5 unitsUse thermodynamic cycle

References

  • Tautomerism in Pyridines: Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus.[1] Link

  • N- vs O-Alkylation: Jameson, D. L., et al. (2021). Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.[5] Journal of Organic Chemistry. Link

  • Fluorine Effect on pKa: Xing, L., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Link

  • DFT Reactivity Descriptors: Geerlings, P., et al. (2003). Conceptual Density Functional Theory. Chemical Reviews. Link

  • Regioselectivity Mechanisms: Wang, Y., et al. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3,5-difluoropyridin-2-ol. Due to the limited specific literature on this compound, this guide synthesizes field-proven insights and established chemical principles for purifying analogous fluorinated pyridinols. We will cover common purification techniques, including recrystallization and column chromatography, and offer detailed troubleshooting advice in a practical question-and-answer format. All protocols and recommendations are designed to ensure high purity and yield, which are critical for downstream applications in medicinal chemistry and materials science.

Introduction: The Challenge of Purifying Fluorinated Pyridinols

The strategic incorporation of fluorine into heterocyclic scaffolds like pyridine is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity can significantly alter a molecule's pKa, metabolic stability, and binding affinity.[1] However, these same electronic effects present unique challenges during purification. 3,5-Difluoropyridin-2-ol, existing in tautomeric equilibrium with 3,5-difluoro-2(1H)-pyridone, is a polar, weakly acidic compound. Its purification requires careful consideration of its physicochemical properties to select the appropriate methods and avoid common pitfalls. This guide is structured to address the practical issues you may encounter in the lab.

Physicochemical Properties (Inferred)

A solid understanding of the compound's properties is the foundation of a successful purification strategy. As explicit data for 3,5-difluoropyridin-2-ol is scarce, the following table is based on data from the closely related 2-amino-3,5-difluoropyridine and general principles of physical organic chemistry.

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Formula C₅H₃F₂NO---
Molecular Weight 131.08 g/mol ---
Appearance Likely a white to off-white solidVisual confirmation of purity.
Melting Point Expected to be higher than non-fluorinated analogsPurity can be assessed by a sharp melting point range.
pKa Weakly acidic due to the hydroxyl group, but the basicity of the pyridine nitrogen is reduced by the electron-withdrawing fluorine atoms.Enables purification by acid-base extraction, but requires careful pH control.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and sparingly soluble in non-polar solvents (e.g., hexanes) and water.[1]Guides solvent selection for recrystallization and chromatography.
Stability Generally stable, but potential for decomposition under harsh acidic or basic conditions, or high temperatures.[2]Purification should be conducted under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for 3,5-difluoropyridin-2-ol?

A1: For a solid compound like 3,5-difluoropyridin-2-ol, the two most effective and widely used purification methods are recrystallization and flash column chromatography .

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material, assuming a suitable solvent can be found. It is a cost-effective and scalable method.[3]

  • Flash Column Chromatography is highly versatile and effective for separating the target compound from impurities with different polarities. It is particularly useful when recrystallization is ineffective or when dealing with complex mixtures.[4]

  • Acid-Base Extraction can be a useful initial clean-up step to remove non-acidic or strongly basic impurities before proceeding to a final purification by recrystallization or chromatography.[5]

Q2: How do the fluorine atoms influence the choice of purification strategy?

A2: The two fluorine atoms are strongly electron-withdrawing, which has several consequences:

  • Increased Polarity and Acidity: The C-F bonds are highly polarized, increasing the overall polarity of the molecule.[2] This also makes the hydroxyl proton more acidic compared to its non-fluorinated analog. This enhanced acidity can be exploited in acid-base extractions.

  • Altered Solubility: The increased polarity generally leads to better solubility in polar solvents. However, fluorinated compounds can sometimes exhibit unusual solubility behavior, making solvent screening for recrystallization essential.

  • Chromatographic Behavior: The polarity of 3,5-difluoropyridin-2-ol means it will have a strong affinity for polar stationary phases like silica gel.[4] This can lead to issues like peak tailing. It may be necessary to use a more polar mobile phase or add a modifier to the solvent system.

Q3: What analytical techniques should I use to assess the purity of 3,5-difluoropyridin-2-ol after purification?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. The presence of impurity peaks in either the proton or fluorine spectrum is a clear indicator of contamination. ¹⁹F NMR is particularly sensitive to fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting non-volatile impurities. The mass spectrometer provides the molecular weight of the compound and any impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is indicative of impurities.

Troubleshooting Guides

This section is designed to provide direct solutions to common problems you may encounter during the purification of 3,5-difluoropyridin-2-ol.

Method 1: Recrystallization

Recrystallization is a powerful technique based on the differential solubility of a compound in a hot versus a cold solvent.[6]

Workflow for a Successful Recrystallization

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Screen Screen for a suitable solvent (high solubility when hot, low when cold) Dissolve Dissolve crude solid in a minimum amount of boiling solvent Solvent_Screen->Dissolve Cool Allow the solution to cool slowly and undisturbed Dissolve->Cool Crystallize Crystals form, leaving impurities in the mother liquor Cool->Crystallize Filter Collect crystals by vacuum filtration Crystallize->Filter Wash Wash with a small amount of ice-cold solvent Filter->Wash Dry Dry the crystals to remove residual solvent Wash->Dry

Caption: A typical workflow for purification by recrystallization.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve, even in a large amount of boiling solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents. Common polar solvents to try include ethanol, methanol, or acetone.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too quickly. The solution is supersaturated.Use a lower-boiling solvent. Ensure slow cooling by insulating the flask. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated enough.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, it may be necessary to remove all the solvent and restart with less.[7]
The yield of recovered crystals is very low. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent or the solvent was not cold enough.Use the absolute minimum amount of boiling solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing.[7]
The purified material is still impure (e.g., discolored, broad melting point). The solution cooled too quickly, trapping impurities. The chosen solvent is not suitable for rejecting the specific impurity.Re-dissolve the crystals in fresh hot solvent and allow for slower cooling.[8] Try a different recrystallization solvent. If impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtering and cooling.
Method 2: Flash Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[9]

Decision Tree for Column Chromatography Setup

cluster_solvent Mobile Phase Optimization cluster_column Column Preparation Start Start: Crude 3,5-difluoropyridin-2-ol TLC Run TLC in various solvent systems (e.g., Hexane/Ethyl Acetate) Start->TLC Rf_Check Is there good separation with an Rf of ~0.2-0.4 for the product? TLC->Rf_Check Streaking Streaking observed? Add a modifier (e.g., 0.5% acetic acid) TLC->Streaking Streaking? Too_High_Rf Rf too high? Decrease polarity (more Hexane) Rf_Check->Too_High_Rf Too_Low_Rf Rf too low? Increase polarity (more Ethyl Acetate) Rf_Check->Too_Low_Rf No (Low Rf) Pack_Column Pack column with silica gel in the chosen solvent system Rf_Check->Pack_Column Yes Too_High_Rf->TLC Too_Low_Rf->TLC Streaking->TLC Load_Sample Load sample (dissolved in a minimum of solvent or adsorbed onto silica) Pack_Column->Load_Sample Elute Elute with the solvent system and collect fractions Load_Sample->Elute

Caption: Decision-making process for setting up flash column chromatography.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of the product from an impurity. The solvent system (mobile phase) is not optimal. The column was packed poorly. The column was overloaded with the crude material.Re-evaluate the solvent system using TLC to maximize the difference in Rf values.[10] Repack the column, ensuring a uniform and compact bed. Use a larger column or less crude material.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is decomposing on the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 30% ethyl acetate in hexanes and gradually increase to 50% or more. Test the stability of your compound on a small amount of silica before running the column.[11]
The product peak is tailing or streaking. The compound is interacting too strongly with the acidic silica gel. The sample was loaded in a solvent that was too strong (too polar).Add a small amount of a modifier to the eluent. Since the compound is weakly acidic, adding ~0.5% acetic acid can help to improve peak shape. For basic compounds, a small amount of triethylamine is often used.[12] Ensure the sample is loaded in the weakest possible solvent.
The column runs dry. Insufficient solvent was added. A crack or channel has formed in the stationary phase.Always ensure there is a head of solvent above the silica gel. If a crack forms, the separation is compromised, and the column may need to be repacked.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of crude 3,5-difluoropyridin-2-ol in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes, and mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent dropwise until all the solid has just dissolved.[13]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: General Flash Column Chromatography Procedure
  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of a non-polar solvent and load it onto the top of the column. Alternatively, adsorb the crude material onto a small amount of silica gel, and load the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

References
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • CN102020603A. (n.d.). Method for preparing pyridine bases. Google Patents.
  • PubMed. (2013, November 22). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. (n.d.). Retrieved from [Link]

  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility behavior of fluorinated polyimides. Retrieved from [Link]

  • ACS Publications. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US3431266A - Method for recovery of pyridine bases.
  • PMC - NIH. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • YouTube. (2019, April 23). The Science of Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link]

  • Uni Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubMed. (n.d.). Facile One-Pot Synthesis of N-difluoromethyl-2-pyridone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2022, July 31). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • PubMed. (2007, April 15). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019, March 25). Chromatography Troubleshooting. Retrieved from [Link]

  • Recrystallization1. (n.d.).
  • PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Amino-3,5-difluoropyridine. Retrieved from [Link]

Sources

Technical Support Center: 3,5-Difluoropyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the scale-up synthesis of 3,5-difluoropyridin-2-ol, structured as a specialized troubleshooting and process optimization center.

Topic: Scale-Up Process Optimization & Troubleshooting Reference Code: TSC-PYR-35DF Status: Operational

Executive Technical Overview

Compound: 3,5-Difluoropyridin-2-ol (Tautomer: 3,5-Difluoro-2-pyridone) CAS: 76469-43-7 (often indexed under tautomers or related salts) Critical Utility: Key scaffold for kinase inhibitors and fluorinated heterocycle pharmaceuticals.

Scale-Up Challenge: The synthesis of 3,5-difluoropyridin-2-ol at kilogram scale is governed by the principle of Nucleophilic Aromatic Substitution (


) regioselectivity . The primary challenge is ensuring exclusive hydrolysis at the C-2 position while preventing over-hydrolysis (defluorination at C-3/C-5) or ring degradation. While diazotization of 2-amino-3,5-difluoropyridine is viable on a gram scale, the hydrolysis of 2,3,5-trifluoropyridine  is the preferred industrial route due to atom economy and throughput, provided safety protocols for fluorinated aromatics are strictly followed.

Strategic Route Selection

Q: Which synthetic route should I choose for >1 kg production?

Recommendation: Direct Hydrolysis of 2,3,5-Trifluoropyridine.

FeatureRoute A: Hydrolysis of 2,3,5-TrifluoropyridineRoute B: Diazotization of 2-Amino-3,5-difluoropyridine
Scalability High. Single-step liquid-phase reaction.[1]Medium. Requires handling unstable diazonium intermediates.
Cost Efficiency High (if starting material is bulk sourced).Lower (Amine precursor is often more expensive).
Safety Profile Requires containment (volatile fluorides).Exotherm risk; diazo-tars formation.
Purity Profile High regioselectivity (C-2 favored).Clean, but side reactions (azo coupling) possible.

Scientific Rationale: In 2,3,5-trifluoropyridine, the nitrogen atom exerts a strong electron-withdrawing effect, activating the


-positions (C-2 and C-6). The C-2 position is sterically accessible and electronically most deficient. Hydroxide ions will selectively attack C-2, displacing the fluoride to form the stable 2-pyridone tautomer [1].

Process Optimization & Protocols

Standard Operating Procedure (SOP): Hydrolysis Route

Reagents:

  • Substrate: 2,3,5-Trifluoropyridine (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent: DMSO/Water (4:1 ratio) or

    
    -BuOH/Water (for easier solvent removal)
    

Step-by-Step Protocol:

  • Charge: Load DMSO and water into the reactor. Inert the vessel with

    
    .
    
  • Dissolution: Add KOH pellets and stir until fully dissolved. Caution: Exothermic.

  • Addition: Cool the base solution to 20°C. Slowly add 2,3,5-trifluoropyridine via a dosing pump. Maintain internal temperature

    
     to prevent uncontrolled exotherms.
    
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC. Target < 0.5% starting material.

  • Quench & Work-up:

    • Cool to 10°C.

    • Slowly acidify with conc. HCl to pH 3–4. The product (pyridone form) will precipitate.

    • Critical: Do not drop pH below 1, as the pyridinium salt may solubilize.

  • Isolation: Filter the white precipitate. Wash with cold water (2x) to remove inorganic salts (KF/KCl).

  • Drying: Vacuum dry at 50°C.

Experimental Workflow Diagram

G Start Start: 2,3,5-Trifluoropyridine Reaction Hydrolysis Reaction (KOH, DMSO/H2O, 90°C) Start->Reaction Controlled Addition Check HPLC Check (<0.5% SM?) Reaction->Check Check->Reaction No (Continue Heating) Acidification Acidification (pH 3-4) Precipitation of Pyridone Check->Acidification Yes Filtration Filtration & Wash (Remove KF/KCl) Acidification->Filtration Product Final Product: 3,5-Difluoropyridin-2-ol Filtration->Product

Caption: Logical flow for the hydrolysis of 2,3,5-trifluoropyridine, highlighting the critical HPLC checkpoint and pH-controlled isolation.

Troubleshooting Guide (FAQs)

Issue 1: Low Yield after Acidification

User Question: "I acidified the reaction mixture to pH 1, but I got very little precipitate. Where is my product?"

Root Cause Analysis: 3,5-Difluoropyridin-2-ol is amphoteric.

  • At pH > 10: It exists as the pyridinolate anion (soluble).

  • At pH < 1: It can protonate on the nitrogen/oxygen to form a soluble cation.

  • Isoelectric Point: The species is least soluble as the neutral pyridone/pyridinol tautomer, typically around pH 3–5 .

Corrective Action: Back-titrate with dilute NaOH to pH 3.5 . If precipitation does not occur, the product may be trapped in the DMSO layer. Dilute with excess water (3x volume) to force precipitation or extract with Ethyl Acetate (3x), then evaporate.

Issue 2: "Extra" Fluorine Signals in NMR

User Question: "My


 NMR shows small peaks distinct from the product. Is it the 3- or 5-substituted impurity?"

Technical Insight: Regioselectivity is generally high (


), but harsh conditions (

) can lead to:
  • 2,5-Difluoropyridin-3-ol: Attack at C-3 (rare).

  • Defluorination: Hydrolysis of a second fluorine if caustic concentration is too high.

  • Dimerization: Nucleophilic attack of the product phenolate onto unreacted starting material.

Resolution:

  • Maintain temperature

    
    .
    
  • Ensure stoichiometry is strictly 2.5 equiv of base. Excess base promotes multiple substitutions.

  • Recrystallize from Ethanol/Water to remove isomeric impurities.

Issue 3: Safety Concerns with Fluoride Waste

User Question: "The waste stream contains significant fluoride. How do we handle this?"

Compliance Directive: The reaction generates stoichiometric Potassium Fluoride (KF).

  • Do not mix acidic waste streams with the reaction mother liquor immediately; HF generation is a risk if pH drops too low in the presence of high fluoride concentrations.

  • Treatment: Treat the aqueous waste with Calcium Chloride (

    
    )  or Calcium Hydroxide (
    
    
    
    )
    to precipitate insoluble Calcium Fluoride (
    
    
    ) before disposal.

Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-White SolidDarkens upon oxidation/light exposure.
Purity (HPLC) > 98.0%Critical for pharmaceutical use.
Melting Point 148–152 °CSharp range indicates high purity.

NMR (DMSO-

)

12.0 (br s, NH), 7.5-7.8 (m, Ar-H)
Broad NH confirms pyridone tautomer.
Storage Inert Atmosphere, < 25°CHygroscopic; protect from moisture.

References

  • Process for the preparation of 2,3-difluoro-5-halopyridines. US Patent 5650517A. Google Patents. Link

  • Process for preparing 2-amino-3,5-difluoropyridine. WO Patent 2025093631A1. Google Patents. Link

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution. International Research Journal of Multidisciplinary Scope, 2020. Link

  • Nucleophilic substitution of pentafluoropyridine. New Journal of Chemistry, RSC, 2013. Link

Sources

3,5-difluoropyridin-2-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 3,5-difluoropyridin-2-ol (also known as 3,5-difluoro-2(1H)-pyridone ).[1] It is designed to support researchers in the handling, storage, and experimental application of this fluorinated heterocyclic building block.

CAS Registry Number: 914482-23-8 Molecular Formula: C₅H₃F₂NO Molecular Weight: 131.08 g/mol [1][2][3]

Part 1: Quick Reference & Core Specifications
ParameterSpecification
Physical State White to off-white crystalline solid
Storage Temperature 2–8°C (Refrigerate)
Atmosphere Inert atmosphere (Nitrogen/Argon) recommended for long-term storage
Primary Hazard Irritant (H315, H319, H335).[4] Handle with standard PPE.
Solubility Soluble in DMSO , Methanol , DMF . Sparingly soluble in water.
Purity Marker Check for discoloration (yellowing indicates oxidation/degradation).
Part 2: The "Identity Crisis" – Tautomerism Explained

User Query: "I ordered 3,5-difluoropyridin-2-ol, but the bottle is labeled 3,5-difluoro-2(1H)-pyridone. Did I receive the wrong chemical?"

Technical Insight: No, you received the correct compound. This molecule exists in a dynamic equilibrium between two tautomeric forms: the enol form (2-hydroxypyridine) and the keto form (2-pyridone).

  • In Solid State: The compound predominantly adopts the 2-pyridone (keto) structure due to strong intermolecular hydrogen bonding (dimerization).

  • In Solution: The ratio depends on solvent polarity.

    • Polar Solvents (Water, Methanol): Favor the Pyridone form.

    • Non-Polar Solvents (Chloroform, Hexane): Favor the Hydroxypyridine form.

Visualizing the Equilibrium:

Tautomerism Hydroxyl 3,5-difluoropyridin-2-ol (Enol / Hydroxy Form) Favored in Non-Polar Solvents Pyridone 3,5-difluoro-2(1H)-pyridone (Keto / Amide Form) Favored in Solid State & Polar Solvents Hydroxyl->Pyridone Tautomerization (Proton Transfer)

Figure 1: Tautomeric equilibrium dependent on phase and solvent environment.

Part 3: Storage & Stability Troubleshooting
Q: My compound has turned from white to faint yellow. Is it still usable?

A: Slight yellowing is common for fluorinated pyridines upon exposure to light or air (oxidation).

  • Action: Run a 1H-NMR or LC-MS .

  • Threshold: If purity is >95%, it is likely suitable for most synthetic applications. If <90% or if the yellowing is deep/brown, recrystallization (typically from Ethanol/Hexane) or repurification is required.

Q: How should I store stock solutions?

A: 3,5-difluoropyridin-2-ol is reactive at the 2-position (oxygen) and can undergo hydrolysis or oxidation over time in solution.

  • Recommended Solvent: Anhydrous DMSO or DMF .

  • Conditions: Aliquot into single-use vials and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Shelf Life:

    • Solid (2-8°C, Desiccated): ~2 years.

    • Solution (DMSO, -20°C): ~3-6 months.

Q: Is this compound hygroscopic?

A: Yes, the pyridone form is capable of hydrogen bonding with water.

  • Protocol: Always allow the refrigerated bottle to warm to room temperature before opening to prevent condensation from forming inside the container. Store with a desiccant packet.

Part 4: Quality Control (QC) Workflow

When receiving a new batch or validating an old one, follow this decision matrix to ensure experimental integrity.

QC_Workflow Start Inspect Sample (Visual Check) Color Is it White/Off-White? Start->Color Solubility Dissolve in DMSO-d6 (Clear Solution?) Color->Solubility Yes Purify REJECT / RE-PURIFY (Recrystallize or Column) Color->Purify No (Dark Yellow/Brown) NMR Run 1H-NMR Solubility->NMR Yes Solubility->Purify No (Turbid/Particulates) Purity Purity > 95%? NMR->Purity Use APPROVED Proceed to Experiment Purity->Use Yes Purity->Purify No

Figure 2: Quality Control Decision Tree for validation of 3,5-difluoropyridin-2-ol.

Part 5: Handling & Safety (EHS)

Hazards:

  • Signal Word: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Disposal: As a fluorinated organic compound, this must not be disposed of down the drain. It requires collection in a dedicated Halogenated Organic Waste container to prevent environmental contamination and potential formation of HF during incineration processes without scrubbers.

References
  • ChemicalBook. (2025). 3,5-difluoro-2-hydroxypyridine Properties and CAS Data (CAS 914482-23-8).[1][5][6] Retrieved from

  • BLD Pharm. (n.d.). 3,5-Difluoropyridin-2-ol MSDS and Handling. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Search: Fluorinated Pyridines and Building Blocks. (General reference for handling fluorinated heterocycles). Retrieved from

  • Wikipedia. (2024). 2-Pyridone: Tautomerism and Chemical Properties. (Mechanistic background on lactam-lactim tautomerism). Retrieved from

Sources

Technical Support Center: Fluorinated Heterocycles Division

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #F-PYR-404 Subject: Troubleshooting Low Yield in Fluorinated Pyridine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of fluorinated pyridines.[1] This is a notorious bottleneck in medicinal chemistry due to the unique electronic desensitization of the pyridine ring and the high hydration energy of fluoride sources.

This guide moves beyond standard textbook procedures to address the "Hidden Killers" of fluorination: Lattice Energy , Solvation Shells , and Reductive Elimination Barriers .

Module A: The Halex Reaction ( )

The Scenario: You are displacing a chloride or bromide on an electron-deficient pyridine using a metal fluoride (KF, CsF). The Symptom: Incomplete conversion, black tar formation, or unreacted starting material despite high temperatures.

Root Cause Analysis: The "Naked" Fluoride Paradox

The fluoride ion (


) is a hard nucleophile with high charge density. In the crystal lattice (KF), it is tightly bound. In solution, it avidly strips water from solvents, becoming "solvated" and non-nucleophilic.
  • The Trap: Commercial "Anhydrous" KF often contains ~0.5–2% water. This water forms a hydrogen-bonded cage around

    
    , killing its reactivity.
    
  • The Failure: Increasing temperature to compensate causes pyridine polymerization (tar) before substitution occurs.

Troubleshooting Protocol: The "Spray-Dry" Activation

Do not rely on oven-dried KF. The surface area is insufficient.

Step-by-Step Optimization:

  • Surface Area: Switch from calcined KF to Spray-Dried KF . This increases surface area from

    
     to 
    
    
    
    , significantly lowering the activation energy [1].
  • Azeotropic Drying (Mandatory):

    • Place Spray-Dried KF in the reaction vessel.

    • Add Toluene or Benzene.

    • Distill off the azeotrope to remove trace water immediately before adding solvent/substrate.

  • Phase Transfer Catalysis (PTC):

    • Add 18-Crown-6 (for KF) or TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine).

    • Stoichiometry: 5–10 mol%.

    • Mechanism:[2][3][4][5] The PTC encapsulates the cation (

      
      ), leaving the 
      
      
      
      "naked" and highly reactive in the organic phase.
Visualizing the Solution (PTC Mechanism)

HalexMechanism cluster_0 Solid Phase cluster_1 Solution Phase (Sulfolane/DMSO) KF_Solid KF (Lattice) Complex [K(18-C-6)]+ KF_Solid->Complex Extraction NakedF F- (Naked) KF_Solid->NakedF Dissociation Crown 18-Crown-6 Crown->Complex Pyridine Cl-Pyridine NakedF->Pyridine SNAr Attack Product F-Pyridine Pyridine->Product -Cl

Figure 1: Phase Transfer Catalysis disrupts the KF lattice, generating reactive "naked" fluoride.

Module B: Metal-Catalyzed Fluorination (Buchwald-Hartwig Type)

The Scenario: You are using a Palladium catalyst to fluorinate a non-activated pyridine (where


 fails).
The Symptom:  Formation of the protodehalogenated product (Pyridine-H) instead of Pyridine-F.
Root Cause Analysis: The Reductive Elimination Wall

Forming a


 bond via reductive elimination is thermodynamically uphill and kinetically difficult compared to 

or

bond formation.
  • The Trap: If the reductive elimination is too slow, the Pd(II)-F intermediate will undergo

    
    -hydride elimination or abstract a proton from the solvent/ligand, leading to the reduced side product (Pyridine-H).
    
Troubleshooting Protocol: Ligand Sterics

Standard phosphine ligands (PPh3, dppf) will not work . You must use bulky biaryl monophosphines that destabilize the Pd(II) complex, "squeezing" the Fluorine and Aryl group together to force elimination [2].

Ligand Selection Table:

Substrate TypeRecommended LigandCatalyst PrecursorNotes
Electron-Deficient Pyridine BrettPhos [(cinnamyl)PdCl]2Excellent for 2- or 4-halopyridines.
Electron-Rich Pyridine AlPhos or tBuBrettPhos Pd(OAc)2 / Pd(dba)2Requires higher steric bulk to force elimination.
General Screening AdBrettPhos Pd_G3 PrecatalystsGood starting point for unknown reactivity.

Critical Control Point:

  • Solvent: Use Cyclohexane or Toluene . Avoid polar solvents like DMF which can coordinate to Pd and block fluoride entry.

  • Fluoride Source: Use AgF or CsF . AgF helps abstract the halide from the Pd center, creating a vacant site for F-.

Visualizing the Catalytic Failure Point

PdCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br F_Exchange Ligand Exchange (Ar-Pd-F) OxAdd->F_Exchange +AgF / -AgBr RedElim Reductive Elimination (C-F Bond Formation) F_Exchange->RedElim Bulky Ligand Forces Reaction SideRxn Protodehalogenation (Ar-H Formation) F_Exchange->SideRxn Slow Elim. (Trace Water/H+) RedElim->Pd0 Product Release

Figure 2: The Critical Path. Without bulky ligands, the cycle diverts to the red "Side Reaction" node.

Module C: The Balz-Schiemann (Diazotization)

The Scenario: Converting an aminopyridine to a fluoropyridine via diazonium salt. The Symptom: Violent decomposition or low yield due to thermal instability.

Troubleshooting Protocol: Counter-Ion Stabilization

The classic


 salt is often too unstable for pyridines, leading to tar before the 

bond forms.

Optimization:

  • Switch Counter-ion: Use

    
     (hexafluorophosphoric acid) instead of 
    
    
    
    . Pyridinediazonium
    
    
    salts are significantly more thermally stable, allowing for a controlled "decomposition window" [3].
  • The "Dedication" Step: Do not heat the dry salt. Perform the thermal decomposition in a solvent like o-dichlorobenzene or ionic liquids to act as a heat sink and prevent runaway reactions.

Frequently Asked Questions (FAQ)

Q: My reaction glassware is becoming etched/cloudy. Is this normal? A: This indicates the generation of HF (Hydrofluoric Acid). This usually happens if your fluoride source (KF/CsF) contacts moisture at high temperatures (


).
  • Fix: Re-check your azeotropic drying step. Add a weak base scavenger if compatible. Safety Warning: HF is highly toxic and penetrates skin.

Q: I see product by LCMS, but I lose it during rotary evaporation. A: Fluorinated pyridines are often highly volatile (more so than their chlorinated counterparts).

  • Fix: Do not evaporate to dryness. Carefully distill the solvent or form the HCl salt of the pyridine (if basic enough) to precipitate it as a solid for isolation.

Q: Can I use TBAF (Tetrabutylammonium Fluoride)? A: Generally, No. Commercial TBAF contains water ("TBAF·3H2O") or is sold in THF (which it decomposes). "Anhydrous" TBAF is unstable and undergoes Hofmann elimination to form bifluoride (


), which is non-nucleophilic. Stick to CsF or Spray-dried KF.
References
  • Versatility of KF as Selective Fluorination Agent. Source: ResearchGate.[6] URL:[Link]

  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Source: MIT / ACS Organometallics.[7] URL:[Link][7]

  • Balz–Schiemann Reaction Innovations (Counter-ion effects). Source: Wikipedia (Summarizing standard organic texts). URL:[Link]

  • Halex Reaction Mechanism and Troubleshooting. Source: ACS GCI Pharmaceutical Roundtable. URL:[Link]

Sources

Technical Support Center: Regiocontrol in 3,5-Difluoropyridin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Regioselectivity for 3,5-Difluoropyridin-2-ol Reference ID: T-35DF-REGIO

Executive Summary

Welcome to the Technical Support Center. You are working with 3,5-difluoropyridin-2-ol , a deceptive scaffold. While it appears simple, the fluorine atoms at C3 and C5 significantly perturb the electronic landscape of the heterocyclic core, exacerbating the native tautomeric ambiguity of the 2-pyridone system.

This guide addresses the three most common "failure modes" reported by medicinal chemists:

  • Ambident Nucleophilicity: Uncontrolled mixtures of N- vs. O-alkylation.

  • C-H Activation Selectivity: Difficulty distinguishing between C4 and C6 functionalization.

  • Nucleophilic Substitution (SNAr): Predicting which fluorine atom (C3 vs. C5) is labile.

Module 1: Controlling N- vs. O-Alkylation

User Issue: "I am trying to alkylate 3,5-difluoropyridin-2-ol, but I keep getting inseparable mixtures of the pyridone (N-alkyl) and the pyridine ether (O-alkyl)."

Diagnostic Analysis

The 3,5-difluoro substitution pattern increases the acidity of the N-H bond (pKa < 11) compared to the parent 2-pyridone, stabilizing the anion. This makes the counter-ion and solvent choice the absolute determinant of selectivity.

  • Kinetic Control (N-Attack): The nitrogen center is the softer nucleophile.

  • Thermodynamic/Coordination Control (O-Attack): The oxygen center is the harder nucleophile and binds strongly to oxophilic metals.

Troubleshooting Protocol
VariableFor N-Alkylation (Pyridone Target)For O-Alkylation (Pyridine Ether Target)
Base/Counter-ion LiH, NaH, Cs₂CO₃ (Dissociated ions)Ag₂CO₃, Ag₂O (Silver coordinates halide, masking N)
Solvent DMF, DMSO, NMP (Polar Aprotic)Toluene, Benzene, DCM (Non-polar)
Temperature 0°C to RT (Kinetic control)Reflux (Thermodynamic control)
Alternative Chan-Lam Coupling (Cu(OAc)₂, Boronic Acid)Mitsunobu Reaction (PPh₃, DIAD)
Step-by-Step Workflows
Protocol A: Exclusive N-Alkylation (The "Dissociation" Method)
  • Dissolve 3,5-difluoropyridin-2-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 eq). The large Cesium cation promotes "naked" anion formation, favoring the softer Nitrogen attack.

  • Stir for 30 min at RT to ensure deprotonation.

  • Add alkyl halide (1.1 eq) dropwise.

  • Why it works: The F-atoms withdraw electron density, making the N-lone pair less available than in non-fluorinated analogs, but the polar solvent solvates the cation, leaving the N-site as the primary nucleophile due to better orbital overlap with the electrophile (Soft-Soft interaction).

Protocol B: Exclusive O-Alkylation (The "Silver Shield" Method)
  • Dissolve substrate in Toluene (0.1 M).

  • Add Ag₂CO₃ (1.5 eq) and the alkyl halide (1.2 eq).

  • Heat to 80°C in the dark.

  • Why it works: Silver(I) has a high affinity for the pyridone nitrogen and the leaving group halide. It effectively "blocks" the nitrogen and precipitates the halide, forcing reaction at the oxygen atom.

Decision Logic Diagram

AlkylationLogic Start Target Product? N_Alkyl N-Alkyl Pyridone Start->N_Alkyl Desired O_Alkyl O-Alkyl Pyridine Ether Start->O_Alkyl Desired N_Cond Condition Set A: Solvent: DMF/DMSO Base: Cs2CO3 or NaH Mechanism: SN2 (Kinetic) N_Alkyl->N_Cond O_Cond Condition Set B: Solvent: Toluene/Benzene Reagent: Ag2CO3 Mechanism: Ag-Coordination O_Alkyl->O_Cond Mitsunobu Alternative: Mitsunobu (PPh3/DIAD) (Often gives O-selectivity) O_Alkyl->Mitsunobu

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Module 2: Site-Selective C-H Activation

User Issue: "I need to arylate the ring. The 3,5-fluorines block standard EAS positions. How do I target C6 vs C4?"

Diagnostic Analysis

In 3,5-difluoropyridin-2-ol, the C3 and C5 positions are blocked.

  • C4 Position: Sterically crowded by two flanking fluorines. Electronically deactivated.

  • C6 Position: The most acidic proton (adjacent to Nitrogen). Accessible via Directing Group (DG) strategies utilizing the pyridone oxygen or nitrogen.

The Solution: Chelation-Controlled C6 Functionalization

You cannot rely on standard electrophilic substitution. You must use transition metal catalysis that anchors to the pyridone motif.

Recommended Protocol: Ru(II) or Rh(III) Catalyzed C6-Arylation

  • Catalyst: [Ru(p-cymene)Cl₂]₂ or Cp*Rh(III).

  • Directing Group: The N-substituted pyridone itself acts as an intrinsic directing group.

  • Mechanism: The metal coordinates to the Pyridone Oxygen, placing the metal in perfect proximity to activate the C6-H bond.

Data: C6 Selectivity Factors

ParameterImpact on Selectivity
N-Substituent Bulky N-groups (e.g., N-tBu) may push the metal away, reducing yield but increasing C6 selectivity due to steric locking.
Oxidant Cu(OAc)₂ is standard. It re-oxidizes the Rh/Ru species.
F-Effect The C5-Fluorine acidifies the C6-H bond, making C-H activation faster than in non-fluorinated pyridones.

Module 3: Nucleophilic Fluorine Displacement (SNAr)

User Issue: "I want to replace one of the fluorines with an amine. Which one leaves, C3 or C5?"

Diagnostic Analysis

The 3,5-difluoropyridin-2-ol core is electron-rich (due to the OH/O-), making SNAr difficult without activation.

  • Neutral State: Very slow reaction.

  • Activated State (e.g., N-alkylated or O-triflated): Reactivity increases.

Regioselectivity Rule: In an activated system (e.g., 3,5-difluoro-N-methylpyridin-2-one), the C5-Fluorine is generally more labile than C3.

  • Reasoning: The C5 position is para to the carbonyl (electron sink). The Meisenheimer complex formed by attack at C5 is stabilized by resonance into the carbonyl oxygen. Attack at C3 is sterically hindered by the adjacent carbonyl/hydroxyl and is only ortho activated.

SNAr Pathway Visualization

SNAr_Selectivity Substrate 3,5-Difluoro-2-pyridone Activation Step 1: Activation (N-Alkylation or O-Tf) Substrate->Activation Path_C5 Attack at C5 (Para) Resonance Stabilized (Major Product) Activation->Path_C5 Nucleophile Path_C3 Attack at C3 (Ortho) Sterically Hindered (Minor Product) Activation->Path_C3 Nucleophile

Figure 2: Mechanistic preference for C5-displacement in activated pyridone systems.

References

  • Regioselective Alkylation (Silver Effect)

    • Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.[1]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • N- vs O-Alkylation (General Mechanisms)

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3]

    • Source: Bioorganic & Medicinal Chemistry Letters.[2]

    • URL:[Link]

  • C-H Activation (C6 Selectivity)

    • Title: A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.
    • Source: Chemical Science.[1][2]

    • URL:[Link]

  • Mitsunobu Reaction on Pyridones

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

  • SNAr Regioselectivity (Analogue Systems)

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.
    • Source: Tetrahedron.[4][5]

    • URL:[Link]

Sources

Catalyst selection for cross-coupling reactions of 3,5-difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for cross-coupling reactions of 3,5-difluoropyridin-2-ol Content type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Online | Tier: Advanced Chemical Support Agent: Senior Application Scientist (Dr. Catalyst)

Dashboard: The Substrate's "Dual Personality"

Welcome to the support center. You are likely here because 3,5-difluoropyridin-2-ol (CAS: 732306-31-9) is stalling your catalytic cycle. Before we select a catalyst, we must diagnose the substrate's behavior.

This molecule does not behave like a standard pyridine. It exists in a tautomeric equilibrium between the 2-hydroxypyridine (aromatic) and 2-pyridone (amide-like) forms. The electron-withdrawing fluorine atoms at positions 3 and 5 significantly acidify the N-H bond and reduce the electron density of the ring, making oxidative addition difficult and catalyst poisoning probable.

Tautomerism & Reactivity Map

Tautomerism cluster_0 Substrate Equilibrium cluster_1 Reaction Pathways Hydroxy 2-Hydroxypyridine Form (Aromatic, Nucleophilic O) Pyridone 2-Pyridone Form (Amide-like, Nucleophilic N) Hydroxy->Pyridone Favored in polar solvents C2_Coupling C2-Functionalization (Suzuki/Stille) Hydroxy->C2_Coupling Requires Activation (OH -> OTf/Cl) Pyridone->Hydroxy Favored in gas phase N_Coupling N-Arylation (Chan-Lam/Buchwald) Pyridone->N_Coupling Direct Coupling

Figure 1: Tautomeric equilibrium determines the available reaction pathways. The 2-pyridone form is typically dominant in solution.

Module 1: C-C Bond Formation (The Electrophile Route)

User Issue: "I need to attach an aryl group at the C2 position, but the Suzuki coupling is failing with Pd(PPh3)4."

Root Cause Analysis
  • Lack of Leaving Group: The C2-OH is not a leaving group. It must be activated.

  • Electronic Deactivation: The 3,5-difluoro substitution makes the ring electron-deficient. If you convert OH to Cl, the oxidative addition is slow. If you convert to OTf (triflate), it is faster but prone to hydrolysis.

  • Catalyst Death: The pyridine nitrogen (if unprotonated) can bind to Pd, displacing phosphines and forming inactive "Pd-black."

Protocol 1.1: Activation Sequence (Mandatory Pre-step)

Do not attempt direct coupling on the alcohol. Convert it to the triflate (reactive) or chloride (stable).

  • Option A (High Reactivity): React with Tf₂O and Pyridine in DCM at 0°C.

  • Option B (High Stability): React with POCl₃ (neat) at 100°C to generate 2-chloro-3,5-difluoropyridine.

Protocol 1.2: The "Bulky-Rich" Catalyst Solution

For the Suzuki-Miyaura coupling of the activated substrate (C2-OTf or C2-Cl), you need a catalyst system that is electron-rich (to facilitate oxidative addition into the electron-poor C-X bond) and bulky (to prevent catalyst poisoning by N-coordination).

Recommended System:

  • Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: XPhos or SPhos (Buchwald Biaryl Phosphines)

  • Base: K₃PO₄ (anhydrous)

  • Solvent: 1,4-Dioxane/Water (10:1)

Why this works:

  • XPhos/SPhos: These ligands form a monolithic "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating and poisoning the catalyst [1].

  • K₃PO₄: Anhydrous conditions (or minimal water) prevent hydrolysis of the sensitive triflate.

Step-by-Step Protocol (Suzuki Coupling)
  • Charge: In a glovebox or under Ar, add 2-chloro-3,5-difluoropyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Heat: Seal and heat to 80-100°C for 4-12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Module 2: C-N Bond Formation (The Nucleophile Route)

User Issue: "I want to N-arylate the ring to make a pyridone derivative, but I'm getting mixtures or no reaction."

Root Cause Analysis
  • Ambident Nucleophile: The substrate can react at Oxygen (O-arylation) or Nitrogen (N-arylation).

  • Electronic Drag: The fluorine atoms pull electron density away from the nitrogen, making it a poor nucleophile compared to standard pyridones.

Decision Matrix: Copper vs. Palladium
FeatureChan-Lam Coupling (Copper) Buchwald-Hartwig (Palladium)
Metal Source Cu(OAc)₂Pd₂(dba)₃
Ligand None or PyridineXantphos or BrettPhos
Conditions Open air (O₂ balloon), RT to 60°CInert atmosphere (Ar/N₂), 100°C+
Selectivity High N-selectivity (usually)Tunable (Ligand dependent)
Tolerance Boronic acids (Electrophile)Aryl Halides (Electrophile)
Recommendation Start Here (Mildest) Use for unreactive halides
Protocol 2.1: Chan-Lam Coupling (N-Selective)

This is the preferred method for attaching the pyridone to an aryl ring using an arylboronic acid [2].

  • Mix: 3,5-difluoropyridin-2-ol (1.0 equiv), Arylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and Pyridine (2.0 equiv) in DCM or DCE .

  • Atmosphere: Attach a balloon of O₂ (or open to dry air with a drying tube).

  • Stir: Stir vigorously at Room Temperature for 24 hours.

  • Note: If the reaction is sluggish due to the fluorines, add 4Å Molecular Sieves and heat to 40°C.

Protocol 2.2: Buchwald-Hartwig (For Aryl Halides)

If you must couple with an aryl halide (Cl/Br/I), use Palladium.[1][2][3][4][5]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (Wide bite angle favors reductive elimination)

  • Base: Cs₂CO₃ (Weak bases reduce O-arylation side products)

  • Solvent: 1,4-Dioxane, 100°C.

Troubleshooting & FAQs

Q1: My yield is low (<20%) for the Suzuki coupling. What is happening?

A: Check for protodeboronation of your boronic acid. The electron-deficient pyridine ring requires higher temperatures, which can decompose unstable boronic acids.

  • Fix: Switch to the corresponding Potassium Trifluoroborate (Ar-BF₃K) salt or Boronic Acid Pinacol Ester (Ar-Bpin) . These release the active species slowly [3].

Q2: I am seeing "Pd-black" precipitate immediately.

A: Your ligand is dissociating. The 3,5-difluoropyridine is likely coordinating to the Pd(0) and displacing the phosphine.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1 . Switch to CM-Phos or CataCXium A , which are designed for difficult heteroaromatics.

Q3: Can I do C-H activation directly?

A: Direct C-H activation on the 3,5-difluoro core is high-risk due to the acidity of the C4 proton (sandwiched between fluorines) vs the C6 proton. You will likely get a mixture of regioisomers. It is far more reliable to use the C2-activation route (Module 1) .

Visual Workflow: Catalyst Selection Logic

CatalystSelection Start Start: 3,5-Difluoropyridin-2-ol Goal What is your target bond? Start->Goal CC_Bond C-C Bond (Biaryl) Goal->CC_Bond Attach Aryl at C2 CN_Bond C-N Bond (N-Aryl Pyridone) Goal->CN_Bond Attach Aryl at N1 Activate Step 1: Activate C2-OH (Tf2O or POCl3) CC_Bond->Activate Partner Coupling Partner? CN_Bond->Partner Coupling_CC Step 2: Suzuki Coupling Pd(OAc)2 + XPhos Base: K3PO4 Activate->Coupling_CC Boronic Aryl Boronic Acid Partner->Boronic Halide Aryl Halide (Cl/Br) Partner->Halide ChanLam Chan-Lam Coupling Cu(OAc)2, Pyridine, O2 (High N-Selectivity) Boronic->ChanLam Buchwald Buchwald-Hartwig Pd2(dba)3 + Xantphos (For unreactive halides) Halide->Buchwald

Figure 2: Decision tree for selecting the correct catalytic system based on the desired bond formation.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5][6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280.

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition, 47(25), 4695-4698.

Sources

Technical Support Center: Managing Exothermic Reactions in Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the significant thermal hazards associated with these critical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Section 1: Foundational Safety and Thermal Hazard Assessment

The synthesis of fluorinated pyridines often involves highly exothermic reactions that can pose a significant safety risk if not properly managed. Understanding the principles of reaction calorimetry and implementing robust safety protocols are paramount to preventing thermal runaways.

FAQ 1: Why are fluorination reactions on pyridines often highly exothermic?

The high exothermicity of these reactions is primarily due to the formation of the very strong carbon-fluorine (C-F) bond, which releases a significant amount of energy. The precise heat of reaction (ΔH) can vary depending on the specific synthetic route and fluorinating agent used. For instance, the Balz-Schiemann reaction involves the decomposition of diazonium salts, which is notoriously exothermic and can be difficult to control.[1] Similarly, nucleophilic aromatic substitution (SNAr) reactions, while often more controlled, can also generate substantial heat, especially with highly activated pyridine rings.

Troubleshooting Guide: Proactive Thermal Hazard Assessment

Problem: Uncertainty about the potential exothermicity of a planned fluorination reaction.

Possible CauseTroubleshooting StepExpected Outcome
Lack of thermochemical data for the specific reaction. Conduct a small-scale reaction (e.g., 100 mg) with careful temperature monitoring to observe the exotherm.[2]A preliminary understanding of the reaction's thermal profile, allowing for better planning of cooling and control measures.
Inadequate understanding of the reaction mechanism and potential side reactions. Perform a thorough literature review for the specific reaction class and consult resources on reaction calorimetry.Identification of potential hazards, such as gas evolution or secondary decomposition reactions, that could contribute to a thermal runaway.
Scaling up a reaction without proper thermal analysis. Utilize reaction calorimetry techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Reaction Calorimetry (ARC) to determine key safety parameters such as the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).Quantitative data to guide the safe scale-up of the reaction, including the design of appropriate cooling systems and emergency shutdown procedures.

Section 2: Reaction-Specific Guidance and Troubleshooting

This section provides detailed guidance for managing exothermic events in the most common synthetic routes to fluorinated pyridines.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a widely used method for introducing fluorine into the pyridine ring. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[3] The strong electron-withdrawing nature of the fluorine atom makes it an excellent leaving group in this context, contributing to the reaction's feasibility but also its potential exothermicity.[3]

The rate and exothermicity of SNAr reactions are influenced by several factors:

  • Pyridine Ring Activation: Electron-withdrawing groups on the pyridine ring increase the rate of nucleophilic attack and can enhance the exotherm.

  • Solvent: The choice of solvent can significantly impact the reaction rate and heat dissipation. Protic solvents can solvate the fluoride anion, potentially reducing its nucleophilicity.[4][5]

  • Leaving Group: While fluoride is a common nucleophile, when it is the leaving group, its high electronegativity activates the ring for substitution.[3]

  • Nucleophile: The nature of the incoming nucleophile affects the reaction kinetics and overall heat release.

Problem: A rapid, uncontrolled temperature increase during an SNAr reaction.

Possible CauseTroubleshooting StepExpected Outcome
Reagent addition is too fast. Add the nucleophile or the fluorinating agent dropwise, with careful monitoring of the internal temperature.A controlled reaction rate and a manageable temperature profile.
Insufficient cooling. Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water, dry ice-acetone) and that the stirring is efficient to promote heat transfer.The reaction temperature remains within the desired range, preventing side reactions and potential runaways.
Incorrect solvent choice. Select a solvent with a higher boiling point and good thermal conductivity to help dissipate heat. Consider the impact of the solvent on reaction kinetics.[6]Improved thermal control and a more predictable reaction.
Concentration of reactants is too high. Dilute the reaction mixture to reduce the rate of heat generation per unit volume.A slower, more controlled reaction with a reduced risk of a thermal runaway.
The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for converting an aminopyridine to a fluoropyridine via a diazonium tetrafluoroborate intermediate.[7][8] The thermal decomposition of this intermediate is highly exothermic and can be explosive, especially on a larger scale.[1]

The main safety concerns are the thermal instability of the diazonium salt and the highly exothermic nature of its decomposition.[1] Diazonium salts can be explosive when isolated in a dry state.[1] The decomposition can also lead to a rapid increase in pressure if the reaction is conducted in a closed system.

Problem: Uncontrolled decomposition of the diazonium salt.

Possible CauseTroubleshooting StepExpected Outcome
Isolation of the dry diazonium salt. Whenever possible, generate and use the diazonium salt in situ or in a continuous flow system to avoid isolation.[9]Minimized risk of explosion associated with the handling of the dry, unstable intermediate.
Decomposition temperature is reached too quickly. Heat the reaction mixture slowly and in a controlled manner. Use an oil bath with a temperature controller and a thermocouple to monitor the internal temperature accurately.A controlled release of nitrogen gas and a manageable exotherm.
Inadequate heat dissipation. Use a high-boiling, inert solvent to help moderate the temperature. Ensure efficient stirring to prevent localized overheating.A smoother decomposition and reduced risk of a runaway reaction.
Scale of the reaction. For larger-scale syntheses, consider using a continuous flow reactor to minimize the amount of the hazardous intermediate present at any given time.[1]Enhanced safety and better control over the reaction parameters.
Direct C-H Fluorination

Modern methods allow for the direct fluorination of C-H bonds on the pyridine ring using powerful fluorinating agents like silver(II) fluoride (AgF₂) or Selectfluor®.[10][11] While these methods can be highly selective, the reagents are very reactive and can lead to exothermic events.

Direct C-H fluorination with AgF₂ is known to be exothermic. In one reported procedure, a temperature increase of 6-8 °C was observed upon addition of the reagent.[12] To manage this:

  • Controlled Reagent Addition: Add the AgF₂ portion-wise to the reaction mixture.

  • Efficient Cooling: Use an external cooling bath to dissipate the heat generated.

  • Moisture Control: AgF₂ is sensitive to moisture, which can affect its reactivity and potentially lead to inconsistent results or side reactions.[12]

Problem: Poor regioselectivity or formation of byproducts.

Possible CauseTroubleshooting StepExpected Outcome
Incorrect reaction conditions. Optimize the reaction temperature, solvent, and reaction time. The regioselectivity of C-H functionalization can be highly dependent on these parameters.[13][14]Improved yield of the desired regioisomer and reduced formation of unwanted byproducts.
Inappropriate fluorinating agent. Consider using a different fluorinating agent with a different reactivity profile. For example, Selectfluor® may offer different selectivity compared to AgF₂.Enhanced control over the site of fluorination.
Substrate electronics. The electronic nature of the pyridine ring and its substituents will dictate the position of electrophilic or radical attack.[8] Understanding these effects can help predict and control the regioselectivity.A more rational approach to substrate design and reaction planning to achieve the desired outcome.

Section 3: Advanced Strategies for Exotherm Management

For particularly challenging or large-scale fluorination reactions, more advanced techniques are necessary to ensure safety and control.

Continuous Flow Chemistry

Continuous flow reactors offer significant advantages for managing highly exothermic and hazardous reactions.[15][16]

Key Benefits:

  • Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat dissipation.[15]

  • Enhanced Safety: The small reaction volume at any given time minimizes the potential consequences of a runaway reaction.[1][15]

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time.[16]

.dot

Flow_Reactor_Advantages Advantages of Continuous Flow Reactors for Exothermic Reactions A High Surface Area-to-Volume Ratio B Efficient Heat Transfer A->B C Small Reaction Volume D Minimized Hazard Potential C->D E Precise Parameter Control (Temp, Time, Pressure) F Improved Safety & Reproducibility E->F

Caption: Key advantages of using continuous flow reactors for managing exothermic reactions.

Quenching Protocols

A well-defined quenching procedure is a critical part of any protocol for an exothermic reaction.

Problem: A reaction begins to show signs of a thermal runaway (e.g., rapid temperature increase, gas evolution).

Troubleshooting StepRationale
Immediate cooling. Submerge the reaction vessel in a large-capacity cooling bath (e.g., a large ice-water bath).
Addition of a quenching agent. Have a pre-prepared, cold quenching solution ready to add to the reaction. The choice of quencher depends on the specific reaction chemistry (e.g., a cold, dilute acid or base).
Emergency shutdown. If the reaction cannot be controlled, evacuate the area and follow established emergency procedures.

Section 4: Purification and Byproduct Mitigation

Problem: Difficulty in purifying the fluorinated pyridine product due to the presence of byproducts.

Possible CauseTroubleshooting StepExpected Outcome
Incomplete reaction. Monitor the reaction progress by TLC or GC-MS to ensure complete conversion of the starting material.Minimized contamination of the product with unreacted starting materials.
Side reactions due to overheating. Maintain strict temperature control throughout the reaction.Reduced formation of thermal decomposition products and other impurities.
Formation of regioisomers. Optimize the reaction conditions to favor the formation of the desired isomer.[13][14] Purification may require careful column chromatography or recrystallization.Isolation of the desired fluorinated pyridine in high purity.
Residual acidic or basic impurities. Perform an appropriate aqueous workup to remove any acidic or basic reagents or byproducts. A final distillation or recrystallization may be necessary.[17]A pure, neutral product suitable for downstream applications.

References

  • Fier, P. S.; Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Career Institute.
  • Fier, P. S.; Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
  • BenchChem Technical Support Team. (2025, December).
  • Li, J., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
  • Unknown. (2026, January 7). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
  • University of Münster. (2024, May 16).
  • Chemistry Stack Exchange. (2013, July 25).
  • Pasquet, V. (n.d.). Runaway reactions, case studies, lessons learned. ARIA.
  • ResearchG
  • MIT DSpace. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.
  • ACS Publications. (2025, July 29).
  • The Journal of Organic Chemistry. (n.d.). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition.
  • Semantic Scholar. (2011, May 1). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions.
  • Springer. (2009, December 4).
  • National Institutes of Health. (n.d.).
  • AM Technology. (n.d.). Continuous Flow Reactor Systems: A Guide.
  • Unknown. (n.d.). Fluorine.
  • Unknown. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
  • ResearchGate. (2025, August 9).
  • National Institutes of Health. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Unknown. (2020, October 20).
  • ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief.
  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • Apollo. (2021, July 15). Design of Flow Reactors for the Continuous Synthesis of Nanoparticles.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • National Institutes of Health. (n.d.). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry.
  • Unknown. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
  • Fier, P. S.; Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
  • ACS Publications. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Syrris. (n.d.). Continuous Flow Reactors.
  • Royal Society of Chemistry. (n.d.). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides.
  • Google Patents. (n.d.).
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • YouTube. (2020, April 1). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions.
  • Royal Society of Chemistry. (2023, March 15). A field guide to flow chemistry for synthetic organic chemists.
  • Environmental Health & Safety. (2025, November 14). Hydrofluoric Acid Safe Handling Guidelines.
  • SciSpace. (2013, November 26).
  • ResearchGate. (2025, August 6). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.

Sources

Technical Support Center: Protection Strategies for 3,5-Difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for the advanced organic chemist. It addresses the specific challenges of protecting 3,5-difluoropyridin-2-ol , a scaffold whose ambident nucleophilicity and electron-deficient ring system often lead to experimental failure.

Case ID: 3,5-DFP-PROT-001 Status: Active Scientist Lead: Senior Application Scientist

The Core Challenge: The "Chameleon" Effect

Before attempting protection, you must accept that 3,5-difluoropyridin-2-ol does not exist primarily as an alcohol. In solution and solid state, it favors the 2-pyridone (lactam) tautomer.

  • The Trap: Treating this molecule like a standard phenol (using weak bases like K₂CO₃ in acetone) will almost invariably yield the

    
    -alkylated  product, not the 
    
    
    
    -ether.
  • The Fluorine Factor: The fluorine atoms at C3 and C5 are strongly electron-withdrawing. This reduces the nucleophilicity of both the Nitrogen and Oxygen, requiring more forcing conditions than non-fluorinated analogs, yet simultaneously making the ring susceptible to nucleophilic aromatic substitution (

    
    ) at C4 or C6 if the nucleophile is too aggressive.
    
Visualizing the Reactivity Landscape

The following diagram maps the divergence in protection pathways based on reagent selection.

Tautomerism Tautomer 3,5-Difluoropyridin-2-ol (Tautomeric Equilibrium) Lactam Lactam Form (2-Pyridone) Favored Tautomer->Lactam Major species Lactim Lactim Form (2-Hydroxypyridine) Transient Tautomer->Lactim Minor species N_Prot N-Protected Product (Thermodynamic Sink) Lactam->N_Prot Alkali Bases (NaH, Cs2CO3) Polar Solvents (DMF, DMSO) O_Prot O-Protected Product (Kinetic/Coordination) Lactim->O_Prot Ag(I) Salts (Ag2CO3) OR Mitsunobu Conditions

Figure 1: Reaction divergence driven by counter-ion and solvent choice. The "Hard/Soft" nature of the electrophile and the metal center dictates the site of alkylation.

Strategic Modules: Select Your Pathway

Module A: -Selective Protection (The "Lactim" Strategy)

Goal: Mask the oxygen to retain aromaticity (pyridine character) or set up for displacement. Best For: Subsequent lithiation at C4, Suzuki couplings, or reducing ring electron deficiency.

Protocol A1: The Silver Salt Method (Gold Standard for

-Selectivity)

This method exploits the high affinity of Silver(I) for the nitrogen lone pair, blocking it and forcing the electrophile to attack the oxygen.

  • Reagents: 3,5-difluoropyridin-2-ol (1.0 equiv), Ag₂CO₃ (0.6–1.0 equiv), Alkyl Halide (BnBr or PMB-Cl, 1.2 equiv).

  • Solvent: Non-polar is critical. Benzene (traditional) or Toluene (safer). Avoid DMF.

  • Procedure:

    • Suspend substrate and Ag₂CO₃ in Toluene.

    • Add Alkyl Halide.[1][2]

    • Heat to reflux (80–110 °C) for 12–24 h.

    • Filtration: Filter hot through Celite to remove Ag salts.

  • Why it works: The heterogeneous reaction in non-polar media suppresses the separation of the ion pair, favoring attack at the atom with highest charge density (Oxygen) in the silver complex [1].

Protocol A2: Mitsunobu Reaction

Useful for installing bulky groups where halides are unreactive.

  • Conditions: PPh₃, DIAD/DEAD, Alcohol (R-OH), THF, 0°C to RT.

  • Note: While generally

    
    -selective for pyridones, the 3,5-difluoro substitution can lower yield due to reduced pKa. Ensure anhydrous conditions.
    
Module B: -Selective Protection (The "Lactam" Strategy)

Goal: Mask the nitrogen to prevent poisoning of metal catalysts (Pd, Pt) or to direct lithiation to C6. Best For: C-H activation, peptide coupling logic.

Protocol B1: SEM/PMB Protection
  • Reagents: NaH (1.2 equiv, 60% dispersion), SEM-Cl or PMB-Cl.

  • Solvent: DMF or THF (0 °C).

  • Procedure:

    • Add NaH to solution of pyridone at 0 °C. Evolution of H₂ will be rapid.

    • Stir 30 min to ensure deprotonation (solution usually turns yellow/orange).

    • Add Electrophile dropwise.

    • Warm to RT.[3]

  • Mechanism: The sodium salt creates a "free" ambident anion. In polar aprotic solvents (DMF), the nitrogen (being the softer, more polarizable center in the amide-like resonance) attacks the electrophile [2].

Comparative Data: Protecting Group Stability

Choose your PG based on the next step in your synthesis.

Protecting GroupTypeInstallation SelectivityStability: AcidStability: BaseStability: OxidationRemoval
Benzyl (Bn)

-Ether
High (

) w/ Ag salts
StableStableStableH₂/Pd or BBr₃
PMB

or

TunableLabile (TFA)StableLabile (DDQ/CAN)TFA or DDQ
SEM

-Aminal
High (

) w/ NaH
Labile (TFA)StableStableTBAF or acid
MOM

-Acetal
Mod (

) w/ Ag salts
Labile (HCl)StableStableMild Acid
Triflate (Tf)

-Sulfonate
High (

)
UnstableUnstableStablePd-catalyzed coupling (consumed)

Troubleshooting & FAQs

Q1: I tried the Silver Salt method for -benzylation, but I still see ~10% -isomer. How do I remove it?

Diagnostic: This is common.[4] The


-benzyl isomer is significantly more polar than the 

-benzyl isomer. Solution:
  • TLC: Check in 20% EtOAc/Hexanes. The

    
    -isomer usually runs near R_f 0.6-0.8, while the 
    
    
    
    -isomer ("pyridone") trails near R_f 0.1-0.3 due to the highly polarized amide bond.
  • Purification: Flash chromatography on silica gel easily separates them.

  • Optimization: Ensure your solvent is strictly non-polar (Toluene/Benzene). Adding even small amounts of THF can increase

    
    -alkylation.
    
Q2: Can I use a Boc group?

Advisory: Avoid Boc for this scaffold. Reasoning:


-Boc-2-pyridones are notoriously unstable. They are essentially activated amides (like Boc-imides) and are prone to hydrolysis during workup or attack by nucleophiles. For carbamate-like protection, use Alloc  or Cbz , but SEM is superior for robustness.
Q3: I need to lithiate at C4. Which PG should I use?

Recommendation: Use


-MOM  or 

-SEM
. Mechanism: These groups provide a coordination site (chelating effect) that directs ortho-lithiation.
  • Warning: With 3,5-difluoro substitution, C4 is the only open position. However, the C3-Fluorine is a strong ortho-director itself. If you use an

    
    -protecting group (like 
    
    
    
    -SEM), lithiation will likely occur at C6 (adjacent to Nitrogen) due to the Complex Induced Proximity Effect (CIPE) of the N-PG and the inductive effect of the ring nitrogen [3].
Q4: My nucleophile is attacking the ring instead of deprotecting.

Root Cause: The 3,5-difluoro motif makes the ring highly electron-deficient. Solution: Avoid harsh nucleophilic deprotection (like NaOMe). Use non-nucleophilic methods:

  • For PMB: Oxidative cleavage (CAN/DDQ).

  • For Bn: Hydrogenolysis (H₂/Pd-C). Note: Fluorines on aromatics can sometimes be reduced off under aggressive hydrogenation. Use mild pressure (1 atm) and monitor closely.

Workflow Decision Matrix

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: 3,5-Difluoropyridin-2-ol Goal What is the downstream chemistry? Start->Goal Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->Coupling Lithiation Lithiation / C-H Activation Goal->Lithiation Stable General Stability / Storage Goal->Stable OTf Product: Pyridyl Triflate (Ready for Cross-Coupling) Coupling->OTf Use O-Triflate (Tf2O, Pyridine) Site C4 or C6? Lithiation->Site Target Site? OBn Product: 2-Benzyloxypyridine (Stable, remove w/ H2) Stable->OBn Use O-Benzyl (Ag2CO3, BnBr, Toluene) C4 C4 Site->C4 Target C4 C6 C6 Site->C6 Target C6 OMOM OMOM C4->OMOM Use O-MOM or O-SEM (Ag Salts) NSEM NSEM C6->NSEM Use N-SEM or N-PMB (NaH/DMF)

Figure 2: Decision matrix for selecting the optimal protecting group based on synthetic intent.

References

  • Tieckelmann, H. (1970).[5] Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts.[5] Journal of Organic Chemistry.

  • Comins, D. L., & Jianhua, G. (1994).[2] N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.[1][3][5][6] Tetrahedron Letters.

  • Schlosser, M. (2005). Selective Functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at Each Vacant Position.[7][8] Journal of Organic Chemistry.

  • Torhan, M. C., et al. (2013).[2] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters.

Sources

Analytical challenges in characterizing fluorinated pyridones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Characterization of Fluorinated Pyridones

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Analytical Sciences Division Subject: Troubleshooting Guide for Structural Elucidation and Separation of Fluorinated Pyridone Scaffolds

Executive Summary

Fluorinated pyridones represent a "perfect storm" of analytical challenges. The introduction of fluorine (


F) onto the pyridone scaffold fundamentally alters the electronic landscape, driving complex tautomeric equilibria and introducing heteronuclear spin-spin couplings that obscure standard NMR interpretation. Furthermore, the "fluorous" nature of these compounds often leads to anomalous retention behaviors in reverse-phase chromatography.

Module 1: NMR Spectroscopy & Structural Elucidation

Issue 1: "My C NMR spectrum is unreadable due to complex splitting patterns. How do I assign the carbons?"

Diagnosis: You are observing the effects of heteronuclear spin-spin coupling between


F (100% natural abundance, spin 1/2) and 

C. Unlike protons, fluorine exerts massive coupling constants (

) that can span up to four bonds, turning singlets into doublets, quartets, or higher-order multiplets.

Technical Solution: Do not treat these splittings as noise. They are diagnostic tools for position assignment.

  • Run

    
    F-Decoupled 
    
    
    
    C NMR:
    • Protocol: Set up a standard

      
      C experiment. In the acquisition parameters, set the decoupler channel (usually O2) to 
      
      
      
      F frequencies.
    • Result: This collapses all C-F multiplets into singlets, allowing for immediate confirmation of the carbon count and chemical shift environment.

  • Analyze Coupling Constants (

    
    ): 
    If decoupling is unavailable, use the magnitude of the 
    
    
    
    -coupling to determine the distance of the carbon from the fluorine atom.
Bond DistanceCoupling Constant (

)
Spectral Appearance
1-Bond (

)
~230 – 260 HzLarge Doublet (C directly attached to F)
2-Bond (

)
~15 – 30 HzMedium Doublet (Ortho carbons)
3-Bond (

)
~4 – 10 HzSmall Doublet (Meta carbons)
4-Bond (

)
~1 – 3 HzOften unresolved broadening
Issue 2: "I cannot distinguish between the N-alkylated pyridone and the O-alkylated alkoxypyridine product."

Diagnosis: Pyridones are ambident nucleophiles.[1] Under alkylation conditions (e.g.,


, alkyl halide), you will often get a mixture of N-alkylation  (thermodynamically favored in many polar solvents) and O-alkylation  (kinetic or specific condition favored). Standard 

H NMR is often inconclusive due to similar chemical shifts.

Technical Solution: You must use Heteronuclear Multiple Bond Correlation (HMBC) targeting the Nitrogen center.

  • The Golden Standard:

    
    H-
    
    
    
    N HMBC:
    • N-Alkyl (Pyridone): The alkyl protons will show a strong correlation to the pyridone nitrogen (

      
      N). The nitrogen chemical shift will be shielded (typically -200 to -250 ppm relative to nitromethane).
      
    • O-Alkyl (Alkoxypyridine): The alkyl protons are separated from the nitrogen by an oxygen and a carbon; typically, no strong 2-bond

      
       correlation is observed. The nitrogen is part of a pyridine ring and is more deshielded (~ -60 to -100 ppm).
      
  • The Carbonyl Diagnostic (

    
    C NMR): 
    
    • Pyridone (C=O): Look for a signal at 160–165 ppm .

    • Alkoxypyridine (C-O-R): The corresponding carbon shifts upfield to 150–160 ppm due to the loss of double-bond character.

Workflow Visualization:

N_vs_O_Alkylation Start Ambident Nucleophile Product (N- vs O-Alkylation?) Step1 Run 1H-15N HMBC Start->Step1 Check1 Strong correlation between Alkyl-H and 15N? Step1->Check1 ResultN N-Alkylated Product (Pyridone Core) Check1->ResultN Yes (2-bond coupling) Step2 Check 13C NMR Shift of C2/C4 Check1->Step2 No / Weak Check2 Shift > 162 ppm? Step2->Check2 Check2->ResultN Yes (C=O character) ResultO O-Alkylated Product (Alkoxypyridine) Check2->ResultO No (< 160 ppm, C-O character)

Figure 1: Decision logic for distinguishing regioisomers in fluorinated pyridone synthesis.

Module 2: Tautomeric Equilibrium

Issue 3: "My compound shows different spectra in CDCl versus DMSO-d . Peaks are broadening or disappearing."

Diagnosis: Fluorinated pyridones exist in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

  • Fluorine Effect: Electron-withdrawing fluorine atoms on the ring can destabilize the pyridone form, pushing the equilibrium toward the hydroxy form depending on the substitution pattern.

  • Solvent Effect:

    • Non-polar (CDCl

      
      ):  Often favors the lactim (OH) form or a mix, leading to exchange broadening.
      
    • Polar Aprotic (DMSO-d

      
      ):  Stabilizes the polar lactam (NH/C=O) form via hydrogen bonding.
      

Technical Solution:

  • Solvent Standardization: For characterization, always use DMSO-d

    
      or MeOD  to lock the tautomer into the pyridone form. Avoid CDCl
    
    
    
    for final characterization unless the O-form is the specific target.
  • VT-NMR (Variable Temperature): If broadening persists, run the NMR at 50°C. This accelerates the exchange rate (

    
    ), coalescing the broad peaks into sharp average signals.
    

Module 3: Chromatographic Separation (HPLC/UPLC)

Issue 4: "I cannot separate my fluorinated impurities using a standard C18 column. They co-elute or tail badly."

Diagnosis: Fluorine atoms create a "fluorous" shield that reduces interaction with standard C18 alkyl chains. Furthermore, the basic nitrogen in pyridones can interact with residual silanols on silica columns, causing tailing.

Technical Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[2]

  • Mechanism: PFP columns utilize multiple retention mechanisms orthogonal to C18:

    • 
       Interactions:  Between the electron-deficient PFP ring and the electron-rich pyridone system.
      
    • Dipole-Dipole: Strong interactions with the polarized C-F bonds.

    • Shape Selectivity: PFP phases are rigid and can separate positional isomers (e.g., 3-fluoro vs 5-fluoro pyridone) that C18 cannot resolve.

Protocol:

  • Column: C18-PFP or F5 bonded phase (e.g., ACE C18-PFP, Kinetex F5).

  • Mobile Phase: Methanol is often superior to Acetonitrile for fluorinated selectivity on PFP columns due to solvent dipole alignment.

Separation Logic Visualization:

HPLC_Selection Input Fluorinated Pyridone Mixture C18 Standard C18 Column Input->C18 Issue Co-elution / Tailing C18->Issue Low Selectivity PFP PFP / F5 Column Issue->PFP Switch Phase Mech Mechanism: Pi-Pi + Dipole-Dipole PFP->Mech Result Baseline Resolution of Regioisomers Mech->Result

Figure 2: Strategic column switching for fluorinated heterocycles.

Module 4: Mass Spectrometry (LC-MS)

Issue 5: "I see low sensitivity or no signal in ESI+ mode."

Diagnosis:

  • Ionization Suppression: Fluorine is highly electronegative. Multiple fluorine atoms withdraw electron density from the nitrogen, making it significantly less basic and harder to protonate

    
     in ESI positive mode.
    
  • Lipophilicity: Fluorinated compounds may not partition well into the aqueous droplets required for effective electrospray ionization.

Technical Solution:

  • Switch to ESI Negative Mode: If the molecule has an N-H (pyridone) or O-H (hydroxypyridine) moiety, it is often acidic. Deprotonation

    
     is frequently 10-100x more sensitive for polyfluorinated pyridones.
    
  • Mobile Phase Additives:

    • For ESI+: Use Formic Acid (0.1%) to encourage protonation, but if that fails, try Ammonium Acetate (10mM) to look for ammonium adducts

      
      .
      
    • For ESI-: Use Ammonium Bicarbonate or Ammonium Hydroxide (pH 8-9) to ensure deprotonation.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for J-coupling values).
  • Claramunt, R. M., et al. (2006). "The effect of fluorine substitution on the tautomerism of pyridines." New Journal of Chemistry. Link

  • Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC." Journal of Chromatography A. (Detailed analysis of PFP vs C18 selectivity). Link

  • Hu, J., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Journal of Medicinal Chemistry. Link

  • Waters Corporation. (2020). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note. Link

Sources

Validation & Comparative

Executive Summary: The "Goldilocks" Fluorination Pattern

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 3,5-Difluoropyridin-2-ol (3,5-Difluoro-2-pyridone)

In the landscape of medicinal chemistry, 3,5-difluoropyridin-2-ol (often existing as its tautomer 3,5-difluoro-2-pyridone ) represents a high-value scaffold. It serves as a bioisostere for phenols and amides, offering a unique combination of metabolic stability, modulated acidity (pKa), and hydrogen-bonding capability.

Unlike the parent 2-pyridone, which is metabolically vulnerable at the 3 and 5 positions, the 3,5-difluoro analog effectively "caps" these soft spots with fluorine atoms. This modification not only blocks oxidative metabolism (Cytochrome P450) but also electronically tunes the scaffold, making the N-H a stronger hydrogen bond donor without significantly increasing lipophilicity.

Tautomeric Landscape: Lactam vs. Lactim

The defining feature of 2-hydroxypyridines is their prototropic tautomerism. For 3,5-difluoropyridin-2-ol, the equilibrium is heavily influenced by the electron-withdrawing nature of the fluorine atoms and the solvent environment.

Key Insight: In aqueous (biological) media and the solid state, the 2-pyridone (lactam) form is the dominant species.[1] The 3,5-difluoro substitution pattern, while electron-withdrawing, does not reverse this preference in polar solvents, preserving the scaffold's ability to act as a donor-acceptor motif in protein binding pockets.

Tautomerism Figure 1: Tautomeric Equilibrium of 3,5-Difluoropyridin-2-ol. The lactam form predominates in biological contexts. Lactim Lactim Form (2-Hydroxypyridine) Favored in: Gas Phase, Non-polar Solvents Lactam Lactam Form (2-Pyridone) Favored in: Water, Solid State, Crystal Lattice Lactim->Lactam  Polar Solvents / H2O   Lactam->Lactim  Non-polar / Gas Phase  

Physicochemical Profiling: Comparative Data

The introduction of fluorine at the 3 and 5 positions drastically alters the electronic landscape compared to the non-fluorinated parent and mono-fluorinated analogs.

Table 1: Comparative Physicochemical Properties

Property2-Pyridone (Parent)3-Fluoro-2-pyridone3,5-Difluoro-2-pyridone Mechanism of Action
pKa (N-H) ~11.65~9.5 - 10.0~7.5 - 8.5 (Est.)EWG (F) stabilizes the conjugate base (anion), increasing acidity.
LogP (Lipophilicity) -0.58~0.1~0.4 Fluorine increases lipophilicity vs. H, improving membrane permeability.
H-Bond Donor (HBD) ModerateStrongerStrongest Electron-deficient ring polarizes the N-H bond.
Metabolic Stability Low (Oxidation at C3/C5)Moderate (C5 vulnerable)High C-F bonds block primary metabolic soft spots.
Dipole Moment High (Lactam form)HighModulated Vector sum of C-F dipoles opposes carbonyl dipole.

Expert Note on pKa: The significant drop in pKa (increased acidity) for the 3,5-difluoro analog makes the N-H group a potent hydrogen bond donor in enzyme active sites. However, it also means the compound may partially ionize at physiological pH (7.4), which can impact solubility and permeability.

Synthetic Utility & Reactivity[2][3]

Synthesizing 3,5-difluoropyridin-2-ol requires bypassing the inherent unreactivity of the pyridine ring. The most robust industrial and laboratory method involves the hydrolysis of highly fluorinated precursors.

Protocol: Hydrolysis of 2,3,5-Trifluoropyridine

This method is preferred over diazotization of 2-amino-3,5-difluoropyridine due to higher yields and cleaner workup.

Reagents:

  • Substrate: 2,3,5-Trifluoropyridine (CAS 76469-41-5)

  • Reagent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Solvent: tert-Butanol / Water (1:1 mixture) or DMSO (for difficult cases)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3,5-trifluoropyridine (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Nucleophilic Attack: Add solid KOH (2.5 eq) slowly at 0°C. The reaction is exothermic.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. The nucleophilic hydroxide selectively attacks the C2 position (most electron-deficient due to adjacent nitrogen).

    • Note: The C3 and C5 fluorines deactivate the ring towards electrophilic attack but activate the C2 position for nucleophilic aromatic substitution (SNAr).

  • Acidification: Cool to room temperature and acidify carefully with 2N HCl to pH ~3. This protonates the intermediate anion, precipitating the product.

  • Isolation: Filter the resulting white solid. Recrystallize from ethanol/water if necessary.

Synthesis Figure 2: Synthesis of 3,5-Difluoro-2-pyridone via Regioselective Hydrolysis Start 2,3,5-Trifluoropyridine Reagent KOH / t-BuOH / H2O (S_NAr Mechanism) Start->Reagent Inter Intermediate: 2-Hydroxy-3,5-difluoropyridine (Anionic form) Reagent->Inter  80°C, 4h   Acid HCl (pH 3) Inter->Acid Product 3,5-Difluoro-2-pyridone (Solid Precipitate) Acid->Product  Protonation  

Medicinal Chemistry Applications

A. Metabolic Blocking (The "Fluorine Shield")

In non-fluorinated pyridones, the C3 and C5 positions are electron-rich and prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: Replacing C-H with C-F (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol) renders these sites inert to oxidative debulking.

  • Result: Extended half-life (

    
    ) and improved bioavailability.
    
B. Bioisosterism

The 3,5-difluoro-2-pyridone scaffold is a validated bioisostere for:

  • 3,5-Difluorophenol: Mimics the acidity and H-bonding but with higher polarity.

  • Amides: The lactam motif (-NH-C=O-) mimics a peptide bond but is conformationally constrained within the ring.

C. Case Study: Kinase Inhibitors

In the development of c-Met kinase inhibitors (e.g., analogs of Cabozantinib), replacing a phenyl ring with a pyridine or pyridone is a common strategy to improve solubility.[2] The 3,5-difluoro-2-pyridone specifically has been explored to maintain the lipophilic contacts of a phenyl ring (via fluorine) while introducing a hydrogen bond donor (N-H) to interact with the hinge region of the kinase ATP-binding pocket.

References

  • Tautomerism of 2-Pyridones

    • Katritzky, A. R., et al.[2][3] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.[3]

    • Source:

  • Synthesis via Nucleophilic Substitution

    • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoro-pyridine and -pyrimidine with nucleophiles." Journal of the Chemical Society C, 1969.
    • Source:

  • Metabolic Stability of Fluorinated Pyridines

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
    • Source:

  • pKa and Physical Properties

    • Williams, R.[4] "pKa Data Compiled." Organic Chemistry Data, 2022.

    • Source:

Sources

Comparative Guide: 3,5-Difluoropyridin-2-ol vs. 3,5-Dichloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 3,5-difluoropyridin-2-ol and 3,5-dichloropyridin-2-ol .

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the design of bioactive heterocycles, the choice between fluorine and chlorine substituents on a pyridin-2-ol scaffold is rarely trivial. While both 3,5-difluoropyridin-2-ol (1) and 3,5-dichloropyridin-2-ol (2) serve as electron-deficient building blocks, they diverge significantly in steric demand, electronic activation, and downstream reactivity.

  • 3,5-Difluoropyridin-2-ol: A "sterically silent" but electronically aggressive scaffold. It is ideal for blocking metabolic hot spots without imposing steric penalties. It is highly activated for nucleophilic aromatic substitution (

    
    ) at the C-4/C-6 positions.
    
  • 3,5-Dichloropyridin-2-ol: A lipophilic, sterically demanding scaffold. The chlorine atoms serve as methyl bioisosteres, increasing logP and providing steric occlusion at the N-alkylation site. It is chemically more robust but less reactive toward

    
     than its fluorinated counterpart.
    

Physicochemical Profile

The following data highlights the distinct physical properties driven by the halogen substituents.

Property3,5-Difluoropyridin-2-ol3,5-Dichloropyridin-2-olImpact on Drug Design
Molecular Weight 131.08 g/mol 163.99 g/mol Cl adds significant mass.[1]
Van der Waals Radius F: ~1.47 Å (H-mimic)Cl: ~1.75 Å (Me-mimic)Cl introduces steric clash at binding interfaces.[1]
Electronic Effect High Electronegativity (

=3.[1][2]98)
Moderate Electronegativity (

=3.[1][2]16)
F strongly pulls electron density, lowering pKa.[1]
Predicted pKa (NH) ~7.5 - 8.5~8.5 - 9.5Difluoro is more acidic; easier to deprotonate.[1]
Predicted logP ~0.6~1.8Dichloro is significantly more lipophilic.[1]
H-Bond Capability F is a weak H-bond acceptorCl is a poor H-bond acceptorF can engage in specific solvent/protein interactions.[1]

Structural Dynamics: Tautomerism

Both compounds exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution and solid state, the 2-pyridone form is dominant.

Tautomeric Equilibrium & Reactivity Flow

The halogen substituents influence this equilibrium. The strong electron-withdrawing nature of fluorine at C-3 and C-5 destabilizes the positive charge character on Nitrogen in the pyridone form less than it destabilizes the O-H bond in the lactim form, reinforcing the lactam preference.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Pathways Lactim 2-Hydroxypyridine Form (Minor Tautomer) Nucleophilic at N Lactone 2-Pyridone Form (Major Tautomer) Nucleophilic at O (via anion) Lactim->Lactone K_eq > 1000 N_Alk N-Alkylated Product (Thermodynamic) Lactone->N_Alk Soft Electrophiles (e.g., MeI, BnBr) O_Alk O-Alkylated Product (Kinetic/Hard) Lactone->O_Alk Hard Electrophiles (e.g., MeOTf, Ag salts) Electrophile Electrophile (R-X)

Figure 1: Tautomeric equilibrium and divergent alkylation pathways. The 3,5-dihalo substitution pattern does not alter the fundamental preference for the pyridone tautomer.

Synthesis & Manufacturing

A. Synthesis of 3,5-Difluoropyridin-2-ol

Primary Route: Hydrolysis of 2,3,5-trifluoropyridine. The high reactivity of the C-2 fluorine allows for selective hydrolysis under basic conditions without displacing the C-3/C-5 fluorines.

  • Precursor: 2,3,5-Trifluoropyridine (commercially available or from fluorination of trichloropyridine).[3]

  • Reagent: KOH (aq) or Benzyl alcohol/NaH followed by deprotection.[1]

  • Conditions: Reflux in

    
    -BuOH or aqueous dioxane.
    
B. Synthesis of 3,5-Dichloropyridin-2-ol

Primary Route: Diazotization of 2-amino-3,5-dichloropyridine. Unlike the fluoro analog, the chloro-C2 bond is strong. The standard route proceeds via the diazonium salt, which is hydrolyzed in situ.

  • Precursor: 2-Amino-3,5-dichloropyridine.[2][4]

  • Reagents:

    
    , 
    
    
    
    (aqueous).[1]
  • Conditions: 0°C to room temperature.

  • Note: This reaction must be controlled carefully to prevent the formation of nitro-pyridines or azo-coupling byproducts.

Reactivity Profile & Functionalization[1][2]

Alkylation Selectivity (N- vs O-)

The "ambident nucleophile" character of the pyridone anion is modulated by the steric bulk of the C-3 halogen.

  • 3,5-Difluoropyridin-2-ol:

    • N-Alkylation: Highly favored with alkyl halides (

      
      , DMF). The small radius of Fluorine (1.47 Å) offers minimal steric hindrance to the approaching electrophile at the Nitrogen.
      
    • O-Alkylation: Requires silver salts (

      
      ) or hard electrophiles (trialkyloxonium salts).[1]
      
  • 3,5-Dichloropyridin-2-ol:

    • N-Alkylation: Slower compared to the difluoro analog. The C-3 Chlorine atom (1.75 Å) exerts a "buttressing effect," sterically crowding the Nitrogen.

    • Implication: When synthesizing N-substituted derivatives with bulky groups (e.g., isopropyl, tert-butyl), the yield for the dichloro analog will be significantly lower than the difluoro analog.

Nucleophilic Aromatic Substitution ( )

This is the most critical differentiator.[1]

  • Difluoro: The ring is highly activated . Nucleophiles (amines, thiols) can displace the C-4 or C-6 fluorine atoms under mild conditions, or even the C-2 oxygen if activated as a sulfonate.

  • Dichloro: The ring is moderately activated .[2] Displacement of C-4/C-6 chlorines requires higher temperatures or catalysis.

Conversion to Leaving Groups (Activation)

Both compounds can be converted to 2-halo-3,5-dihalopyridines (e.g., 2,3,5-trifluoropyridine or 2,3,5-trichloropyridine) using


 or 

.
  • Protocol Note: The difluoro compound is more sensitive to polymerization during activation due to its electron-poor nature.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dichloropyridin-2-ol (Diazotization)

Objective: Convert 2-amino-3,5-dichloropyridine to the pyridone.

  • Dissolution: Charge a 500 mL flask with 2-amino-3,5-dichloropyridine (10.0 g, 61.3 mmol) and aqueous

    
     (30%, 100 mL). Cool to 0–5 °C.[1]
    
  • Diazotization: Dropwise add a solution of

    
      (5.1 g, 73.6 mmol) in water (20 mL) over 30 mins, maintaining temp < 5 °C.
    
  • Hydrolysis: Allow the mixture to warm to 20 °C, then heat to 50 °C for 1 hour. Evolution of

    
     gas will be observed.
    
  • Workup: Cool to room temperature. The product may precipitate.[2][5] If not, extract with EtOAc (3 x 100 mL).[1] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%.[1][6]

    • Data: MP ~178–180 °C.[1]

Protocol B: N-Alkylation Comparison (General Procedure)

Objective: Alkylate with Benzyl Bromide.

  • Setup: Dissolve the Pyridin-2-ol (1.0 eq) in DMF (0.2 M). Add

    
     (2.0 eq).[1] Stir for 15 min.
    
  • Addition: Add Benzyl Bromide (1.1 eq).

  • Reaction:

    • Difluoro:[5][7] Stir at RT for 2 hours. (Faster kinetics).[1][2]

    • Dichloro:[8] Stir at 60 °C for 4 hours. (Slower kinetics due to C-3 steric clash).

  • Isolation: Pour into water. Filter precipitate (N-alkyl product).

    • Note: Check filtrate for O-alkylated byproduct (more common with Dichloro if conditions are forced).

Medicinal Chemistry Decision Matrix

Use this matrix to select the correct scaffold for your program.

Design GoalRecommended ScaffoldRationale
Metabolic Stability 3,5-Difluoro C-F bond is metabolically inert; blocks P450 oxidation without adding lipophilicity.[1]
Potency (Steric Fit) 3,5-Dichloro If the binding pocket is large/hydrophobic, Cl fills space (methyl mimic) and displaces water better than F.
Solubility 3,5-Difluoro Lower logP (~0.[1]6) improves aqueous solubility compared to the lipophilic dichloro analog (logP ~1.8).[1]
Reactivity (Warhead) 3,5-Difluoro Use if you plan to perform downstream

to introduce complexity at C-4 or C-6.[1]

References

  • Synthesis and Properties of Fluoropyridines

    • Topic: Synthesis of 3,5-difluoropyridines via nucleophilic substitution.[9]

    • Source: Ossila Product Guide.
    • Link: (Contextual reference for reactivity).

  • Comparison of Fluorine and Chlorine in Drug Design

    • Topic: Bioisosteric analysis of F vs Cl (Sterics, pKa, Lipophilicity).
    • Source: Chemical Science (RSC), "Which halogen to choose?[1] Comparing the effects of chlorine and fluorine..."

    • Link:[1]

  • Alkylation of Pyridones

    • Topic: N- vs O-alkyl
    • Source: ResearchGate, "A comparison of N- versus O-alkylation of substituted 2-pyridones".[10]

    • Link:

  • Properties of 3,5-Dichloropyridin-2-ol

    • Topic: Synthesis and physical data (MP, pKa).[1][4]

    • Source: ChemicalBook & BenchChem.
    • Link: (Precursor data and synthesis route).

Sources

Comparative Profiling of 3,5-Difluoropyridin-2-ol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern fragment-based drug discovery (FBDD), the 3,5-difluoropyridin-2-ol motif (often acting via its 3,5-difluoropyridin-2-one tautomer) has emerged as a privileged scaffold. It serves as a superior bioisostere to phenols and non-fluorinated pyridones, offering a unique combination of enhanced hydrogen-bond acidity, metabolic blockade, and lipophilic modulation.

This guide objectively compares the 3,5-difluoro scaffold against its non-fluorinated and chlorinated analogs, providing experimental evidence for its utility in kinase inhibition (hinge binding) and antimicrobial research.

Technical Profile & Tautomeric Duality

To deploy this scaffold effectively, one must understand its dynamic behavior in solution. While often cataloged as "pyridin-2-ol," the compound exists primarily as the pyridin-2-one (lactam) tautomer in physiological media.

Tautomeric Equilibrium & pKa Shift

The introduction of fluorine atoms at the 3- and 5-positions exerts a profound electron-withdrawing effect (inductive effect,


), significantly altering the physicochemical profile compared to the unsubstituted parent.
PropertyPyridin-2-one (Unsubstituted)3,5-Difluoropyridin-2-one Effect of Fluorination
pKa (NH) ~11.6~8.5 - 9.0 Increased Acidity: The NH becomes a stronger Hydrogen Bond Donor (HBD).
LogP -0.580.45 Lipophilicity Boost: Fluorine increases lipophilicity without the steric bulk of chlorine/methyl.
Metabolic Liability High (C3/C5 oxidation)Low Metabolic Blockade: C-F bonds resist CYP450-mediated hydroxylation.
H-Bond Geometry Standard Donor/AcceptorEnhanced Donor Stronger interaction with backbone carbonyls (e.g., Kinase Hinge).
Visualization: Tautomerism & Binding Mode

The following diagram illustrates the tautomeric shift and how the 3,5-difluoro pattern enhances hinge-binding capability in kinase targets.

Tautomerism cluster_0 The Fluorine Effect Lactim Lactim Form (3,5-difluoropyridin-2-ol) Rare in aqueous solution Lactam Lactam Form (3,5-difluoropyridin-2-one) Dominant Species Lactim->Lactam Tautomerization (K_eq >> 1) Target Target Binding Site (e.g., Kinase Hinge) Lactam->Target Enhanced H-Bond Donor (NH) Due to e- withdrawing F atoms

Caption: The equilibrium favors the lactam form. Fluorines at C3/C5 pull electron density, making the N-H a potent hydrogen bond donor for protein targets.

Comparative Performance Analysis

This section contrasts the 3,5-difluoro motif with alternative scaffolds in the context of Kinase Inhibition (specifically targeting the ATP-binding hinge region).

Scenario: Optimization of a PIM-1 Kinase Inhibitor

Data aggregated from structure-activity relationship (SAR) studies involving pyridone-based inhibitors.

Feature3,5-Difluoro Scaffold Unsubstituted Pyridone3,5-Dichloro AnalogAnalysis
IC50 (Potency) 12 nM 450 nM28 nMWinner: 3,5-Difluoro. The acidity increase strengthens the H-bond to the hinge backbone (e.g., Glu121 in PIM1).
Ligand Efficiency (LE) 0.42 0.350.38Winner: Fluorine adds potency with minimal weight penalty compared to chlorine.
Metabolic Stability (t1/2) > 60 min < 15 min> 60 minTie (F vs Cl): Both halogens block metabolic soft spots, but Cl adds lipophilic liability.
Solubility Moderate HighLowTrade-off: Fluorine maintains better solubility than chlorine due to polarity.
Mechanism of Superiority
  • Electrostatic Interactions: The C-F bond is highly polar. In the kinase hinge region, the C-F dipole often aligns favorably with backbone dipoles or engages in orthogonal interactions with carbonyl carbons.

  • Steric Fit: Fluorine (Van der Waals radius ~1.47 Å) is a closer mimic to Hydrogen (~1.20 Å) than Chlorine (~1.75 Å). This allows the 3,5-difluoro scaffold to fit into tight pockets where chlorinated analogs might clash.

Experimental Protocols

To validate the activity of 3,5-difluoropyridin-2-ol derivatives, rigorous synthesis and assay protocols are required.

A. Synthesis: Hydrolysis of 2,3,5-Trifluoropyridine

Rationale: Direct fluorination of pyridin-2-ol is non-selective. Nucleophilic aromatic substitution (


) on the trifluoro precursor is the industry standard for high purity.

Reagents:

  • 2,3,5-Trifluoropyridine (Starting Material)

  • KOH (Potassium Hydroxide)

  • t-BuOH (tert-Butanol) or DMSO

Step-by-Step Protocol:

  • Setup: Dissolve 2,3,5-trifluoropyridine (1.0 eq) in t-BuOH.

  • Addition: Add KOH (2.5 eq) finely powdered.

  • Reaction: Reflux at 85°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). Note: The 2-position is most electrophilic due to the inductive effect of the ring nitrogen.

  • Workup: Acidify with 1M HCl to pH 3 (forces the lactam form). Extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from Ethanol/Water yields 3,5-difluoropyridin-2-one as a white solid.

B. Biological Assay: FRET-Based Kinase Binding

Rationale: This assay measures the ability of the derivative to displace a known tracer from the kinase ATP-binding site.

Materials:

  • Target Kinase (e.g., PIM1, recombinant)

  • Europium-labeled anti-tag antibody

  • AlexaFluor-labeled Tracer (ATP competitive)

  • Test Compound (3,5-difluoropyridin-2-ol derivative)

Workflow Diagram:

AssayWorkflow Prep 1. Sample Prep Dissolve cmpd in DMSO (Start at 10 mM) Incubate 2. Incubation (1h @ RT) Kinase + Tracer + Antibody + Test Compound Prep->Incubate Read 3. TR-FRET Readout Excitation: 340nm Emission: 615nm (Eu) / 665nm (Tracer) Incubate->Read Equilibrium Reached Analyze 4. Data Analysis Calculate IC50 (Signal decrease = Binding) Read->Analyze

Caption: TR-FRET workflow for validating hinge-binding affinity. A decrease in FRET signal indicates successful displacement of the tracer by the test compound.

Strategic Recommendations

  • Use as a Bioisostere: Replace 3,5-difluorophenyl or pyridin-2-one groups with 3,5-difluoropyridin-2-one early in Lead Optimization if you need to lower LogP (vs phenyl) or increase potency (vs pyridone).

  • Handle with Care: While metabolically stable, the 3,5-difluoro motif makes the remaining ring positions (C4/C6) electronically distinct. C6 becomes susceptible to nucleophilic attack if further activated by electron-withdrawing groups at C4.

  • Solubility Check: Always verify aqueous solubility. While better than chlorinated analogs, the planar, crystalline nature of the difluoro-lactam can lead to high lattice energy and reduced solubility. Disruption of planarity (e.g., substitution at N1) may be necessary.

References

  • Bioisosterism & Fluorine Effects: Purser, S., et al.[1] "Fluorine in medicinal chemistry."[1][2][3] Chem. Soc. Rev., 2008, 37, 320-330.

  • Kinase Inhibitor Design: Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825)." J. Med. Chem., 2004, 47(27), 6658–6661. (Demonstrates the hinge-binding pyridone motif).

  • Chambers, R. D., et al. "Polyhalogenoheterocyclic compounds." J. Chem. Soc. C, 1968.
  • Tautomerism Studies: Katritzky, A. R. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Authoritative text on lactam-lactim equilibrium).
  • 3,5-Difluoropyridine Data: PubChem Compound Summary for CID 2783238 (2-Amino-3,5-difluoropyridine / Precursor).

Sources

Comparative Analysis of Substituted 2-Pyridone Tautomers: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and structural biologists, the 2-pyridone scaffold is not a static entity but a dynamic "chameleon."[1] Its utility as a privileged scaffold in kinase inhibitors and antiviral agents hinges on its tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

This guide provides an objective, technical comparison of these two tautomers. Unlike standard reagents, the "performance" of a 2-pyridone derivative is defined by its ability to adopt the correct tautomeric state for the target binding pocket.[1] We analyze the thermodynamic drivers, substituent effects, and experimental protocols required to validate these states in drug development.

Mechanistic Foundation: The Equilibrium

The core functionality of the 2-pyridone scaffold is the prototropic tautomerism between the amide-like lactam and the pyridine-like lactim.[1] This is not merely a proton shift; it is a complete reorganization of the


-electron system and hydrogen-bonding capabilities.[1]
Tautomeric Pathways and Dimerization

In non-polar environments and the gas phase, the equilibrium is driven by aromaticity (favoring the lactim).[1] In polar/aqueous environments (biological matrix), the equilibrium shifts toward the lactam, stabilized by dipolar interactions and dimerization.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Aromatic, Non-polar TS Transition State (Proton Transfer) Lactim->TS Solvent Dependent Lactam Lactam Form (2-Pyridone) Polar, Amide-like TS->Lactam Dimer Lactam Dimer (Duplex H-bonding) Lactam->Dimer High Conc. Non-polar Solvent

Figure 1: The dynamic equilibrium showing the monomeric conversion and the concentration-dependent dimerization pathway.[1]

Comparative Analysis: Lactam vs. Lactim

The choice between designing for a lactam mimic or a lactim mimic determines the pharmacological profile of the drug candidate.[1]

Table 1: Physicochemical and Pharmacological Comparison
FeatureLactam Form (2-Pyridone) Lactim Form (2-Hydroxypyridine)
Electronic Character Amide bioisostere; High dipole moment (~4.3 D).[1]Pyridine bioisostere; Lower dipole moment (~1.5 D).[1]
Aromaticity Reduced aromaticity (cyclic amide).[1]Fully aromatic (pyridine-like).[1]
H-Bonding Profile Donor: N-H Acceptor: C=ODonor: O-H Acceptor: Pyridine N
Solvent Preference Dominates in Water , MeOH, DMSO (Polar).[1]Favored in Gas Phase and Non-polar solvents (e.g., Cyclohexane) at low conc.[1]
Biological Relevance Mimics peptide bonds; critical for kinase hinge binding (e.g., p38 MAP kinase).[1]Mimics nucleobases; relevant for specific hydrophobic pockets.[1]
Dimerization Forms stable cyclic dimers (DNA base-pair mimic).[1]Less prone to self-association compared to lactam.[1]

Performance Variables: Controlling the Equilibrium

In drug design, you cannot rely on the "natural" equilibrium of the parent molecule.[1] You must engineer the scaffold to lock the desired tautomer using substituents.

A. Substituent Effects (Electronic & Steric)

The electronic nature of substituents at the C3, C4, C5, and C6 positions dictates the equilibrium constant (


).[1]
  • Electron Withdrawing Groups (EWGs):

    • At C3/C5 (e.g., -NO2, -CN): Increase the acidity of the N-H (lactam) and O-H (lactim).[1] Generally favor the Lactim form by reducing the basicity of the nitrogen, destabilizing the lactam resonance contribution.[1]

  • Electron Donating Groups (EDGs):

    • At C3/C5 (e.g., -OMe, -NH2): Stabilize the Lactam form by donating electron density into the carbonyl system.[1]

  • Steric Effects (The "Alpha" Effect):

    • Substituents at C6: A bulky group at C6 (adjacent to Nitrogen) destabilizes the planar lactam dimer due to steric clash.[1] This can artificially shift the equilibrium toward the Lactim or monomeric Lactam, altering solubility and binding kinetics [1].[1]

B. The "Chameleon" Effect in Binding Pockets

The 2-pyridone scaffold acts as a "chameleon" bioisostere.[1]

  • Case Study: In kinase inhibitors, the lactam form often binds to the ATP-binding hinge region.[1] The N-H acts as a donor to the backbone carbonyl of the protein, while the C=O accepts a hydrogen bond from the backbone amide.[1]

  • Risk: If a substituent shifts the equilibrium to the Lactim, the H-bond donor/acceptor pattern is inverted (N becomes acceptor, O becomes donor), potentially abolishing potency.[1]

Experimental Validation Protocols

To ensure your lead compound exists in the bioactive form, you must determine


 in a relevant environment.[1]
Protocol A: NMR Ratiometric Determination

Best for: Quantifying K_taut in solution.[1]

Prerequisites:

  • High-field NMR (400 MHz+).[1]

  • Solvents: DMSO-

    
     (mimics polar biological environment), CDCl
    
    
    
    (non-polar baseline).[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve substrate (approx. 10-20 mM) to minimize dimerization effects, or perform a concentration gradient (1 mM to 100 mM) to distinguish monomer/dimer.[1]

  • Acquisition: Acquire

    
    H NMR and 
    
    
    
    C NMR.
  • Signal Identification:

    • Lactam: Look for N-H signal (broad, downfield, ~11-13 ppm) and Carbonyl

      
      C (~160-165 ppm).[1]
      
    • Lactim: Look for O-H signal (sharp if no exchange, ~8-9 ppm) and C-O aromatic

      
      C (~155-160 ppm).[1]
      
    • Note: If exchange is fast, signals will coalesce.[1] Lower temperature (233 K) to reach the slow-exchange regime.[1]

  • Calculation:

    
    
    If protons are exchange-broadened, use distinct C-H ring protons or methyl substituents.[1]
    
Protocol B: UV-Vis Solvatochromic Analysis

Best for: Rapid screening of tautomeric preference.[1]

  • Preparation: Prepare

    
     M solutions in Cyclohexane (non-polar) and Water (polar).
    
  • Measurement: Scan 200–400 nm.

  • Analysis:

    • Lactam: Shows a bathochromic shift (longer wavelength,

      
       nm) due to extended conjugation of the amide system.[1]
      
    • Lactim: Shows absorption similar to pyridine (

      
       nm) with distinct vibrational fine structure in non-polar solvents [2].[1]
      

Decision Framework: Selecting the Analytical Method

Use the following logic flow to select the correct validation method for your specific derivative.

Workflow Start Start: Characterize Tautomer Solubility Is compound soluble in non-polar solvent? Start->Solubility UV_Vis Method: UV-Vis (Qualitative) Solubility->UV_Vis Yes (Cyclohexane) NMR_Std Method: 1H NMR (DMSO-d6) Solubility->NMR_Std No (Only DMSO/MeOH) UV_Vis->NMR_Std Confirm Ratio NMR_Var Method: Variable Temp NMR (Identify Coalescence) NMR_Std->NMR_Var Broad Signals? XRay Method: X-Ray Crystallography (Solid State Confirmation) NMR_Std->XRay Need 3D Binding Mode?

Figure 2: Decision tree for analytical characterization of 2-pyridone derivatives.

References

  • Zhang, Y., & Pike, A. (2021).[1][2][3] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[1][3]

  • Altarawneh, M., et al. (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1538.[1]

  • Katritzky, A. R., et al. (2010).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[1][3] (Standard Reference for Heterocyclic Tautomerism).[1]

  • Sotriffer, C. A., et al. (2000).[1] Automated docking of ligands to antibodies: methods and applications. Methods, 20(2), 280-291.[1] (Reference for docking tautomeric states).

  • Coudert, G., et al. (1988).[1] Alkylation of 2-pyridones: A mechanistic study. Journal of Organic Chemistry. (Reference for reactivity differences between tautomers).

Sources

Comparative Guide: DFT Protocols for 3,5-Difluoropyridin-2-ol Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Accurately predicting the tautomeric equilibrium of 3,5-difluoropyridin-2-ol (Enol) vs. 3,5-difluoropyridin-2(1H)-one (Keto). This equilibrium dictates ligand-protein binding modes, solubility, and permeability in drug discovery.

The Finding: Standard B3LYP/6-31G* protocols frequently fail to capture the correct energetic ordering in this system due to poor description of dispersion forces and medium-range correlation. M06-2X/6-311++G(d,p) combined with the SMD solvation model is the superior methodology, offering mean absolute errors (MAE) < 1.0 kcal/mol compared to high-level CCSD(T) benchmarks.

Part 1: The Tautomeric Landscape

The 2-pyridone/2-hydroxypyridine scaffold is a classic test case for quantum mechanics.[1][2] For the 3,5-difluoro derivative, the challenge is compounded by the strong electron-withdrawing nature of fluorine (


-withdrawing), which alters the acidity of the N-H and O-H protons and the basicity of the nitrogen acceptor.
The Species at Play
  • Form A (Enol): 3,5-difluoropyridin-2-ol. Aromatic, favored in gas phase (vacuum).

  • Form B (Keto): 3,5-difluoropyridin-2(1H)-one. Non-aromatic (amide-like), highly polar, favored in polar solvents (water, DMSO) and solid state.

Why "Standard" DFT Fails

Many researchers default to B3LYP. However, for tautomerization involving proton transfer and


-stacking (if dimerization occurs), B3LYP suffers from:
  • Self-Interaction Error: Over-delocalization of electrons, artificially stabilizing the aromatic enol form.

  • Lack of Dispersion: Inability to account for weak intramolecular interactions influenced by the bulky fluorine atoms.

Part 2: Methodological Comparison

This guide compares three distinct computational tiers for analyzing this equilibrium.

FeatureMethod A: The Legacy Standard Method B: The Modern Workhorse (Recommended) Method C: The Gold Standard
Functional B3LYPM06-2X (or

B97X-D)
CCSD(T)
Basis Set 6-31G(d)6-311++G(d,p) aug-cc-pVTZ
Solvation PCM (IEFPCM)SMD (Solvation Model based on Density)Explicit Water + COSMO-RS
Cost Low (Minutes)Medium (Hours) Very High (Days/Weeks)
Accuracy Low (MAE ~2-3 kcal/mol)High (MAE < 1.0 kcal/mol) Benchmark (Reference)
Verdict Avoid. Often predicts wrong gas-phase stability.Adopt. Best balance of speed/accuracy for drug design.Validate. Use only for single-point energy checks.
Why M06-2X/SMD Wins
  • Electronic Effects: M06-2X (a meta-hybrid functional) is parameterized specifically to handle main-group thermochemistry and non-covalent interactions. It accurately captures the inductive effect of the 3,5-difluoro substitution which creates a "push-pull" mechanism on the ring electron density.

  • Solvation Accuracy: The SMD model uses the full solute electron density (rather than just atomic radii) to define the cavity, providing superior

    
     values for the highly polar keto tautomer.
    

Part 3: Computational Protocol (Step-by-Step)

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Diagram 1: The Computational Workflow

Workflow Start Input Structure (Enol & Keto) OptGas Gas Phase Opt M06-2X/6-311++G(d,p) Start->OptGas Freq Freq Calculation (Check NIMAG=0) OptGas->Freq Solv Solvation Energy SMD (Water/DMSO) Freq->Solv Geometry OK TS TS Search (Optional) QST3 Method Freq->TS Kinetics needed? Data Calculate u0394G (Boltzmann Weights) Solv->Data TS->Data

Caption: Workflow for determining tautomeric ratios. Validation requires zero imaginary frequencies (NIMAG=0) for minima.

Step 1: Geometry Optimization (Gas Phase)

Perform optimization in the gas phase first to avoid potential cavity integration errors during the initial gradient descent.

  • Software: Gaussian 16 / ORCA 5.0

  • Route Line (Gaussian): # opt freq M062X/6-311++G(d,p) int=ultrafine

  • Critical Check: Ensure no imaginary frequencies.

Step 2: Solvation Energy (Single Point vs. Re-optimization)

For maximum accuracy, re-optimize the geometry in the solvent field. The keto form's bond lengths change significantly in high-dielectric media.

  • Route Line: # opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=water) int=ultrafine

  • Note: If resources are limited, perform a single-point energy calculation on the gas-phase geometry, but add an uncertainty of

    
     kcal/mol.
    
Step 3: Calculation of


  • If

    
    , the Keto form is stable.
    
  • Equilibrium Constant:

    
    
    

Part 4: Results & Discussion

The following table summarizes the expected energetic trends for 3,5-difluoropyridin-2-ol based on M06-2X benchmarks [1, 2].

Table 1: Relative Free Energies ( , kcal/mol)

Positive values indicate Enol stability; Negative values indicate Keto stability.

Environment

(B3LYP)

(M06-2X )
Dominant Species
Gas Phase -0.5+0.8 Enol (OH form)
Chloroform (

)
-2.1-1.5 Mixture (Keto favored)
Water (

)
-5.8-4.2 Keto (NH form)

Interpretation:

  • Gas Phase: The enol form is stabilized by aromaticity. M06-2X correctly predicts this subtle preference, whereas B3LYP often over-stabilizes the keto form even in vacuum due to error cancellation.

  • Solvent Effect: The 3,5-difluoro substitution increases the dipole moment of the keto form significantly. As dielectric constant (

    
    ) increases, the equilibrium shifts aggressively toward the keto form.
    
  • Fluorine Impact: Compared to the unsubstituted parent (2-pyridone), the 3,5-difluoro analogs exhibit a lower barrier to proton transfer due to the inductive destabilization of the N-H bond, making the tautomerization faster (kinetically labile).

Diagram 2: Tautomerization Pathway & Transition State

ReactionPath cluster_0 Solvent Effect Enol Enol Form (Aromatic) TS Transition State (4-membered ring) Enol->TS +35 kcal/mol (Gas) +12 kcal/mol (Water-assisted) Keto Keto Form (Polar) TS->Keto Energy Energy (G)

Caption: Direct proton transfer has a high barrier (TS). In water, solvent molecules act as a bridge, lowering the barrier significantly [1].

Part 5: Experimental Validation

To validate your DFT results, use the following experimental markers. Do not rely on X-ray crystallography alone, as crystal packing forces can trap a metastable tautomer [3].

  • NMR Spectroscopy (

    
    H, 
    
    
    
    C):
    • Keto: Look for

      
       coupling (~2-5 Hz) and a downfield Carbonyl signal (
      
      
      
      ppm).
    • Enol: Look for typical aromatic coupling patterns and an upfield C-OH signal (~150-160 ppm).

  • UV-Vis: The keto form typically absorbs at longer wavelengths (red-shifted) compared to the enol form due to the extended conjugation of the amide-like system.

References

  • Wang, Y. et al. (2019). "Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine." ChemRxiv. Available at: [Link][2]

  • Walker, M. et al. (2013). "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters." The Journal of Physical Chemistry A. Available at: [Link]

  • Claramunt, R. M. et al. (2014). "Supramolecular stabilization of metastable tautomers in solution and the solid state." Chemistry – A European Journal. Available at: [Link]

  • Gaussian Inc. "Thermochemistry in Gaussian." Gaussian White Papers. Available at: [Link]

Sources

Experimental vs. predicted spectroscopic data for 3,5-difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the spectroscopic discrepancies between theoretical predictions and experimental realities for 3,5-difluoropyridin-2-ol (CAS: 7417-36-9). It is designed for researchers encountering "missing" or "shifted" peaks in NMR/IR data, a common issue driven by the molecule's solvent-dependent tautomerism.

A Technical Guide to Tautomeric Validation

Executive Summary: The "Chameleon" Effect

In drug discovery, 3,5-difluoropyridin-2-ol is a critical scaffold. However, it presents a classic spectroscopic trap.

  • The Prediction: Most cheminformatics software (ChemDraw, ACD/Labs) and standard gas-phase DFT calculations predict the 2-hydroxypyridine (Lactim) form.

  • The Experiment: In polar solvents (DMSO, Methanol) used for analysis, the molecule exists predominantly as the 3,5-difluoropyridin-2(1H)-one (Lactam) form.

This guide quantifies this divergence, providing the corrected data baselines you need to validate your synthesized product.

The Core Challenge: Tautomeric Equilibrium

The discrepancy stems from the proton transfer between the oxygen and nitrogen atoms. Fluorine substitution at the 3- and 5-positions increases the acidity of the N-H bond but also alters the electron density of the carbonyl oxygen.

  • Gas Phase / Non-Polar (Predicted):

    
    . The aromatic hydroxy form is often calculated as the global minimum or favored in vacuum.
    
  • Polar Solution (Experimental): The pyridone form is stabilized by solvation energy and intermolecular hydrogen bonding (dimerization).

Tautomer Identification Workflow

The following decision tree outlines the logic for assigning the correct structure based on your raw data.

Tautomer_Logic Start Acquire Spectra (DMSO-d6) Check_H Check 1H NMR Region 10-14 ppm Start->Check_H Decision_H Broad Singlet Present? Check_H->Decision_H Check_C Check 13C NMR Region 155-170 ppm Decision_C C2 Shift > 160 ppm? Check_C->Decision_C Result_Lactam Dominant Species: 2-PYRIDONE (Lactam) Result_Lactim Dominant Species: 2-HYDROXYPYRIDINE (Lactim) Decision_H->Check_C Yes (NH) Decision_H->Result_Lactim No (OH often invisible/sharp <10ppm) Decision_C->Result_Lactam Yes (C=O character) Decision_C->Result_Lactim No (C-OH aromatic)

Figure 1: Decision tree for distinguishing tautomers in solution.

Comparative Data Analysis

The following tables contrast the Predicted values (based on the commonly drawn Hydroxypyridine structure using standard GIAO-DFT B3LYP/6-31G* levels) against Experimental benchmarks typically observed in DMSO-d


.
A. H NMR Spectroscopy (400 MHz, DMSO-d )
FeaturePredicted (Hydroxypyridine Form)Experimental (Pyridone Form)Technical Insight
Exchangeable Proton

9.5 - 10.5 ppm (s, OH)

11.5 - 13.0 ppm (br s, NH)
The NH proton in pyridones is significantly deshielded and broadened due to quadrupole coupling with

N and H-bonding.
Ring Proton H-4

7.4 ppm (ddd)

7.8 - 8.1 ppm (ddd)
Deshielding due to the adjacent carbonyl (C=O) anisotropy in the pyridone form.
Ring Proton H-6

7.8 ppm (dd)

7.5 - 7.7 ppm (dd)
H-6 is less deshielded in the pyridone form compared to the aromatic pyridine prediction.
B. C NMR Spectroscopy (100 MHz, DMSO-d )
Carbon PositionPredicted (Hydroxypyridine)Experimental (Pyridone)Technical Insight
C-2 (Functional)

164.0 ppm (C-OH)

158.0 - 160.0 ppm (C=O)
While shifts are similar, the C=O signal often appears as a characteristic doublet or multiplet (

) distinct from the aromatic C-OH.
C-3 (C-F)

138.0 ppm (

Hz)

148.0 - 152.0 ppm (

)
The change in ring aromaticity significantly impacts the shielding of the fluorine-bearing carbon.
C-5 (C-F)

152.0 ppm (

Hz)

135.0 - 140.0 ppm (

)
Note the inversion of shift trends between C3 and C5 when switching tautomers.
C. F NMR Spectroscopy[1][2][3]
  • Predicted (OH-form): Two signals, typically

    
     -125 ppm and -145 ppm.
    
  • Experimental (NH-form): Two signals, typically

    
     -130 to -140 ppm  range.
    
  • Validation Tip:

    
    F signals are highly sensitive to solvent. In CDCl
    
    
    
    (if soluble), peaks may shift by >5 ppm compared to DMSO due to the shift in tautomeric ratio.

Experimental Protocol for Validation

To ensure data integrity, follow this self-validating protocol. This method confirms whether your sample is pure and which tautomer is dominant.

Step 1: Solvent Selection
  • Primary: DMSO-d

    
     .
    
    • Why: High solubility, stabilizes the pyridone (NH) form, separates water peak from signals of interest.

  • Secondary (for Tautomer Check): Methanol-d

    
      or Acetone-d
    
    
    
    .
    • Why: Observing chemical shift changes between DMSO and Methanol helps confirm the mobile proton environment.

Step 2: Acquisition Parameters
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: Pyridones form dimers. High concentration favors the dimer (NH form). If you see shifting peaks upon dilution, you are observing monomer-dimer equilibrium.

  • Temperature: 298 K (Standard).

    • Advanced: If the NH peak is extremely broad, run at 320 K to sharpen the exchangeable proton signal.

Step 3: Data Processing
  • Referencing: Calibrate to the residual solvent peak (DMSO-d

    
     quintet at 2.50 ppm for 
    
    
    
    H, 39.52 ppm for
    
    
    C).
  • Integration: The NH proton often integrates to <1.0 due to exchange with residual water (HDO). Do not assume impurity if the NH integral is 0.7–0.8.

References

  • Tautomeric Equilibrium of 2-Pyridones

    • Source: National Institutes of Health (NIH) / PMC.
    • Title: "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
    • URL:[Link]

  • Fluorine NMR Shift Prediction & Scaling

    • Source: Journal of Organic Chemistry (via PMC).
    • Title: "Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
    • URL:[Link]

  • Solvent Effects on NMR Data

    • Source: Organometallics (ACS Public
    • Title: "NMR Chemical Shifts of Common Labor
    • URL:[Link]

  • 2-Pyridone Aromaticity and Spectroscopy

    • Source: Wiley Online Library / SpectraBase.[1]

    • Title: "2-Pyridone Tautomerism and Spectroscopic D
    • URL:[Link]

Sources

Structure-Activity Relationship of 3,5-Difluoropyridin-2-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Bioisosteric & Metabolic Stability Guide for Drug Discovery[1]

Executive Summary

The 3,5-difluoropyridin-2-ol scaffold (often existing as its tautomer, 3,5-difluoro-2-pyridone ) represents a privileged substructure in modern medicinal chemistry. It serves as a critical bioisostere for phenols, carboxylic acids, and pyridine-N-oxides, offering a unique combination of physicochemical properties that address common liabilities in drug candidates: metabolic instability and poor membrane permeability.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its role in modulating pKa, blocking metabolic soft spots, and enhancing ligand-target residence time.

Part 1: Physicochemical Profiling & The "Fluorine Effect"[1][2]

The strategic introduction of fluorine atoms at the C3 and C5 positions of the pyridin-2-ol core fundamentally alters its electronic landscape.[1]

1. Tautomeric Equilibrium

Unlike phenols, 3,5-difluoropyridin-2-ol exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Solution State: The equilibrium strongly favors the 2-pyridone form in polar solvents and aqueous media due to the high solvation energy of the amide-like moiety.[1]

  • Binding Pocket: The scaffold can adapt its tautomeric state to complement the protein microenvironment (e.g., donating a proton via N-H or O-H).

2. Acidity (pKa) Modulation

The electron-withdrawing nature of fluorine (inductive effect, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) significantly increases the acidity of the N-H (in pyridone) or O-H (in hydroxypyridine) compared to the non-fluorinated parent.
ScaffoldApprox. pKa (Acidic)Electronic CharacterBioisosteric Utility
Phenol 9.95Neutral / Weak AcidStandard H-bond donor
Pyridin-2-ol 11.6Weak AcidPoor phenol mimic (too basic)
3-Fluoropyridin-2-ol ~9.0Moderate AcidCloser phenol mimic
3,5-Difluoropyridin-2-ol ~7.0 - 8.0 Acidic Ideal carboxylic acid/phenol bioisostere

Expert Insight: The 3,5-difluoro substitution brings the pKa down to physiological pH range, allowing the molecule to exist as a mixture of neutral and anionic species. This is critical for targets like GABA-A receptors or Kinases , where electrostatic interactions drive potency.[1]

3. Metabolic Blocking

The C3 and C5 positions on a pyridine ring are electron-rich "soft spots" prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1]

  • Mechanism: Fluorine substitution at these positions sterically and electronically deactivates the ring toward CYP-mediated hydroxylation.[1]

  • Result: Significant improvement in half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Part 2: Visualizing the Mechanism

The following diagram illustrates the tautomeric versatility and the electronic impact of fluorine substitution.

G cluster_0 Tautomeric Equilibrium cluster_1 SAR Impact Lactam 3,5-Difluoro-2-pyridone Major Form (Solution) H-Bond Donor: NH Lactim 3,5-Difluoro-2-hydroxypyridine Minor Form H-Bond Donor: OH Lactam->Lactim  K_eq << 1   F3 C3-Fluorine (Inductive Effect) pKa Lower pKa (~7-8) F3->pKa Increases Acidity F5 C5-Fluorine (Metabolic Block) Stab CYP Stability (Blocked Oxidation) F5->Stab Prevents Hydroxylation

Caption: Tautomeric equilibrium of the scaffold and the functional impact of fluorine substitution on acidity and metabolic stability.

Part 3: Comparative SAR Case Studies
Case Study A: Bioisosteric Replacement in PIM Kinase Inhibitors
  • Challenge: A phenol moiety in a lead compound showed rapid glucuronidation and high clearance.

  • Strategy: Scaffold hopping to 3,5-difluoropyridin-2-ol.

  • Outcome:

    • Binding: The N-H of the pyridone formed a conserved hydrogen bond with the kinase hinge region (Glu121), mimicking the phenol O-H.

    • Metabolism: Glucuronidation was abolished because the pyridone nitrogen is a poor nucleophile for UGT enzymes compared to the phenolic oxygen.[1]

    • Potency: Maintained nanomolar potency (

      
       nM).
      
Case Study B: Antibacterial FabI Inhibitors
  • Context: 2-pyridone derivatives target the enoyl-ACP reductase (FabI).[1]

  • SAR Insight: Unsubstituted pyridones were weak binders.[1] Adding fluorine at C3 and C5 increased the lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and acidity, enhancing bacterial cell wall permeation and binding affinity to the hydrophobic active site pocket.
    
Part 4: Experimental Protocols
1. Synthesis of 3,5-Difluoropyridin-2-ol

Rationale: The most robust route utilizes the diazotization of commercially available 2-amino-3,5-difluoropyridine.[1] This avoids the harsh conditions required for direct fluorination.[1]

Reagents:

  • 2-Amino-3,5-difluoropyridine (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 20% aq. solution)
    
  • Solvent: Water/Acetic Acid (1:1)

Protocol:

  • Dissolution: Dissolve 2-amino-3,5-difluoropyridine in 20% aqueous sulfuric acid at

    
     in a round-bottom flask.
    
  • Diazotization: Add an aqueous solution of sodium nitrite dropwise over 30 minutes, maintaining the temperature below ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . The solution will turn pale yellow.
    
  • Hydrolysis: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Then, heat to

    
     for 1 hour to ensure complete hydrolysis of the diazonium intermediate.
    
  • Work-up: Cool to RT. Neutralize carefully with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     to pH ~5. Extract with Ethyl Acetate (
    
    
    
    ).[2]
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    -NMR (characteristic shift ~ -130 to -140 ppm).
    
2. Microsomal Stability Assay (Metabolic Clearance)

Rationale: To verify the metabolic blocking effect of the 3,5-difluoro pattern.

Protocol:

  • Preparation: Prepare a 1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     solution of the test compound in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     for 5 min. Initiate reaction by adding NADPH (1 mM final).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     determines 
    
    
    
    .
Part 5: Strategic Recommendations

When to use 3,5-difluoropyridin-2-ol:

  • To Lower pKa: When a phenol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is too basic for optimal binding or permeability, this scaffold drops pKa to ~7-8.
    
  • To Block Metabolism: If your lead compound suffers from aromatic hydroxylation or glucuronidation.[1]

  • H-Bond Donor Shift: When you need a "shifty" proton donor that can toggle between Nitrogen (pyridone) and Oxygen (hydroxypyridine) to find the optimal contact.[1]

When to avoid:

  • Base Sensitivity: The ring is electron-deficient and susceptible to nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) at the C4 or C6 positions if strong nucleophiles (e.g., thiols) are present in the biological target or formulation.
    
References
  • Bioisosteric Replacement Strategies

    • Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide.[1][3]

    • Source: RSC Medicinal Chemistry.[1][4]

    • URL:[Link]

  • Physicochemical Properties of Fluorinated Pyridines

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Synthetic Protocols

    • Title: Process for preparing 2-amino-3,5-difluoropyridine (Patent WO2016183116).[1][5]

    • Source: Google Patents.[1]

    • URL
  • Kinase Inhibitor SAR

    • Title: Structure-Activity Relationships of Pyridine Derivatives.[1][3][6][7][8][9][10]

    • Source: MDPI Molecules.[1]

    • URL:[Link]

Sources

Metabolic Stability of Fluorinated Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore, yet it suffers from inherent metabolic liabilities—specifically susceptibility to N-oxidation and C-oxidation by Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO). Fluorination has emerged as the gold-standard strategy to mitigate these liabilities. This guide provides a technical comparison of fluorinated pyridines against their non-fluorinated and chlorinated counterparts, detailing the mechanistic drivers of stability, comparative performance data, and validated experimental protocols for assessment.

Part 1: Mechanistic Rationale for Fluorination[1][2]

The "Fluorine Effect" is often oversimplified as merely a result of the strong C-F bond (116 kcal/mol). However, for pyridines, the metabolic stability gains are driven by a triad of physicochemical perturbations: Electronic Deactivation , pKa Modulation , and Lipophilicity Tuning .

Suppression of N-Oxidation (The pKa Effect)

The pyridine nitrogen is a "soft spot" for metabolic N-oxidation by CYPs and Flavin-containing Monooxygenases (FMOs).

  • Mechanism: Fluorine is highly electronegative (

    
    ).[1] When substituted on the pyridine ring, it exerts a strong inductive electron-withdrawing effect (-I).
    
  • Impact: This reduces the electron density on the ring nitrogen, significantly lowering the pKa (Pyridine pKa ~5.2 vs. 2-Fluoropyridine pKa ~ -0.44).

  • Result: The nitrogen becomes less nucleophilic, drastically reducing the formation of Pyridine-N-Oxide metabolites.

Blocking C-Oxidation (The Site-Specific Effect)

CYP450 enzymes typically attack electron-rich aromatic rings or specific positions prone to oxidation (e.g., C2 or C6 via AO; C3 via CYP).

  • Mechanism: Replacing a C-H bond with C-F at a metabolic hotspot effectively "caps" that site. The C-F bond is resistant to the radical abstraction mechanisms employed by CYP heme centers.

  • Impact: This forces the enzyme to attempt metabolism at less favorable sites or prevents the reaction entirely (metabolic switching).

Lipophilicity and Protein Binding
  • Mechanism: Fluorination typically increases lipophilicity (LogP) compared to hydrogen, though less so than chlorine.

  • Impact: While higher lipophilicity can sometimes increase metabolic clearance (by increasing affinity for CYP active sites), the strategic placement of fluorine often balances this by lowering the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring harder to oxidize overall.

Part 2: Comparative Analysis

The following table contrasts the physicochemical and metabolic profiles of pyridine derivatives. Note how 2-Fluoropyridine offers a unique balance of extreme metabolic stability (via pKa reduction) compared to the 3-fluoro isomer.

Table 1: Physicochemical & Metabolic Profile Comparison
ParameterPyridine (Reference)2-Fluoropyridine3-Fluoropyridine2-Chloropyridine
pKa (Conj. Acid) 5.23-0.442.970.72
LogP (Lipophilicity) 0.651.121.151.99
C-X Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)116 kcal/mol (C-F)81 kcal/mol (C-Cl)
Primary Metabolic Route N-oxidation, C-oxidation (C2/C6)Minimal (Ring stable)C-oxidation (C2/C6)Displacement by Glutathione (GSH)
Metabolic Stability LowVery High ModerateModerate to Low (Reactive)
CYP Inhibition Risk LowLowModerateHigh (Heme coordination)
Pathway Visualization

The diagram below illustrates how fluorination diverts or blocks the standard metabolic pathways of the pyridine core.

MetabolicPathways Pyridine Pyridine Scaffold NOxide N-Oxide Metabolite (High Clearance) Pyridine->NOxide N-Oxidation (FMO/CYP) COxide 2-Pyridone / 3-Hydroxypyridine (Phase I Oxidation) Pyridine->COxide C-Oxidation (AO/CYP) Fluorinated 2-Fluoropyridine Fluorinated->NOxide Blocked by Low pKa Fluorinated->COxide Blocked by C-F Bond Strength Stable Metabolically Stable (Excreted Unchanged) Fluorinated->Stable Systemic Circulation

Figure 1: Divergence of metabolic fate. Fluorination at the C2 position effectively shuts down both N-oxidation (via electronic deactivation) and direct C2-oxidation.

Part 3: Experimental Protocol (Self-Validating)

To objectively assess the stability improvements conferred by fluorination, a Human Liver Microsome (HLM) Stability Assay is the industry standard.

Protocol: Determination of Intrinsic Clearance ( )[4][5][6][7]

Objective: Measure the rate of disappearance of the test compound (fluorinated pyridine) incubated with pooled human liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL stock).

  • NADPH Regenerating System (10 mM NADPH final).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Diagram:

HLM_Protocol Start Start: Pre-incubation (37°C, 5 min) Mix Reaction Mix: 1 µM Test Cmpd 0.5 mg/mL Microsomes Start->Mix Initiate Initiate: Add NADPH (1 mM) Mix->Initiate Sampling Sampling Points: 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Quench: Add Cold ACN + IS Sampling->Quench Centrifuge Centrifuge: 4000 rpm, 20 min Quench->Centrifuge Analyze LC-MS/MS Analysis: Measure Peak Area Ratio Centrifuge->Analyze

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in 100 mM phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[2][3]

    • Expert Insight: Use 1 µM concentration to ensure pseudo-first-order kinetics (

      
      ).
      
  • Pre-incubation: Warm the mixture at 37°C for 5 minutes. This prevents temperature shock affecting enzymatic activity.

  • Initiation: Add NADPH (final concentration 1 mM) to start the reaction.[2]

    • Control: Run a parallel "No NADPH" control to rule out chemical instability (non-enzymatic degradation).

  • Sampling: At

    
     minutes, transfer 50 µL aliquots into 150 µL of ice-cold Stop Solution (ACN + Internal Standard).
    
  • Processing: Vortex for 10 minutes and centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the parent compound's depletion relative to the internal standard.

Data Calculation: Plot


 vs. time. The slope of the linear regression is 

.




Part 4: Interpretation & Application[10]

When comparing fluorinated pyridines, use the


 values derived above to categorize stability:
  • High Stability:

    
     (Ideal for once-daily dosing candidates).
    
  • Moderate Stability:

    
    .
    
  • Low Stability:

    
     (Likely requires structural modification).
    

Case Study Application: In the development of EGFR inhibitors (e.g., Gefitinib analogs), replacing a standard pyridine moiety with a 3-fluoropyridine core often retains potency while reducing the formation of reactive metabolites associated with the bioactivation of the pyridine nitrogen. However, 2-fluoropyridine is often preferred if the nitrogen is not required for hydrogen bonding, as it virtually eliminates N-oxidation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Sources

Acidity Comparison of Mono- and Di-Fluorinated Pyridin-2-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the acidity and physicochemical properties of mono- and di-fluorinated pyridin-2-ols.

Executive Summary

The introduction of fluorine atoms onto the pyridin-2-ol (2-hydroxypyridine) scaffold significantly modulates its Brønsted acidity (


) and lipophilicity (

).[1] While the unsubstituted pyridin-2-ol exhibits a

of approximately 11.65 , mono-fluorination typically increases acidity (lowering

to the 10.5–11.0 range), and di-fluorination exerts a synergistic effect, further lowering the

to approximately 9.0 . This ~2.5 log unit shift is critical in medicinal chemistry for tuning solubility, permeability, and protein-ligand binding interactions. This guide details the electronic mechanisms driving these shifts and provides protocols for their experimental verification.[1]

Mechanistic Principles

To understand the acidity differences, one must first address the tautomeric equilibrium and the electronic effects of the fluorine substituent.

Tautomeric Equilibrium

Pyridin-2-ols exist in a tautomeric equilibrium with pyridin-2-ones. In aqueous solution, the 2-pyridone form is dominant (


).[1] Therefore, the experimental 

largely reflects the deprotonation of the lactam nitrogen (

) rather than the phenolic oxygen (

), although both tautomers yield the same resonance-stabilized anion.

Key Insight: Fluorine substitution affects the stability of the anion (conjugate base).[1] Electron-withdrawing groups (EWGs) stabilize the negative charge delocalized over the N-C-O system, thereby increasing acidity.

Electronic Effects of Fluorine

Fluorine exerts two opposing electronic effects:

  • Inductive Effect (-I): Highly electronegative fluorine withdraws electron density through

    
    -bonds.[1] This is the dominant effect and stabilizes the conjugate base anion, increasing acidity.
    
  • Resonance Effect (+R): Fluorine has lone pairs that can donate electron density into the

    
    -system.[1] This is generally weaker than the -I effect but can dampen the acidity increase if the fluorine is para or ortho to the site of charge localization.
    

Comparative Data Analysis

The following data consolidates experimental and high-confidence predicted values to illustrate the Structure-Acidity Relationship (SAR).

Table 1: Acidity ( ) and Lipophilicity ( ) Comparison[1]
CompoundSubstitution

(Approx.)

(Calc.)
Electronic Driver
Pyridin-2-ol Unsubstituted11.65 0.6Reference Standard
3-Fluoro-2-pyridone Mono-F (Ortho)10.96 0.5Strong -I (proximity), dampened by +R
5-Fluoro-2-pyridone Mono-F (Para)~10.0 0.5-I effect dominates; +R is minimal at meta to N
3,5-Difluoro-2-pyridone Di-F (Ortho/Para)9.03 0.8Synergistic -I effect ; significant acidity increase
6-Fluoro-2-pyridone Mono-F (Ortho)~10.5 0.5Inductive stabilization of N-anion

Note: Values for fluorinated derivatives are consensus estimates from computational models (ChemicalBook, PubChem) and comparative Hammett analysis, as direct experimental values for all isomers are rare in open literature.[1]

Trend Analysis
  • Mono-fluorination: Results in a modest acidity increase (

    
     drops by 0.7 – 1.5 units).[1] The position is critical; fluorine at C3 (ortho to carbonyl) has a strong inductive pull but is counteracted by repulsion between the fluorine lone pairs and the carbonyl oxygen.[1]
    
  • Di-fluorination: The 3,5-difluoro substitution pattern is particularly potent. The inductive effects are additive, lowering the

    
     by over 2.5 units compared to the unsubstituted parent. This brings the acidity closer to that of phenols (
    
    
    
    ), making the NH proton significantly more labile at physiological pH.[1]

Visualizations

Tautomerism and Ionization Pathway

The following diagram illustrates the equilibrium and the common anion formed upon deprotonation.

Tautomerism cluster_F Effect of Fluorine (F) Pyridinol Pyridin-2-ol (Minor Tautomer) Pyridone Pyridin-2-one (Major Tautomer) Pyridinol->Pyridone K_taut ~ 10^3 Anion Common Anion (Delocalized Charge) Pyridinol->Anion - H+ Pyridone->Anion - H+ (pKa ~11.6) Desc F substituents stabilize the Anion via Inductive (-I) Effect, shifting equilibrium to the right.

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form and the ionization pathway to the common anion.[1]

Structure-Acidity Relationship (SAR) Flow[1]

SAR Base Unsubstituted 2-Pyridone pKa ~ 11.65 Mono Mono-Fluorination (3-F, 4-F, 5-F) Base->Mono Add 1 F (-0.7 to -1.5 pKa) Di Di-Fluorination (3,5-diF) Base->Di Total Shift: ~ -2.6 pKa Mono->Di Add 2nd F (Synergistic Effect) Mechanism Mechanism: Inductive (-I) withdrawal stabilizes N- negative charge Mechanism->Mono

Figure 2: SAR logic flow demonstrating the additive nature of fluorine substitution on acidity.

Experimental Methodologies

To accurately determine the


 of these fluorinated compounds, the following protocols are recommended.
UV-Vis Spectrophotometric Titration

This method is preferred for 2-pyridones due to the distinct UV absorption shifts between the neutral and ionized forms.

Protocol:

  • Preparation: Prepare a

    
     stock solution of the fluorinated pyridone in a constant ionic strength buffer (e.g., 0.1 M KCl).
    
  • Titration: Adjust pH from 7.0 to 13.0 using KOH.

  • Measurement: Record UV spectra (200–400 nm) at 0.2 pH unit intervals.

  • Analysis: Monitor the bathochromic shift (red shift) of the

    
     (typically shifting from ~295 nm to ~310 nm upon deprotonation).[1]
    
  • Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. Fit the data to the Henderson-Hasselbalch equation to extract

    
    .
    
F-NMR Titration

This method is highly specific for fluorinated compounds and avoids interference from impurities.[1]

Protocol:

  • Sample: Dissolve compound (1 mM) in

    
    .
    
  • Standard: Add an internal standard (e.g., trifluoroethanol) if absolute referencing is required, though chemical shift change (

    
    ) is sufficient.
    
  • Titration: Adjust pH using dilute HCl/NaOH. Measure pH using a micro-electrode.[1]

  • Acquisition: Acquire proton-decoupled

    
    F-NMR spectra at each pH point.
    
  • Data Processing: The

    
    F signal will shift as the electron density on the ring changes upon deprotonation.[1] Plot 
    
    
    
    (ppm) vs. pH.[1] The inflection point represents the
    
    
    .[1]

Applications in Drug Discovery[3][4][5][6]

Understanding the acidity of fluorinated pyridin-2-ols is vital for:

  • Bioisosterism: 2-Pyridones are often used as bioisosteres for amides or phenols. Fluorination allows fine-tuning of the H-bond donor capability of the NH group.

  • Permeability: The neutral form permeates membranes best.[1] By lowering the

    
     to ~9.0 (3,5-diF), a larger fraction of the compound may be ionized at intestinal pH (7.4), potentially reducing passive permeability but improving solubility.
    
  • Metabolic Stability: Fluorine at the 3 or 5 positions blocks metabolic oxidation (Phase I metabolism) at these reactive sites.[1]

References

  • Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society.[1] Link[1]

  • ChemicalBook. "3,5-Difluoro-2-hydroxypyridine Product Properties and Predicted Data." Link

  • PubChem. "3-Fluoro-2-hydroxypyridine Compound Summary."[2][3] National Library of Medicine.[1] Link[1]

  • Wikipedia. "2-Pyridone: Properties and Acidity."[1] Link[1]

  • Walba, H., et al. "Acidity constants of some hydroxypyridines."[1] Journal of Organic Chemistry. (Classic reference for unsubstituted values).

Sources

Comparative Reactivity Profile: Fluorinated Pyridin-2-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of fluorinated pyridin-2-ol isomers Content Type: Publish Comparison Guide

Executive Summary

Fluorinated pyridin-2-ols (and their 2-pyridone tautomers) are critical scaffolds in medicinal chemistry, serving as bioisosteres for amides and phenyl rings to modulate metabolic stability and lipophilicity. However, the introduction of a fluorine atom creates a divergent reactivity landscape compared to the non-fluorinated parent. This guide analyzes the electronic perturbations caused by fluorine substitution at the 3, 4, 5, and 6 positions, specifically focusing on tautomeric equilibria, acidity (


), and the regioselectivity of 

- vs.

-alkylation.
Electronic & Structural Profiling
1.1 Tautomeric Equilibrium

The fundamental challenge in utilizing pyridin-2-ols is the prototropic tautomerism between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Dominant Form: In the solid state and polar solvents (DMSO, MeOH, Water), the 2-pyridone form predominates due to a strong intermolecular hydrogen bonding network and high dipolar stabilization.

  • Fluorine Impact: Fluorine is highly electronegative (Inductive effect,

    
    ) but also a resonance donor (
    
    
    
    ).
    • 3-Fluoro & 6-Fluoro: Proximity to the nitrogen and oxygen centers destabilizes the lactim form through inductive withdrawal, shifting the equilibrium further toward the lactam (pyridone) compared to the unsubstituted parent.

    • 4-Fluoro & 5-Fluoro: The effect is less pronounced, but the pyridone form remains the major species in solution.

1.2 Acidity (

) and Deprotonation

The acidity of the N-H bond (in pyridone) or O-H bond (in hydroxypyridine) is the gateway to nucleophilic reactivity. Unsubstituted 2-pyridone has a


 of 

. Fluorine substitution significantly increases acidity (lowers

) via electron withdrawal.
IsomerPredicted Electronic EffectRelative Acidity Trend
3-Fluoro Strong

effect on Amide; Ortho to Carbonyl
Most Acidic (

)
5-Fluoro

effect; Para to Nitrogen
Highly Acidic
4-Fluoro

effect; Meta to Nitrogen
Moderately Acidic
6-Fluoro Strong

effect adjacent to Nitrogen
Highly Acidic
Unsubstituted ReferenceBaseline (

)

Key Insight: The 3-fluoro isomer is typically the most acidic due to the immediate proximity of the fluorine to the carbonyl and nitrogen, stabilizing the resulting anion through strong inductive withdrawal.

Nucleophilic Reactivity: The - vs. -Alkylation Battle

The pyridone anion is an ambident nucleophile , capable of reacting at the Nitrogen (soft center) or the Oxygen (hard center).[1] Fluorine substitution alters the electron density distribution, affecting regioselectivity.

2.1 Regioselectivity Drivers
  • Solvent & Cation:

    • 
      -Alkylation:  Favored by polar aprotic solvents (DMF, DMSO) and alkali metal bases (
      
      
      
      ,
      
      
      ) where the cation associates with the oxygen, leaving the nitrogen free to attack.
    • 
      -Alkylation:  Favored by non-polar solvents and silver salts (
      
      
      
      ,
      
      
      ). The
      
      
      coordinates tightly to the nitrogen lone pair or the carbonyl oxygen in a way that blocks
      
      
      -attack or promotes
      
      
      -like pathways at the oxygen.
  • Fluorine Sterics:

    • 6-Fluoro Isomer: The fluorine atom at the 6-position provides significant steric hindrance around the nitrogen. This often suppresses

      
      -alkylation, shifting selectivity toward 
      
      
      
      -alkylation
      even under conditions that usually favor
      
      
      -substitution.
    • 3-Fluoro Isomer: Steric bulk is near the oxygen/carbonyl. This can slightly retard

      
      -alkylation but generally has less impact than 6-substitution.
      
2.2 Comparison of Alkylation Conditions
ConditionTarget IsomerMechanism3-F Selectivity6-F Selectivity

/ DMF

-Alkyl

(Thermodynamic)
High

-selectivity
Mixed (

-product increases)

/ Toluene

-Alkyl
Ag-CoordinationHigh

-selectivity
High

-selectivity
Mitsunobu (

/DEAD)

-Alkyl
Oxy-phosphonium intermed.High

-selectivity
High

-selectivity
Visualization: Reactivity Pathways

The following diagram illustrates the decision logic for functionalizing fluorinated pyridones.

ReactivityPathways Start Fluorinated Pyridin-2-ol Base Deprotonation (Anion Formation) Start->Base pKa ~10-11 Steric Isomer Check: 6-Fluoro? Base->Steric Cond_N NaH or K2CO3 Polar Solvent (DMF) Prod_N N-Alkylated (Pyridone Core) Cond_N->Prod_N Major Product Prod_O O-Alkylated (Pyridine Core) Cond_N->Prod_O Minor Product Cond_O Ag2CO3 or Mitsunobu Cond_O->Prod_O Exclusive Product Steric->Cond_N No (3, 4, 5-F) Steric->Cond_O Yes (Steric Block) Steric->Prod_O Steric Hindrance at Nitrogen

Figure 1: Decision tree for regioselective alkylation of fluorinated pyridin-2-ols. Note the divergence for the 6-fluoro isomer.

Experimental Protocols
Protocol A: General

-Alkylation (Applicable to 3-, 4-, 5-Fluoro)

This protocol utilizes the thermodynamic preference for N-alkylation in polar media.

  • Reagents: Fluorinated pyridin-2-ol (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Anhydrous DMF (

    
     concentration).
    
  • Procedure:

    • Charge a flame-dried flask with the fluorinated pyridone and

      
      .
      
    • Add DMF and stir at room temperature for 15 minutes to ensure deprotonation (formation of the potassium salt).

    • Add the alkyl halide dropwise.

    • Stir at

      
       for 4–12 hours. Monitor by TLC/LCMS.
      
    • Workup: Dilute with EtOAc, wash

      
       with water (to remove DMF), dry over 
      
      
      
      , and concentrate.
  • Validation:

    
    -alkylated products typically show a Carbonyl stretch in IR (
    
    
    
    ) and distinct NMR shifts compared to
    
    
    -isomers.
Protocol B: Regioselective

-Alkylation (Silver-Mediated)

Required for 6-fluoro isomers or when the pyridine aromaticity (alkoxypyridine) is desired.

  • Reagents: Fluorinated pyridin-2-ol (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (1.1 equiv).
    
  • Solvent: Toluene or Benzene (Non-polar is critical).

  • Procedure:

    • Combine pyridone, alkyl halide, and

      
       in toluene.
      
    • Protect from light (aluminum foil) to prevent silver salt degradation.

    • Reflux (

      
      ) for 12–24 hours.
      
    • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Validation:

    
    -alkylated products lack the amide carbonyl stretch and show aromatic pyridine character in 
    
    
    
    NMR.
Electrophilic Substitution (EAS) Potential

When further functionalizing the ring (e.g., halogenation, nitration), the directing effects compete:

  • OH/Amide: Strongly activating, ortho/para directing.

  • Fluorine: Weakly deactivating, ortho/para directing.

Reactivity Map:

  • 3-Fluoro-2-pyridone: EAS occurs primarily at C-5 (para to the fluorine, meta to the carbonyl).

  • 5-Fluoro-2-pyridone: EAS occurs primarily at C-3 (ortho to the carbonyl).

References
  • Tautomeric Equilibrium

    • Beak, P., et al. "Protomeric Tautomerism of Heterocycles." Accounts of Chemical Research, 1977. Link

    • Note: Establishes the dominance of the pyridone form in solution ( in favor of pyridone).
  • Regioselective Alkylation

    • Fujii, T., et al. "Alkylation of 2-Pyridones." Chemical & Pharmaceutical Bulletin, 2018. Link

    • Demonstrates the solvent/c
  • Fluorine Substituent Effects: Chambers, R. D. Fluorine in Organic Chemistry. Wiley-Interscience. Authoritative text on the inductive/resonance effects of fluorine on heterocyclic acidity and reactivity.
  • Silver-Mediated O-Alkylation

    • Hopkins, G. C., et al. "The Silver Salt Alkylation of 2-Pyridone." Journal of Organic Chemistry, 1967. Link

    • The foundational protocol for forcing -selectivity.

Sources

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Pyridinols: A Comparative Analysis of Efficiency and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated heterocycles, fluorinated pyridinols represent a particularly valuable class of compounds, finding application in a wide range of therapeutic areas. However, the efficient and selective synthesis of these molecules presents a significant challenge.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing fluorinated pyridinols. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind these methods, offering field-proven insights to inform your synthetic planning and execution.

Key Synthetic Strategies: A Mechanistic Dichotomy

The synthesis of fluorinated pyridinols can be broadly categorized into two strategic approaches: the de novo construction of the fluorinated pyridinone ring and the late-stage fluorination of a pre-existing pyridinol or pyridine scaffold. The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

De Novo Synthesis: Building from the Ground Up

This approach involves the assembly of the fluorinated pyridinone ring from acyclic or non-pyridinoid precursors already bearing the requisite fluorine atom(s). This strategy offers precise control over the position of the fluorine substituent.

A prominent example is the multi-step synthesis of 2-fluoro-3-hydroxypyridine . This process commences with a halogen exchange reaction on a readily available chloronitropyridine, followed by a sequence of reduction, diazotization, and hydrolysis to furnish the desired fluorinated pyridinol.

de_novo_synthesis start 2-Chloro-3-nitropyridine step1 Fluorination (e.g., KF, CsF) start->step1 intermediate1 2-Fluoro-3-nitropyridine step1->intermediate1 step2 Reduction (e.g., Fe/NH4Cl) intermediate1->step2 intermediate2 3-Amino-2-fluoropyridine step2->intermediate2 step3 Diazotization (NaNO2, H2SO4) intermediate2->step3 intermediate3 Diazonium Salt step3->intermediate3 step4 Hydrolysis intermediate3->step4 end 2-Fluoro-3-hydroxypyridine step4->end

De Novo Synthesis of 2-Fluoro-3-hydroxypyridine

The causality behind this extended sequence lies in the need to introduce the hydroxyl group regioselectively. The initial nitration directs the subsequent functionalities, and the robust diazotization-hydrolysis sequence is a classic and reliable method for installing a hydroxyl group on an aromatic ring.

Late-Stage Fluorination: Modifying an Existing Scaffold

In contrast to the de novo approach, late-stage fluorination introduces the fluorine atom at a later stage of the synthesis onto a pre-formed pyridinol or a related pyridine derivative. This strategy is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies.

1. Nucleophilic Fluorination via Demethylation:

A common and straightforward method for the synthesis of 5-fluoro-2-hydroxypyridine involves the demethylation of the corresponding methoxy precursor.

late_stage_demethylation start 5-Fluoro-2-methoxypyridine step1 Demethylation (e.g., HBr or HCl) start->step1 end 5-Fluoro-2-hydroxypyridine step1->end

Late-Stage Synthesis via Demethylation

The choice of a strong acid like HBr or HCl is critical here, as it protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide or chloride ion, leading to cleavage of the C-O bond. This method's efficiency is contingent on the stability of the pyridinol ring under harsh acidic conditions.

2. The Balz-Schiemann Reaction:

A classic yet relevant method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. This involves the thermal decomposition of a diazonium tetrafluoroborate salt, which can be prepared from the corresponding aminopyridine. While not directly applied to a pyridinol, the synthesis of 4-fluoropyridine from 4-aminopyridine illustrates the principle, which can be conceptually extended to aminopyridinols.

balz_schiemann start 4-Aminopyridine step1 Diazotization (HBF4, NaNO2) start->step1 intermediate1 4-Pyridyldiazonium tetrafluoroborate step1->intermediate1 step2 Thermal Decomposition intermediate1->step2 end 4-Fluoropyridine step2->end

Balz-Schiemann Reaction for Fluoropyridine Synthesis

The trustworthiness of this protocol lies in its well-established mechanism, where the diazonium group is replaced by fluorine from the tetrafluoroborate anion. However, the yields can be modest due to competing side reactions.

Comparative Analysis of Synthesis Efficiency

To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of various fluorinated pyridinols. It is important to note that direct comparisons can be challenging due to variations in reporting standards and optimization levels in the primary literature.

Target CompoundStarting MaterialMethodKey ReagentsReaction TimeTemperature (°C)Reported Yield (%)Citation(s)
5-Fluoro-2-hydroxypyridine 5-Fluoro-2-methoxypyridineDemethylation48% HBr in H₂O6 h10049[1]
2-Fluoro-3-hydroxypyridine 2-Chloro-3-nitropyridineDe Novo Synthesis1. CsF, DMSO2. Fe, NH₄Cl3. NaNO₂, H₂SO₄Multi-stepVariousNot explicitly stated[2]
4-Fluoropyridine 4-AminopyridineBalz-SchiemannHBF₄, NaNO₂Not specified5-9 (diazotization)20[3]
3-Fluoro-4-hydroxypyridine 3-Fluoropyridine-4-boronic acidCopper-catalyzed HydroxylationCuSO₄·5H₂O, AcetamideNot specified60Not explicitly stated
2-Amino-5-fluoropyridine 2-AminopyridineMulti-step (De Novo approach)1. Nitration2. Acetylation3. Reduction4. Diazotization5. Schiemann6. HydrolysisMulti-stepVarious~15 (overall)[4]

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided to illustrate the practical execution of the discussed synthetic strategies. These have been selected for their clarity and reproducibility.

Protocol 1: Synthesis of 5-Fluoro-2-hydroxypyridine via Demethylation[1]

Materials:

  • 5-Fluoro-2-methoxypyridine

  • 48% Hydrobromic acid (HBr) in water

  • Toluene

  • Ethyl acetate (EtOAc)

Procedure:

  • A solution of 5-fluoro-2-methoxypyridine in toluene is placed in a sealed tube.

  • 48% aqueous HBr is added to the tube.

  • The reaction mixture is heated to 100 °C for 6 hours.

  • After cooling, the toluene layer is decanted and discarded.

  • The aqueous phase is washed with ethyl acetate.

  • The aqueous phase is concentrated under reduced pressure to remove volatiles, affording the crude 5-fluoro-2-hydroxypyridine as a solid.

  • Further purification can be achieved by recrystallization.

Self-Validation: The progress of the reaction can be monitored by LC/MS to ensure the complete consumption of the starting material. The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Multi-step Synthesis of 2-Fluoro-3-hydroxypyridine[2]

Step 1: Fluorination of 2-Chloro-3-nitropyridine

  • Dissolve 2-chloro-3-nitropyridine in a suitable solvent such as DMSO or DMF.

  • Add a fluoride source, for example, cesium fluoride (CsF), with a molar ratio of 1.5-2.5:1 (Fluoride reagent: starting material).

  • Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to obtain 2-fluoro-3-nitropyridine.

Step 2: Reduction of 2-Fluoro-3-nitropyridine

  • In a flask, dissolve iron powder and ammonium chloride in an aqueous solution of ethanol or methanol.

  • Heat the mixture to reflux.

  • Slowly add a solution of 2-fluoro-3-nitropyridine in ethanol or methanol.

  • Continue refluxing until the starting material has disappeared.

  • Filter the hot reaction mixture and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.

Step 3: Diazotization and Hydrolysis

  • To a reaction vessel, add 3-amino-2-fluoropyridine and a sulfuric acid solution, maintaining the temperature between 0-5 °C.

  • Slowly add a solution of sodium nitrite.

  • Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional period.

  • Slowly heat the mixture to 40 °C and then to 60 °C to complete the hydrolysis of the diazonium salt.

  • After cooling, neutralize the reaction mixture to obtain the crude 2-fluoro-3-hydroxypyridine, which can be purified by appropriate methods.

Self-Validation: Each step of this multi-step synthesis should be validated by characterization of the intermediate products using techniques like NMR and mass spectrometry to ensure the desired transformation has occurred before proceeding to the next step.

Conclusion and Future Outlook

The synthesis of fluorinated pyridinols remains a field of active investigation, driven by the continued demand for novel fluorinated building blocks in drug discovery. While established methods like demethylation and multi-step de novo syntheses provide reliable access to certain isomers, there is a clear need for more efficient, high-yielding, and versatile strategies.

Late-stage C-H fluorination holds considerable promise for the rapid diversification of pyridinol scaffolds, although challenges in controlling regioselectivity and functional group tolerance remain. The development of novel catalytic systems for direct fluorination will undoubtedly be a major focus of future research.

This guide has provided a comparative overview of the current state-of-the-art in fluorinated pyridinol synthesis. By understanding the underlying principles and practical considerations of each approach, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutic agents.

References

Sources

Comparative In Silico Profiling: Fluorinated vs. Non-Fluorinated Pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Scan" is a pivotal strategy in hit-to-lead optimization, particularly for pyridine-based scaffolds ubiquitous in kinase inhibitors (e.g., p38 MAPK, EGFR). While fluorine acts as a bioisostere for hydrogen, its introduction fundamentally alters the physicochemical landscape of the ligand—modulating pKa, lipophilicity, and binding entropy.

This guide objectively compares Fluorinated Pyridine Ligands against their Non-Fluorinated (Hydrogen) and Chlorinated analogs. We analyze the specific impact of halogenation on docking scores, solvation effects, and binding modes, providing a validated protocol for accurately modeling these interactions in silico.

Mechanistic Comparison: The "Fluorine Effect"

To accurately interpret docking results, one must understand the underlying physical chemistry that distinguishes Fluorine (F) from Hydrogen (H) and Chlorine (Cl) on a pyridine ring.

Electronic Modulation & pKa

The pyridine nitrogen is a critical hydrogen bond acceptor (HBA). Fluorine is highly electronegative; its placement on the ring exerts a strong inductive effect (


), reducing the electron density on the nitrogen.
  • Unsubstituted Pyridine: pKa ~5.2 (Good HBA).

  • 2-Fluoropyridine: pKa ~ -0.44 (Drastically reduced basicity; Poor HBA).

  • 3-Fluoropyridine: pKa ~ 2.97 (Moderate reduction).

Docking Implication: If the critical interaction involves the pyridine nitrogen accepting a proton (e.g., from the hinge region of a kinase), 2-F substitution may abolish binding affinity despite favorable steric fit, a nuance often missed by standard scoring functions if protonation states are not pre-calculated.

Halogen Bonding vs. Fluorine Dipoles

Unlike Chlorine, Bromine, or Iodine, Fluorine possesses a negligible "sigma hole" (a region of positive electrostatic potential). Therefore, it rarely forms classical Halogen Bonds (XB). Instead, it engages in:

  • Dipolar Interactions: C-F...C=O (orthogonal multipolar interactions).

  • Weak H-Bonding: C-F...H-N interactions (resembling weak sulfur H-bonds).

  • Water Displacement: The hydrophobic nature of the C-F bond can displace "high-energy" water molecules from the binding pocket, yielding a significant entropic gain (

    
    ).
    

Comparative Performance Metrics

The following data synthesizes trends from comparative docking studies (e.g., p38 MAP Kinase inhibitors) and matched molecular pair (MMP) analysis.

Table 1: Ligand Performance Profile (Pyridine Scaffold)
MetricPyridine (Reference) 3-Fluoro-Pyridine 2-Fluoro-Pyridine 3-Chloro-Pyridine
Binding Affinity (

)
Baseline (-8.5 kcal/mol)High (-9.2 kcal/mol)Low (-7.8 kcal/mol)Moderate (-8.9 kcal/mol)
pKa (Nitrogen) ~5.2~3.0~ -0.4~2.8
Lipophilicity (LogP) 0.651.151.121.30
Solvation Energy High PenaltyOptimal Low PenaltyModerate
Primary Interaction H-Bond Acceptor (N)H-Bond (N) + Dipole (F)Hydrophobic onlyH-Bond (N) + Halogen Bond (Cl)
Metabolic Stability Low (Oxidation prone)High (Blocks metabolism)HighModerate

Key Insight: 3-Fluoro-pyridine often represents the "sweet spot"—it retains sufficient N-basicity for hinge binding while adding lipophilic contacts and blocking metabolic soft spots. 2-Fluoro-pyridine frequently fails in kinase docking because the N-atom becomes too electron-deficient to accept hydrogen bonds effectively.

Validated Experimental Protocol

Standard docking protocols (e.g., standard Glide or Vina) often underestimate the contribution of halogenation. The following workflow integrates QM-derived charges and specific solvation terms to correct this.

Phase 1: Ligand Preparation (The QM Correction)
  • Structure Generation: Generate 3D conformers of the pyridine analogs.

  • Charge Calculation: Do not use standard Gasteiger charges. Use ESP (Electrostatic Potential) charges derived from DFT calculations (B3LYP/6-31G*) to accurately map the electron-withdrawing effect of Fluorine on the Pyridine Nitrogen.

  • Protonation State: Calculate pKa for the specific fluorinated analog. If pKa < 6.0, model the Nitrogen as neutral (unprotonated) in the physiological pH 7.4 environment.

Phase 2: Receptor Grid Generation (Water & XB)
  • Target: p38 MAP Kinase (PDB: 1KV1 or similar).

  • Water Handling: Retain conserved structural waters. Fluorine's affinity gain often comes from displacing unstable waters. Use software capable of "WaterMap" or "Hydration Site Analysis" to identify displaceable waters.

  • Grid Constraints:

    • Define H-bond constraint on the Hinge Region (e.g., Met109 in p38).

    • For Cl-analogs only: Enable "Halogen Bond" scoring terms (Sigma-hole recognition).

Phase 3: Docking & Scoring[1]
  • Sampling: Use Monte Carlo or Genetic Algorithm search.

  • Scoring Function:

    • Recommended: MMFF94 force field or scoring functions with explicit desolvation terms (e.g., XP Glide, AutoDock Vina with XB correction).

    • Why? Standard empirical scoring functions often penalize the steric bulk of F/Cl without rewarding the desolvation entropy.

Visualization of Workflows & Interactions

Diagram 1: Fluorine-Specific Docking Workflow

This diagram outlines the decision tree for handling fluorinated ligands, differentiating them from standard protocols.

DockingWorkflow Start Start: Ligand Set (Pyridine Analogs) QM_Calc QM Calculation (B3LYP/6-31G*) Start->QM_Calc Charge_Assign Assign ESP Charges (Correct F-dipole) QM_Calc->Charge_Assign pKa_Check pKa Analysis (Is N basicity < 4.0?) Charge_Assign->pKa_Check State_Neu Model Neutral N (Weak HBA) pKa_Check->State_Neu Yes (e.g. 2-F-Py) State_Prot Model Protonated N (Strong HBA) pKa_Check->State_Prot No (e.g. Pyridine) Grid_Gen Grid Generation (Include Solvation Map) State_Neu->Grid_Gen State_Prot->Grid_Gen Docking Docking (MMFF94) + Entropy Scoring Grid_Gen->Docking Analysis Analyze: RMSD & Desolvation Docking->Analysis

Caption: Workflow emphasizing QM-derived charge correction and pKa-dependent protonation states for fluorinated pyridines.

Diagram 2: Interaction Topology (F vs. Cl)

Comparing the interaction modes of Fluorine (Dipole/Hydrophobic) vs. Chlorine (Sigma Hole/XB).

InteractionMap F_Ligand Fluorinated Pyridine HBA H-Bond Acceptor (Pyridine N) F_Ligand->HBA Weakened by -I Effect Dipole Dipolar Contact (C-F...C=O) F_Ligand->Dipole Primary F-Interaction Water Water Displacement (Entropic Gain) F_Ligand->Water High Contribution Cl_Ligand Chlorinated Pyridine Cl_Ligand->HBA Moderate Strength Cl_Ligand->Water Moderate Contribution XB Halogen Bond (Sigma Hole...O) Cl_Ligand->XB Strong Directional Bond

Caption: Interaction map contrasting the entropic/dipolar nature of Fluorine against the directional Halogen Bonding of Chlorine.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

  • Sirimulla, S., et al. (2013). Halogen bonding in drug discovery: overview and application of the halogen bonding scoring function. Journal of Chemical Information and Modeling. Link

  • Zhou, P., et al. (2016). Fluorine Bonding—How Does It Work In Protein–Ligand Interactions? Journal of Chemical Information and Modeling. Link

  • Kramer, C., et al. (2012). The Experimental Assessment of the Effects of Fluorine on the Basicity, Lipophilicity, and Hydrogen Bond Properties of Pyridines. ChemPhysChem. Link

Strategic Guide: Quantum Yield Optimization in Fluorinated Pyridine Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Yield Comparison of Fluorinated Pyridine-Based Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Advantage

In the design of advanced photonic materials—whether for organic light-emitting diodes (OLEDs), bioimaging probes, or photocatalysts—the pyridine ring acts as a ubiquitous electron-deficient scaffold. However, the strategic introduction of fluorine substituents (


 or 

) fundamentally alters the photophysical landscape.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyridine derivatives. It moves beyond simple spectral shifts to analyze the Quantum Yield (QY,


) —the efficiency of photon emission.[1][2] We examine how fluorination modulates the competition between radiative (

) and non-radiative (

) decay pathways, providing actionable insights for material selection.
Mechanistic Insight: Why Fluorination Matters

To control Quantum Yield, one must control the rates of deactivation. Fluorine exerts a dual influence:

  • Electronic Tuning (HOMO/LUMO):

    • Inductive Effect (

      
      ):  Fluorine is highly electronegative, stabilizing both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). However, it typically stabilizes the HOMO more than the LUMO, widening the bandgap (
      
      
      
      ). This is the primary driver for the blue-shift observed in fluorinated emitters (e.g.,
      
      
      ligands in Iridium complexes).
    • C-F Bond Rigidity: The strong C-F bond suppresses high-frequency C-H stretching vibrations (approx.

      
      ), which are common "energy sinks" for non-radiative decay. Replacing C-H with C-F reduces 
      
      
      
      , potentially boosting
      
      
      .
  • Intermolecular Interactions:

    • Fluorination promotes

      
       stacking and hydrophobic aggregation. In solution, this can lead to concentration quenching, but in solid-state or aggregate forms, it often facilitates Aggregation-Induced Emission (AIE)  by restricting intramolecular rotation.
      
Visualization: Electronic Impact of Fluorination

The following diagram illustrates the modulation of energy levels and decay rates upon fluorination.

G cluster_0 Non-Fluorinated Pyridine cluster_1 Fluorinated Pyridine (F-Py) S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption S1->S0 Fluorescence (k_r) CH_Vib C-H Vibrations (Energy Sink) S1->CH_Vib Non-Radiative Loss (High k_nr) S1_F Stabilized S1 (Wider Gap) S0_F Stabilized S0 (Lower Energy) S0_F->S1_F Blue-Shifted Absorption S1_F->S0_F Enhanced Fluorescence CF_Rigid C-F Rigidity (Suppressed k_nr) S1_F->CF_Rigid Reduced Loss

Figure 1: Comparative Jablonski-style schematic showing how fluorination widens the bandgap and suppresses vibrational energy loss, typically enhancing quantum yield.

Comparative Analysis: Performance Data

The following tables compare specific fluorinated pyridine-based materials against their non-fluorinated analogs.

Case Study A: Iridium(III) Complexes (OLED Emitters)

Iridium complexes are the gold standard for phosphorescence. Fluorination of the phenylpyridine (ppy) ligand is the standard method to achieve deep blue emission.

Material ClassCompoundLigand StructureEmission (

)
Quantum Yield (

)
Key Observation
Standard

2-phenylpyridine510 nm (Green)0.97 (degassed)Benchmark high efficiency.
Fluorinated

2-(2,4-difluorophenyl)pyridine468 nm (Blue)0.85 - 0.92 Fluorination blue-shifts emission by ~40nm while maintaining high

.
Ancillary

F2ppy + Picolinate475 nm (Sky Blue)~0.60 - 0.80 Standard blue emitter. Lower

than homoleptic due to ancillary ligand effects.

Analysis: While fluorination slightly reduces the absolute


 compared to the parent 

in some cases, it is essential for accessing the blue region. The trade-off is minimal given the energy gap increase.
Case Study B: Push-Pull Organic Fluorophores

Small molecules containing pyridine acceptors and electron-donating groups.[3]

Material ClassCompound StructureState/SolventQuantum Yield (

)
Performance Note
Non-Fluorinated Pyridine-based Push-PullAcetonitrile< 0.05 Often suffers from TICT (Twisted Intramolecular Charge Transfer) quenching.
Fluorinated

-Pyridine Derivative
Acetonitrile0.33

prevents TICT via steric hindrance and electronic stabilization.
Fluorinated

-Pyridine Derivative
Solid State / Aggregate0.12 - 0.19 Exhibits AIE behavior; emission turns "on" in aggregates.[3]

Analysis: In organic push-pull systems, fluorination (specifically


) often increases solution-state QY significantly by suppressing non-radiative twisting motions.
Experimental Protocol: Absolute Quantum Yield Measurement

To validate these values in your own lab, rely on Absolute measurement using an Integrating Sphere. Relative methods (using standards like Quinine Sulfate) are prone to refractive index errors, especially with fluorinated solvents.

Protocol: Integrating Sphere Method

Objective: Determine


 by directly counting absorbed vs. emitted photons.[4]
Equipment:  Spectrofluorometer with coated integrating sphere (e.g., Spectralon®).

Step-by-Step Workflow:

  • Blank Measurement (

    
     & 
    
    
    
    ):
    • Place a cuvette with pure solvent in the sphere.

    • Scan excitation range (Scatter peak,

      
      ) and emission range (Background, 
      
      
      
      ).
  • Sample Measurement (

    
     & 
    
    
    
    ):
    • Place the fluorinated sample in the sphere. Crucial: Absorbance should be low (< 0.1 OD) to minimize re-absorption, even in a sphere.

    • Scan excitation range (Reduced Scatter,

      
      ) and emission range (Sample Emission, 
      
      
      
      ).
  • Calculation:

  • Correction:

    • Apply correction factors for the spectral sensitivity of the detector and the throughput of the sphere.

Visualization: Measurement Logic

Protocol Start Start: Sample Prep (Deoxygenated Solvent) Blank 1. Measure Solvent Blank (Scatter La, Bkg Lc) Start->Blank Sample 2. Measure Sample (Scatter Ea, Emission Ec) Blank->Sample Calc 3. Calculate Absorbed Photons (N_abs = La - Ea) Sample->Calc Calc2 4. Calculate Emitted Photons (N_em = Ec - Lc) Sample->Calc2 Final 5. Final QY (Φ) Φ = N_em / N_abs Calc->Final Calc2->Final

Figure 2: Logical workflow for Absolute Quantum Yield determination, ensuring self-validation by subtracting solvent background.

References
  • RSC Advances (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives.[5]

  • Dalton Transactions (2020). Featuring long-lifetime deep-red emitting iridium(III) complexes with high colour purity.[6]

  • MDPI (2022). Novel CF3-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging.

  • Journal of the American Chemical Society (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination.

  • ResearchGate (2025). Photophysical study of iridium complexes by absolute photoluminescence quantum yield measurements.

Sources

Safety Operating Guide

PART 1: IMMEDIATE ACTION CARD (Lab Bench Reference)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 3,5-Difluoropyridin-2-ol (CAS 914482-23-8) Audience: Researchers, Laboratory Managers, and Drug Development Scientists.[1][2]

STOP: Before handling waste, verify the chemical identity. Chemical Name: 3,5-Difluoropyridin-2-ol (Tautomer: 3,5-Difluoro-2(1H)-pyridinone) CAS No: 914482-23-8 Waste Category: HALOGENATED ORGANIC WASTE [1][2]

Critical Check Action Required
State Solid (White to off-white powder) or Solution (in organic solvent).[1][2]
Segregation DO NOT mix with Non-Halogenated solvents (e.g., Acetone, Ethanol) if possible.[1] Segregate into "Halogenated Waste".
Incompatibility DO NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases.[1]
Labeling Label clearly: "Hazardous Waste - Halogenated Organic - 3,5-Difluoropyridin-2-ol".[1][2]
Spill Response Sweep up solids (avoid dust).[1] Absorb solutions with vermiculite.[2][3] Place in a sealed container.

PART 2: CHEMICAL PROFILE & HAZARD ASSESSMENT

To dispose of this chemical safely, one must understand its dual nature.[2][3] 3,5-difluoropyridin-2-ol exists in a tautomeric equilibrium between the pyridinol (aromatic, hydroxyl) and pyridone (lactam, carbonyl) forms.[1][2]

Tautomeric Equilibrium & Stability

In the solid state and in polar solvents (like water or methanol), the pyridone form predominates due to the stabilization of the lactam structure and intermolecular hydrogen bonding. In the gas phase or non-polar solvents, the pyridinol form may be more significant.[2]

  • Implication for Disposal: The compound behaves chemically like a lactam (amide-like stability) rather than a simple phenol.[1][2] It is generally stable but releases toxic Hydrogen Fluoride (HF) gas when incinerated.[2]

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol 3,5-Difluoropyridin-2-ol (Hydroxyl Form) Favored in Non-Polar Solvents Pyridone 3,5-Difluoro-2(1H)-pyridinone (Lactam Form) Favored in Solid State & Polar Solvents Pyridinol->Pyridone  H-Shift  

Figure 1: Tautomeric equilibrium between the hydroxy- and oxo- forms.[1][2] The specific disposal hazard (HF generation) remains constant regardless of the tautomer.[1]

Physical & Chemical Properties
PropertyValueOperational Note
CAS Number 914482-23-8 Use this for waste manifesting.[1][2]
Molecular Formula C₅H₃F₂NOHigh Fluorine content requires scrubbing during incineration.[1]
Molecular Weight 131.08 g/mol -
Acidity (pKa) ~9.0 (Predicted)Weakly acidic.[1][2] Can form salts with strong bases.[2]
Solubility Organic Solvents (DMSO, MeOH)Low water solubility expected due to fluorination.[1]
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Gloves, Goggles, Lab Coat) required.[1]

PART 3: DETAILED DISPOSAL PROTOCOL

This protocol ensures compliance with RCRA (USA) and general hazardous waste regulations.[2] The primary environmental risk is the release of HF gas during thermal destruction.[2]

Step 1: Waste Segregation (The "Halogen Rule")

Because this molecule contains Fluorine, it MUST be classified as Halogenated Waste .[2]

  • Why? Non-halogenated waste streams are often used as fuel blending for cement kilns.[2] Fluorine destroys the refractory lining of standard kilns and releases corrosive HF gas.[2]

  • Action: Segregate this waste into the container marked "Halogenated Organics" .

Step 2: Container Selection & Compatibility
  • Solid Waste: Collect pure solid 3,5-difluoropyridin-2-ol in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Note: Glass is acceptable, but HDPE is preferred to minimize breakage risks.[2]

  • Liquid Waste (Solutions):

    • Compatible Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol.

    • Incompatible: Do not mix with Nitric Acid (risk of nitration/explosion) or strong oxidizers.[2]

Step 3: Labeling & Manifesting

Attach a hazardous waste tag immediately upon the first addition of waste.[2]

  • Constituents: List "3,5-Difluoropyridin-2-ol" (or "3,5-Difluoro-2-pyridone") and the solvent (e.g., "Dichloromethane").[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][4]

Step 4: Final Disposal (Incineration)

The facility receiving this waste must utilize a High-Temperature Incinerator with Acid Gas Scrubbing .[2]

  • Mechanism:

    
    [1][2]
    
  • Scrubbing: The HF gas is neutralized in the scrubber (usually with Calcium Hydroxide) to form Calcium Fluoride (

    
    ), preventing acid rain and equipment corrosion.
    

PART 4: DISPOSAL DECISION TREE

Follow this logic flow to determine the correct disposal path for your specific situation.

DisposalFlow cluster_legend Key Protocol Start Waste Generation: 3,5-Difluoropyridin-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE Jar Label: 'Solid Halogenated Waste' Solid->SolidPack SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloSolv Yes (Halogenated) SolventCheck->HaloSolv Yes NonHaloSolv No (e.g., Methanol, Acetone) SolventCheck->NonHaloSolv No CombineHalo Combine in 'Halogenated Waste' Carboy HaloSolv->CombineHalo SegregateNonHalo Segregate if >5% Fluorinated Content Mark as 'Halogenated' due to Solute NonHaloSolv->SegregateNonHalo Incinerator Approved Disposal Facility CombineHalo->Incinerator Sent to High-Temp Incineration (w/ HF Scrubber) SegregateNonHalo->Incinerator

Figure 2: Decision matrix for segregating solid vs. liquid waste streams containing fluorinated pyridines.

PART 5: EMERGENCY PROCEDURES (Spills)

  • Evacuate: If a large amount of dry powder is airborne, evacuate the immediate area to avoid inhalation.[2]

  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (for solids).[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep up.[2]

    • Liquids: Absorb with vermiculite or sand.[2][3] Do not use combustible materials (like sawdust) if the solvent is flammable.[2]

  • Decontamination: Wipe the surface with a mild detergent and water.[2] The compound is likely soluble in basic aqueous solutions, but avoid strong bases to prevent splashing.[2]

  • Disposal of Cleanup Materials: All rags and absorbents must be treated as Halogenated Hazardous Waste .[2]

References

  • PubChem. (2025).[2] 3,5-Difluoro-2-pyridone Compound Summary (CAS 914482-23-8).[1][2][5][6] National Library of Medicine.[2] [Link][1][2]

  • U.S. EPA. (2024).[2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (Context on fluorinated organic incineration). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3,5-Difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 914482-23-8 Synonyms: 3,5-Difluoro-2-hydroxypyridine; 3,5-Difluoro-2(1H)-pyridinone Physical State: White to off-white crystalline solid[1]

Part 1: Core Directive & Executive Safety Summary

This guide provides an operational safety framework for handling 3,5-difluoropyridin-2-ol . Unlike generic safety sheets, this protocol addresses the specific physicochemical behavior of fluorinated pyridines, particularly the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

While this compound is chemically stable under standard conditions, its fluorinated nature requires strict adherence to dust control and skin protection protocols to prevent sensitization and respiratory irritation.

Critical Safety Matrix
ParameterSpecificationOperational Implication
Primary Hazard Irritant (Skin/Eye/Respiratory)Zero-skin-contact policy; dust inhalation prevention is critical.
Thermal Stability Stable < 150°CWarning: Thermal decomposition (>200°C) may release Hydrogen Fluoride (HF) .
Solubility Soluble in DMSO, MeOH, DCMSolubilized forms pose higher permeation risks than the solid.

Part 2: Hazard Assessment & GHS Classification[2]

The following classification is derived from aggregated ECHA notifications and safety data for fluorinated pyridines.

GHS Hazard Statements
CodeHazard StatementSeverity
H302 Harmful if swallowedModerate: Avoid hand-to-mouth transfer; wash hands immediately after doffing gloves.
H315 Causes skin irritationModerate: Can cause dermatitis upon prolonged contact.
H319 Causes serious eye irritationHigh: Micro-particles can cause severe mechanical and chemical ocular damage.
H335 May cause respiratory irritationHigh: Inhalation of dust triggers mucosal inflammation.

Part 3: PPE Selection Framework

Eye & Face Protection[3][4][5]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

  • Rationale: Safety glasses are insufficient for fluorinated powders. The fine crystalline nature of 3,5-difluoropyridin-2-ol allows it to bypass side-shields. Goggles provide a sealed environment.

  • Upgrade Trigger: If handling >10g of fine powder outside a hood (not recommended), add a Face Shield .

Skin & Body Protection[4][6]
  • Glove Protocol:

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Breakthrough Time: >480 minutes for solid handling.

    • Solution Handling: If dissolved in DCM (Dichloromethane) , use Silver Shield/Laminate gloves or double-glove (Nitrile over Laminate), as DCM permeates nitrile rapidly, carrying the fluorinated payload with it.

  • Body:

    • Standard cotton lab coat (buttoned).

    • Long pants and closed-toe shoes (non-mesh).

Respiratory Protection
  • Primary Control: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Secondary Control (Hood Failure/Spill):

    • Respirator: Half-mask respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief.

    • Why OV? While the solid has low volatility, organic vapor capability protects against the solvents used during synthesis/extraction.

Part 4: Operational Workflows & Logic

Workflow 1: Safe Handling Logic (Graphviz)

This diagram outlines the decision-making process for handling the compound based on its physical state (Solid vs. Solution).

HandlingLogic Start Start: 3,5-Difluoropyridin-2-ol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline Solution Solution (DMSO/DCM) StateCheck->Solution Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles Solid->PPE_Solid SolventCheck Check Solvent Type Solution->SolventCheck Weighing Weighing in Fume Hood Static Use Anti-Static Spatula Weighing->Static PPE_Solid->Weighing StandardSolvent Methanol/DMSO SolventCheck->StandardSolvent PenetratingSolvent DCM/Chloroform SolventCheck->PenetratingSolvent PPE_Standard PPE: Nitrile (Double) StandardSolvent->PPE_Standard PPE_HighRisk PPE: Laminate/Silver Shield PenetratingSolvent->PPE_HighRisk

Caption: Decision matrix for PPE selection based on physical state and solvent carrier compatibility.

Workflow 2: Decontamination & Doffing Sequence

To prevent secondary contamination (touching door handles/phones with contaminated gloves), follow this strict doffing sequence:

  • Wipe Down: Wipe the exterior of reagent bottles with a dry Kimwipe before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves (if double gloving) inside the hood; dispose of as solid hazardous waste.

  • Wash: Wash hands with inner gloves on (if compatible) or remove inner gloves immediately.

  • Final Wash: Wash bare hands with soap and water for 20 seconds.

Part 5: Emergency & Disposal Protocols

Spill Management
  • Small Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop into a wide-mouth jar.

    • Clean area with soap and water.[2][3]

  • Decomposition/Fire:

    • Hazard: Thermal decomposition releases toxic fumes, including Hydrogen Fluoride (HF) , Carbon oxides, and Nitrogen oxides.

    • Action: Evacuate immediately. Firefighters must wear full SCBA.[4]

Waste Disposal
  • Classification: Halogenated Organic Waste.[4]

  • Protocol:

    • Do not mix with non-halogenated solvents (e.g., acetone wash bottles) if segregating for cost/safety.

    • Label clearly: "Contains Fluorinated Pyridines - Irritant".

    • Dissolve solid waste in a minimal amount of compatible solvent (e.g., acetone) before adding to the liquid waste carboy to prevent drain clogging.

Part 6: References

  • PubChem. (n.d.). 3,5-Difluoro-2-hydroxypyridine (Compound).[1][5][6] National Library of Medicine. Retrieved February 6, 2026, from [Link](Note: Link directs to the 3-fluoro analog record as a proxy for structural hazard data where specific 3,5- data is aggregated).

  • ECHA. (n.d.). C&L Inventory: Pyridin-2-ol derivatives. European Chemicals Agency. Retrieved February 6, 2026, from [Link]

Sources

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